Product packaging for Butyl valerate(Cat. No.:CAS No. 591-68-4)

Butyl valerate

カタログ番号: B146188
CAS番号: 591-68-4
分子量: 158.24 g/mol
InChIキー: OKJADYKTJJGKDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Butyl pentanoate, also known as butyl valerate or fema 2217, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Butyl pentanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Butyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, butyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Butyl pentanoate is a sweet, apple, and fruity tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes butyl pentanoate a potential biomarker for the consumption of these food products.
Butyl pentanoate is a fatty acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B146188 Butyl valerate CAS No. 591-68-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

butyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJADYKTJJGKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060455
Record name Pentanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, liquid with an apple-raspberry odour
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.80 °C. @ 760.00 mm Hg
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, soluble in propylene glycol; slightly soluble in water
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861-0.871(d20/4)
Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

591-68-4
Record name Butyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F93Z6CCM06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-92.8 °C
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl valerate, an ester recognized for its pleasant, fruity aroma, finds applications across the flavor, fragrance, and pharmaceutical industries. Its synthesis is a critical process, optimized for yield, purity, and environmental impact. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, including direct esterification with various catalysts, enzymatic synthesis, and transesterification. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a core resource for laboratory and industrial applications.

**1. Introduction

This compound (also known as butyl pentanoate) is chemically an ester derived from the condensation of valeric acid and n-butanol. The choice of synthesis method is often dictated by factors such as cost, desired purity, scalability, and environmental considerations. This guide delves into the technical specifics of the most prevalent and innovative synthesis routes.

**2. Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main pathways:

  • Direct Esterification: The most common industrial method, involving the direct reaction of valeric acid and n-butanol.

  • Enzymatic Synthesis: A "green" chemistry approach utilizing lipases as biocatalysts.

  • Transesterification: The exchange of the alcohol group of a starting ester with butanol.

Direct Esterification

Direct esterification, or Fischer-Speier esterification, is an equilibrium-limited reaction. To drive the reaction towards the product, catalysts are employed, and often, one of the reactants is used in excess, or the water byproduct is removed.

Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective homogeneous catalysts. They operate by protonating the carbonyl oxygen of the valeric acid, thereby increasing its electrophilicity.

Experimental Protocol: Sulfuric Acid Catalyzed Synthesis

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Reactants:

    • Valeric acid (1.0 mol)

    • n-Butanol (1.2 mol, 20% molar excess)

    • Concentrated Sulfuric Acid (0.05 mol, 5 mol% of the limiting reactant)

  • Procedure:

    • Combine valeric acid and n-butanol in the round-bottom flask.

    • Slowly add the concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux (approximately 117-118°C) for 2-4 hours.

    • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude this compound by fractional distillation.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosivity.[1]

Experimental Protocol: Ion-Exchange Resin (Amberlyst-36) Catalyzed Synthesis

  • Apparatus: A stirred batch reactor with temperature control.

  • Reactants:

    • Valeric acid (1.0 mol)

    • n-Butanol (3.8 mol)

    • Amberlyst-36 (6.7 wt% of total reactants)

  • Procedure:

    • Pre-treat the Amberlyst-36 by washing with methanol and drying in a vacuum oven.

    • Charge the reactor with valeric acid and n-butanol.

    • Heat the mixture to the reaction temperature of 360.4 K (87.25 °C).[1]

    • Add the pre-treated Amberlyst-36 to initiate the reaction.

    • Maintain vigorous stirring to ensure good contact between reactants and catalyst.

    • Monitor the reaction for 4-6 hours.

    • After the reaction, the catalyst can be easily removed by filtration.

    • The product is then purified by distillation.

Enzymatic Synthesis

The use of lipases for ester synthesis is an increasingly popular green alternative. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), offer high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption.

Experimental Protocol: Lipase (Novozym 435) Catalyzed Synthesis

  • Apparatus: A temperature-controlled shaker or a stirred reactor.

  • Reactants:

    • Valeric acid (1.0 mol)

    • n-Butanol (1.0 mol)

    • Immobilized Lipase (e.g., Novozym 435, 5-10% w/w of substrates)

    • Molecular sieves (to remove water)

    • Organic solvent (e.g., n-hexane, optional)

  • Procedure:

    • In a sealed flask, dissolve valeric acid and n-butanol in a suitable solvent (or run solvent-free).

    • Add the immobilized lipase and molecular sieves.

    • Incubate the mixture at a mild temperature (e.g., 40-60°C) with continuous agitation for 24-48 hours.

    • Monitor the conversion to this compound by GC.

    • Once the reaction reaches equilibrium, filter off the immobilized enzyme for reuse.

    • Remove the solvent (if used) under reduced pressure.

    • Purify the this compound by vacuum distillation.

Transesterification

Transesterification involves the reaction of an ester with an alcohol to form a different ester. For this compound synthesis, a readily available valerate ester, such as methyl valerate or ethyl valerate, can be reacted with n-butanol. This method can be catalyzed by acids, bases, or enzymes.

Experimental Protocol: Acid-Catalyzed Transesterification

  • Apparatus: A distillation apparatus to remove the lower-boiling alcohol byproduct.

  • Reactants:

    • Ethyl valerate (1.0 mol)

    • n-Butanol (1.5 mol)

    • p-Toluenesulfonic acid (0.02 mol)

  • Procedure:

    • Combine ethyl valerate, n-butanol, and p-toluenesulfonic acid in the reaction flask.

    • Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct, thereby driving the equilibrium towards the formation of this compound.

    • Continuously remove the ethanol as it forms.

    • After the reaction is complete, neutralize the catalyst, wash, dry, and purify the this compound by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis methods of this compound and similar esters.

Table 1: Comparison of Direct Esterification Methods for this compound Synthesis

CatalystMolar Ratio (Butanol:Acid)Temperature (°C)Catalyst LoadingReaction Time (h)Conversion/Yield (%)Reference
H₂SO₄1.2:1Reflux (~118)5 mol%2-4>90 (typical)General Knowledge
p-TSA1.5:1Reflux2 mol%3-5HighGeneral Knowledge
Amberlyst-363.8:187.256.7 wt%587.3[1]
Indion 1903:1905 wt%6~75[1]
Purolite CT2753:1905 wt%6~80[1]

Table 2: Enzymatic Synthesis of Esters (Illustrative for this compound)

EnzymeSubstratesMolar RatioTemperature (°C)Enzyme LoadingReaction Time (h)Conversion/Yield (%)Reference
Novozym 435Butyric acid + Butanol1:14840% of acid mass2>90[2]
Novozym 435Acetic acid + Butanol3.6:1 (Butanol:Acid)467%2.5>94[3]
Rhizopus oryzaeAcetic acid + Butanol1:137500 IU2460 (solvent-free)[4]

Visualizing the Synthesis Pathways

Direct Esterification Pathway

G ValericAcid Valeric Acid (R-COOH) ProtonatedAcid Protonated Valeric Acid ValericAcid->ProtonatedAcid + H+ Butanol n-Butanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Butanol->Tetrahedral_Intermediate Catalyst Acid Catalyst (H+) ProtonatedAcid->Tetrahedral_Intermediate + n-Butanol ButylValerate This compound (R-COOR') Tetrahedral_Intermediate->ButylValerate - H2O, -H+ Water Water (H2O) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Measure Valeric Acid and n-Butanol ChargeReactor Charge Reactants to Reactor Reactants->ChargeReactor CatalystPrep Pre-treat Ion- Exchange Resin AddCatalyst Add Catalyst CatalystPrep->AddCatalyst Heat Heat to Reaction Temperature ChargeReactor->Heat Heat->AddCatalyst Stir Stir and React AddCatalyst->Stir Filter Filter to Remove Catalyst Stir->Filter Distill Purify by Distillation Filter->Distill FinalProduct Pure this compound Distill->FinalProduct G Reactants Valeric Acid + n-Butanol Reaction Esterification Reaction Reactants->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Conditions Mild Temperature (40-60°C) Solvent (optional) Conditions->Reaction WaterRemoval Water Removal (Molecular Sieves) WaterRemoval->Reaction Product This compound + Water Reaction->Product Separation Filtration Product->Separation Purification Distillation Separation->Purification RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme FinalProduct Pure this compound Purification->FinalProduct

References

Butyl Valerate: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl valerate, also known as butyl pentanoate, is a fatty acid ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid characterized by a sweet, fruity aroma reminiscent of apples and pineapples.[1][2] This technical guide provides an in-depth profile of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its primary applications. The information is curated to be a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter this compound.

Chemical and Physical Properties

This compound is primarily recognized for its sensory characteristics and is utilized as a flavoring and fragrance agent.[1][3] Its physical and chemical properties are well-documented and are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name Butyl pentanoate[1]
Synonyms This compound, n-Butyl pentanoate, Valeric acid butyl ester[2][3]
CAS Number 591-68-4[3]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless liquid[3]
Odor Sweet, fruity, apple, pineapple, green, tropical[2]
Boiling Point 186-187 °C (lit.)[1]
Melting Point -92.8 °C[1]
Density 0.868 g/mL at 25 °C (lit.)[1]
Solubility Soluble in alcohol and ether; slightly soluble in water.[2][3]
Flash Point 152 °F (66.7 °C)[1]
Refractive Index n20/D 1.412 (lit.)[1]

Synthesis of this compound

This compound is synthesized via the Fischer esterification of valeric acid with n-butanol, using an acid catalyst such as sulfuric acid.[4] This reaction is an equilibrium process, and to achieve a high yield of the ester, it is common to use an excess of one of the reactants, typically the alcohol, and to remove the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification of Valeric Acid and n-Butanol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add diethyl ether to the separatory funnel to dissolve the organic layer. Wash the organic layer sequentially with:

    • Water

    • 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.[7][8] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Saturated sodium chloride (brine) solution to help break any emulsions and remove excess water.[6]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Solvent Removal: Filter the drying agent and remove the diethyl ether and excess n-butanol using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation.[9][10] Collect the fraction that distills at the boiling point of this compound (approximately 186-187 °C).[1][10]

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, with Gas Chromatography (GC) being a primary method for assessing purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Experimental Protocol: Gas Chromatography (GC-FID) Analysis

This protocol provides a general method for the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating esters.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[11]

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable solvent, such as heptane or ethanol, to a concentration of approximately 0.1-1 mg/mL.[12]

  • If quantitative analysis is required, prepare a series of calibration standards of known concentrations.[13][14] An internal standard can also be used for improved accuracy.[14]

Procedure:

  • Inject the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, which should be compared to a standard if available.

  • The peak area can be used to determine the purity of the sample or to quantify its concentration against the calibration curve.[11]

Applications

This compound's primary application lies in the food and fragrance industries due to its pleasant fruity aroma.[2][3] It is used as a flavoring agent in a variety of products, including beverages, baked goods, and candies.[1] In the fragrance industry, it is incorporated into perfumes, soaps, and other personal care products.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Valeric Acid + n-Butanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Add Catalyst H₂SO₄ Catalyst->Reaction Catalyzes Workup Work-up (Extraction & Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Analytical Workflow

Analytical_Workflow Sample This compound Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis (Purity/Quantification) Detection->Analysis Result Analytical Report Analysis->Result

Caption: General workflow for the GC-FID analysis of this compound.

Applications of this compound

Butyl_Valerate_Applications cluster_Food Food Industry cluster_Fragrance Fragrance Industry BV This compound Flavoring Flavoring Agent BV->Flavoring Fragrance Fragrance Ingredient BV->Fragrance Beverages Beverages Flavoring->Beverages BakedGoods Baked Goods Flavoring->BakedGoods Candies Candies Flavoring->Candies Perfumes Perfumes Fragrance->Perfumes Soaps Soaps Fragrance->Soaps PersonalCare Personal Care Products Fragrance->PersonalCare

Caption: Primary applications of this compound in the food and fragrance industries.

References

An In-depth Technical Guide to the Core Properties of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of butyl valerate. This compound, also known as butyl pentanoate, is an ester recognized for its characteristic fruity aroma and finds applications in the flavor, fragrance, and chemical industries. This document consolidates key data on its identity, physical constants, and chemical behavior. Detailed experimental protocols for the synthesis of this compound via Fischer esterification and for the determination of its core physical properties are provided to facilitate laboratory research and development.

Chemical Identity and Structure

This compound is the ester formed from the condensation of valeric acid and n-butanol.[1] Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name butyl pentanoate[2]
Synonyms This compound, n-Butyl pentanoate, Valeric acid butyl ester[2]
CAS Number 591-68-4[2]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
SMILES CCCCC(=O)OCCCC[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

PropertyValue
Appearance Colorless liquid with a fruity (apple-raspberry) odor[3][4]
Boiling Point 185.80 °C at 760 mmHg[2][5]
Melting Point -92.8 °C[2]
Density 0.861 - 0.871 g/cm³ at 20°C[2]
Solubility Slightly soluble in water; soluble in alcohol, propylene glycol, and ether[5][6]
Refractive Index 1.408 - 1.416 at 20°C[2]
Flash Point 66.67 °C (152.00 °F) - Closed Cup[5]
Vapor Pressure 0.608 mmHg at 25 °C[5]
Vapor Density 5.4 (Air = 1)[5]

Chemical Properties and Synthesis

This compound is a fatty acid ester.[2] The most common method for its synthesis is the Fischer esterification of valeric acid with n-butanol, using a strong acid catalyst such as sulfuric acid.[7] The reaction is reversible and is typically heated to drive the equilibrium towards the formation of the ester.[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, combine valeric acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and assemble a reflux apparatus.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 186 °C.

Determination of Boiling Point

The boiling point of the purified this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus. The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Density

The density of this compound can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the liquid is determined, and the density is calculated.

Determination of Refractive Index

The refractive index can be measured using an Abbe refractometer. A few drops of the sample are placed on the prism, and the refractive index is read at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

Determination of Flash Point

The flash point is determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed Tester. The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Analytical Characterization

Gas chromatography (GC) is a suitable method for assessing the purity of synthesized this compound and for its quantification.

Typical GC-FID Parameters:

  • Column: A polar capillary column (e.g., Carbowax or DB-WAX) is often used for the analysis of esters.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 250 °C

  • Oven Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, held for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis, purification, and analysis of this compound.

ButylValerateWorkflow Reactants Valeric Acid + n-Butanol Reflux Fischer Esterification (Reflux) Reactants->Reflux Catalyst H₂SO₄ Catalyst Catalyst->Reflux CrudeProduct Crude this compound Reflux->CrudeProduct Washing Workup: 1. H₂O Wash 2. NaHCO₃ Wash 3. Brine Wash CrudeProduct->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Purification (Distillation) Drying->Purification PureProduct Pure this compound Purification->PureProduct Analysis Purity Analysis (GC-FID) PureProduct->Analysis Characterization Property Determination: - Boiling Point - Density - Refractive Index PureProduct->Characterization FinalProduct Characterized This compound Analysis->FinalProduct Characterization->FinalProduct

Caption: Synthesis and Characterization Workflow for this compound.

References

Absence of Butyl Valerate in the Natural Volatile Profile of Almonds (Prunus dulcis)

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: An extensive review of scientific literature on the volatile organic compounds (VOCs) present in almonds (Prunus dulcis) reveals no evidence of the natural occurrence of butyl valerate. Numerous analytical studies employing methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC/MS) have been conducted to characterize the aromatic profile of both raw and processed almonds.[1][2][3] These studies have identified a wide range of compounds, including aldehydes, alcohols, ketones, and pyrazines, but this compound is not among them. This technical guide summarizes the current state of knowledge on the volatile composition of almonds, provides quantitative data for key identified compounds, and details a representative experimental protocol for the analysis of these volatiles.

Introduction: The Volatile Profile of Almonds

Almonds possess a complex aromatic profile that is a critical component of their sensory and quality attributes. The volatile composition of raw almonds is distinct from that of roasted almonds, with the latter developing a richer profile due to heat-induced chemical changes, primarily the Maillard reaction.[1][2]

In raw almonds, the predominant volatile compound is typically benzaldehyde, which imparts a characteristic marzipan-like aroma.[2][4] This compound is released through the enzymatic breakdown of amygdalin, which may be present in trace amounts even in sweet almonds.[2][4] Other significant compounds in raw almonds include various aldehydes, alcohols, and ketones.[2][3]

Roasting significantly alters this profile. While benzaldehyde levels decrease, a host of new compounds are formed, including pyrazines, furans, and pyrroles, which contribute to the typical roasted flavor.[1][2][4] Despite this extensive characterization, this compound, an ester known for its fruity aroma, has not been identified as a naturally occurring compound in almonds.

Quantitative Analysis of Key Almond Volatiles

The following table summarizes the concentration of several key volatile compounds identified in raw and roasted almonds. These values are compiled from literature and can vary based on almond cultivar, growing conditions, and processing parameters.

Volatile CompoundChemical ClassConcentration in Raw Almonds (ng/g)Concentration in Roasted Almonds (ng/g)Aroma Descriptor
BenzaldehydeAldehyde2934.6 ± 272.5315.8 ± 70.0Marzipan, Cherry
HexanalAldehyde134.4 ± 19.1212.4 ± 40.5Green, Grassy
1-HexanolAlcohol22.8 ± 3.540.7 ± 8.7Green, Fruity
2,5-DimethylpyrazinePyrazine0.9 ± 0.2168.7 ± 31.9Nutty, Roasted
2-Methyl-1-propanolAlcohol17.6 ± 1.65.6 ± 1.6Winey, Fruity
3-Methyl-1-butanolAlcohol25.1 ± 1.85.1 ± 1.2Malty, Alcoholic
LinaloolTerpene Alcohol13.7 ± 1.910.1 ± 2.4Floral, Citrus

Data adapted from Xiao et al. (2014). Roasting conditions averaged across treatments at 138°C.[1]

Standard Experimental Protocol for Almond Volatile Analysis

The following protocol describes a widely used method for the extraction and analysis of volatile compounds from almonds.

3.1. Objective: To identify and quantify the volatile organic compounds in almond samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2. Materials and Reagents:

  • Almond sample (raw or roasted)

  • Grinder (e.g., coffee grinder)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-Wax, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • High-purity helium carrier gas

  • Internal standard solution (e.g., 4-methyl-2-pentanol in methanol)

3.3. Sample Preparation:

  • Obtain a representative sample of almonds.

  • Grind the almonds into a fine, consistent powder.

  • Accurately weigh 2.0 g of the ground almond powder into a 20 mL headspace vial.

  • Add a known amount of internal standard to the vial for semi-quantification.

  • Immediately seal the vial with the screw cap.

3.4. HS-SPME Procedure:

  • Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 50°C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • After extraction, retract the fiber into the needle.

3.5. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC injection port, heated to a desorption temperature (e.g., 250°C).

  • Desorb the trapped volatiles onto the GC column for a set time (e.g., 5 minutes) in splitless mode.

  • Begin the GC temperature program. A typical program might be:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp at 5°C/minute to 240°C.

    • Hold at 240°C for 5 minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV) and scans a mass range of m/z 35-400.

3.6. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with known standards.

  • Quantify or semi-quantify the compounds by integrating the peak area of each compound and comparing it to the peak area of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and a key biosynthetic pathway relevant to almond aroma.

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Almond Sample B Grinding A->B C Weighing (2g) into Vial B->C D Equilibration (e.g., 50°C for 15 min) C->D E Fiber Exposure (e.g., 30 min) D->E F Thermal Desorption in GC Inlet E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Compound Identification (Library Match, Retention Index) H->I J Quantification I->J

Caption: Experimental workflow for almond volatile analysis.

G cluster_pathway Biosynthesis of Benzaldehyde from Amygdalin amygdalin Amygdalin prunasin Prunasin amygdalin->prunasin Amygdalin Hydrolase glucose1 Glucose amygdalin->glucose1 mandelonitrile Mandelonitrile prunasin->mandelonitrile Prunasin Hydrolase glucose2 Glucose prunasin->glucose2 benzaldehyde Benzaldehyde (Almond Aroma) mandelonitrile->benzaldehyde Mandelonitrile Lyase hcn Hydrogen Cyanide mandelonitrile->hcn

Caption: Enzymatic pathway for benzaldehyde formation in almonds.

Conclusion

Based on a thorough review of existing analytical chemistry literature, this compound is not a naturally occurring volatile compound in either raw or roasted almonds. The characteristic aroma of almonds is primarily derived from a complex mixture of aldehydes, alcohols, ketones, and, in roasted varieties, Maillard reaction products. Benzaldehyde is the key impact compound in raw almonds. Researchers investigating the flavor profile of almonds should focus on this established group of compounds. The provided protocol and workflow offer a standard methodology for such analyses.

References

An In-depth Technical Guide to the Physicochemical Properties of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as reminiscent of apples or pineapples. It is found naturally in some fruits and is widely used as a flavoring and fragrance agent. Beyond its sensory characteristics, a thorough understanding of its physicochemical properties is essential for its application in various fields, including chemical synthesis, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values represent a synthesis of data from various sources and provide a baseline for its characterization.

Table 1: General and Physical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₈O₂[1][2][3]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless to pale yellow, clear liquid[4][5]
Odor Fruity, apple-raspberry-like[1][2][3]
Melting Point -92.8 °C[1][4]
Boiling Point 185.8 - 187 °C at 760 mmHg[1][2][3][4]
Density 0.861 - 0.871 g/mL at 20-25 °C[2][4]
Refractive Index (n²⁰/D) 1.408 - 1.416[2][4]
Table 2: Solubility and Volatility Properties of this compound
PropertyValue
Solubility in Water Slightly soluble (approx. 83.87 - 101.9 mg/L at 25 °C)[4]
Solubility in Organic Solvents Soluble in ethanol, ether, and propylene glycol[4][5]
Vapor Pressure 0.608 mmHg at 25 °C (estimated)[4]
Vapor Density 5.4 (Air = 1)[4]
Flash Point 66.67 °C (152.00 °F) - Closed Cup[4]
logP (o/w) 3.333 (estimated)[4]

Experimental Protocols

The determination of the physicochemical properties of this compound requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of valeric acid and n-butanol, using an acid catalyst.

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of valeric acid and n-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Set up the apparatus for reflux and heat the mixture for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the crude this compound over anhydrous magnesium sulfate.

  • Purify the product by distillation, collecting the fraction that boils at approximately 186 °C.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a Thiele tube.

Materials:

  • This compound sample

  • Distillation flask or Thiele tube

  • Thermometer

  • Condenser (for distillation)

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure (Distillation Method):

  • Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask.

  • Heat the flask gently to bring the liquid to a boil.

  • Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

Measurement of Density

The density of this compound can be measured using a pycnometer or a digital density meter.

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) or digital density meter

  • Analytical balance

  • Thermostat/water bath

Procedure (Pycnometer Method):

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • Determine the mass of the pycnometer filled with water.

  • Repeat the process with this compound.

  • Calculate the density of this compound using the formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.

Measurement of Refractive Index

The refractive index is typically measured using an Abbe refractometer.

Materials:

  • This compound sample

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper and ethanol

Procedure:

  • Calibrate the Abbe refractometer with a standard of known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Place a few drops of the this compound sample onto the lower prism.

  • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester.[6][7]

Materials:

  • This compound sample

  • Pensky-Martens closed-cup apparatus[6][7]

  • Ignition source

Procedure:

  • Fill the test cup of the Pensky-Martens apparatus with the this compound sample to the specified level.[6]

  • Close the cup and begin heating and stirring at a controlled rate as specified by the standard method (e.g., ASTM D93).[6][8][9]

  • At regular temperature intervals, apply the ignition source to the opening in the lid.[6]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound via Fischer esterification.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product valeric_acid Valeric Acid reflux Reflux (1-2 hours) valeric_acid->reflux n_butanol n-Butanol n_butanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux wash_bicarb Wash with 5% NaHCO₃ reflux->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over Anhydrous MgSO₄ wash_brine->drying distillation Distillation drying->distillation butyl_valerate Pure this compound distillation->butyl_valerate

Caption: Workflow for the synthesis of this compound.

Physicochemical Property Determination Workflow

This diagram outlines the logical sequence for determining the key physicochemical properties of a liquid sample like this compound.

G cluster_physical_properties Physical Properties cluster_solubility Solubility cluster_volatility_safety Volatility & Safety sample This compound Sample boiling_point Determine Boiling Point sample->boiling_point density Measure Density sample->density refractive_index Measure Refractive Index sample->refractive_index solubility_water Test Solubility in Water sample->solubility_water solubility_solvents Test Solubility in Organic Solvents sample->solubility_solvents vapor_pressure Determine Vapor Pressure sample->vapor_pressure flash_point Determine Flash Point sample->flash_point

Caption: Logical workflow for property determination.

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[10][11] For detailed safety information, consult the Safety Data Sheet (SDS).[10][11]

References

An In-depth Technical Guide to the Solubility and Miscibility of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of butyl valerate, a key ester in various industrial and research applications. Understanding these fundamental physicochemical properties is critical for its application in formulations, as a solvent, and in synthesis processes. This document collates available quantitative data, outlines detailed experimental protocols for determination, and provides a logical workflow for assessing these characteristics.

Core Concepts: Solubility and Miscibility

Solubility refers to the ability of a solid, liquid, or gaseous chemical substance (the solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution. The extent of the solubility of a substance in a specific solvent is measured as the saturation concentration, where adding more solute does not increase the concentration of the solution.

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution. The term is most often applied to liquids but also applies to solids and gases. If two substances are miscible, they are completely soluble in one another.

Quantitative Solubility and Miscibility Data for this compound

This compound, an ester with the chemical formula C₉H₁₈O₂, exhibits solubility characteristics typical of a moderately nonpolar organic compound. Its solubility is largely dictated by the long hydrocarbon chains of both the butyl and valerate moieties, which dominate over the polar ester group.

SolventSolubility (g/L)Temperature (°C)Comments
Water0.1019 (estimated)25Slightly soluble[1]
Water0.0838725Slightly soluble[2][3]
Ethanol5187.6625Soluble[4]
Methanol5888.4325Soluble[4]
Isopropanol4679.0725Soluble[4]
Propylene Glycol--Soluble[1][4][5]
Diethyl Ether--Soluble[6][7]
Alcohol--Soluble[1][7]

Experimental Protocols

The determination of solubility and miscibility are fundamental laboratory procedures. Below are detailed methodologies that can be adapted for this compound.

Experiment 1: Determination of Qualitative Solubility

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

  • Test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

  • Constant temperature water bath

Procedure:

  • Add 1 mL of the chosen solvent to a clean, dry test tube.

  • Carefully add 0.1 mL of this compound to the same test tube.

  • Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Observation:

    • Soluble: A single, clear, homogeneous phase is observed.

    • Partially Soluble: The mixture appears cloudy or forms an emulsion that does not separate completely.

    • Insoluble: Two distinct layers are visible, or droplets of this compound are clearly suspended in the solvent.

  • For temperature-dependent studies, the test tube can be placed in a constant temperature water bath for a set period before and after mixing, and observations are recorded at the desired temperature.

Experiment 2: Determination of Quantitative Solubility (Saturation Point)

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature shaker or water bath

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Micropipettes

Procedure:

  • Add a known volume of the solvent to several vials.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature.

  • Agitate the mixtures for a predetermined amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature until the excess, undissolved this compound has settled.

  • Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a micropipette.

  • Dilute the extracted sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.

Experiment 3: Determination of Miscibility

Objective: To determine if this compound is miscible with another liquid.

Materials:

  • This compound

  • Liquid to be tested for miscibility

  • Graduated cylinders or volumetric flasks

  • Test tubes or beakers

Procedure:

  • In a clean, dry graduated cylinder, add a known volume of this compound (e.g., 10 mL).

  • To the same graduated cylinder, add an equal volume of the second liquid.

  • Stopper and invert the cylinder several times to ensure thorough mixing.

  • Place the cylinder on a level surface and observe the mixture.

  • Observation:

    • Miscible: The two liquids mix completely to form a single, clear, homogeneous phase with no visible interface.

    • Immiscible: The two liquids separate into two distinct layers. The liquid with the lower density will form the upper layer.

    • Partially Miscible: The liquids may initially appear to mix but will separate upon standing, or one liquid will have a limited solubility in the other, resulting in two layers with different volumes than the initial volumes.

  • The experiment should be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios) to confirm miscibility across all proportions.

Logical Workflow for Solubility and Miscibility Assessment

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a compound like this compound.

G Workflow for Solubility and Miscibility Assessment of this compound A Start: Obtain Pure this compound and Solvents B Qualitative Solubility Test A->B C Observe Mixture B->C D Homogeneous Solution? C->D E Quantitative Solubility Determination D->E Yes J Record as 'Insoluble' or 'Partially Soluble' D->J No F Miscibility Test (if liquid solvent) E->F I Record as 'Soluble' E->I G Observe Mixture at Various Proportions F->G H Single Homogeneous Phase? G->H K Record as 'Miscible' H->K Yes L Record as 'Immiscible' or 'Partially Miscible' H->L No M End: Compile Data I->M J->M K->M L->M

Solubility and Miscibility Assessment Workflow

This guide provides a foundational understanding of the solubility and miscibility of this compound, supported by quantitative data and standardized experimental protocols. For drug development and research applications, it is recommended to perform these determinations under the specific conditions of temperature, pressure, and in the presence of other formulation components that will be encountered in the final application.

References

The Organoleptic Profile of Butyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the odor and flavor characteristics of butyl valerate (also known as butyl pentanoate), a significant ester in the flavor and fragrance industry. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and analytical workflows to support research and development activities.

Executive Summary

This compound (FEMA Number 2217) is an aliphatic ester recognized for its potent and pleasant fruity aroma.[1][2] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is utilized globally as a flavoring agent in a variety of consumer products.[3][4] Its characteristic scent and taste profile, reminiscent of apples, pineapples, and raspberries, makes it a valuable component in the formulation of fruit-flavored foods and beverages.[5][6] This guide collates its physicochemical properties, sensory data, and the methodologies used to ascertain them.

Quantitative Data Summary

The following tables provide a consolidated view of the key physicochemical and sensory data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name Butyl pentanoate[7]
CAS Number 591-68-4[8]
Molecular Formula C₉H₁₈O₂[8]
Molecular Weight 158.24 g/mol [8]
Appearance Colorless Liquid[3]
Boiling Point 186-187 °C (at 760 mm Hg)[3]
Density 0.868 g/mL at 25 °C[3]
Flash Point 66.67 °C (152.00 °F)[6]
Vapor Pressure 0.608 mmHg at 25 °C[3]
Water Solubility 83.87 mg/L at 25 °C[3]
Solubility Soluble in ethanol, propylene glycol[3][8]
Refractive Index 1.408 - 1.416 at 20 °C[6]
Table 2: Odor and Flavor Profile of this compound
Profile TypeDescriptorIntensity / NoteSource(s)
Odor Fruity97.51%[8]
Apple73.13%[8]
Pineapple70.65%[8]
Green61.31%[8]
Sweet60.23%[8]
Banana56.37%[8]
Winey51.75%[8]
Ethereal50.43%[8]
Raspberry-[6]
Tropical-[6]
Taste Sweet, Pineapple, Fruityat 10 ppm in solution[6]
Banana, Ripe, Tutti-fruttiat 10 ppm in solution[6]
Table 3: Sensory Detection Thresholds of Related Valerate Esters
CompoundOdor Threshold (in air, ppm)Source
Methyl Valerate 0.0022
Ethyl Valerate 0.00011
n-Propyl Isovalerate 0.000056
n-Butyl Isovalerate 0.012

Note: The values above are for different chemical compounds and are provided for illustrative purposes only.

Table 4: Regulatory and Usage Limits
Regulatory Body / ListIdentifier / StatusUsage Limits (mg/kg or ppm)Source(s)
FEMA GRAS No. 2217-[4]
JECFA No. 160No safety concern at current intake levels
FDA CFR 21 CFR 172.515Limited to Moderate Amount[3][4]
Usage (Soft Drinks) -3.0 mg/kg[3]
Usage (Cold Drinks) -2.6 mg/kg[3]
Usage (Candy) -8.0 mg/kg[3]
Usage (Baked Goods) -6.8 mg/kg[3]

Signaling and Analytical Visualizations

The following diagrams, rendered in Graphviz, illustrate the biological pathway for odor perception and the experimental workflows used in the sensory analysis of this compound.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilium Membrane cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG_Channel CNG Ion Channel (Closed) cAMP->CNG_Channel 5. Binding CNG_Channel_Open CNG Ion Channel (Open) CNG_Channel->CNG_Channel_Open Opens Depolarization Depolarization CNG_Channel_Open->Depolarization 6. Cation Influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential 7. Signal Propagation Ions_In Na+, Ca2+ Influx Ions_In->CNG_Channel_Open GC_O_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Parallel Detection cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction or Headspace Sampling (SPME) Sample->Extraction Injector GC Injector (250°C) Extraction->Injector Column Capillary Column (e.g., DB-1) Injector->Column Vaporization & Separation Splitter Effluent Splitter (1:1) Column->Splitter Detector Instrumental Detector (e.g., MS, FID) Splitter->Detector ODP Olfactory Detection Port (ODP) (Humidified Air) Splitter->ODP Chromatogram Chromatogram (Chemical Data) Detector->Chromatogram Assessor Trained Human Assessor ODP->Assessor Sniffing Aromagram Aromagram (Sensory Data) Assessor->Aromagram Correlation Correlate Peaks to Odors (Identify Odor-Active Compounds) Chromatogram->Correlation Aromagram->Correlation

References

biocatalytic production pathways for butyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biocatalytic Production of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a valuable ester with applications in flavors, fragrances, and as a potential biofuel additive.[1][2][3][4] The guide details two primary approaches: direct enzymatic synthesis via lipase-catalyzed esterification and de novo biosynthesis through whole-cell metabolic engineering. It includes structured data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to Biocatalytic Routes

The production of esters like this compound is traditionally accomplished through chemical synthesis, often requiring harsh conditions and catalysts.[1] Biocatalysis offers a green and sustainable alternative, utilizing enzymes or whole microbial cells to perform the synthesis under mild conditions.[5] This approach can lead to products that are considered "natural," a significant advantage in the food and fragrance industries. The two main biocatalytic strategies are:

  • Enzymatic Esterification/Transesterification: This method employs isolated lipases to catalyze the reaction between valeric acid and butanol (esterification) or between a valeric acid ester and butanol (transesterification).

  • De Novo Biosynthesis: This advanced approach involves engineering microorganisms to produce this compound from simple carbon sources like glucose. This is achieved by introducing and optimizing metabolic pathways for the synthesis of the precursors, valeric acid and butanol, and a final enzymatic step to form the ester.[6]

Enzymatic Production via Lipase Catalysis

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis in non-aqueous environments.[7] They can be used in either free or immobilized forms, with immobilization offering significant advantages in terms of stability and reusability.[8] Candida antarctica lipase B (CALB) is one of the most effective and widely used lipases for this type of reaction due to its high activity and stability in organic media.[9][10]

Reaction Pathways

The primary enzymatic routes are direct esterification and transesterification.

This is the most direct enzymatic route, where a lipase catalyzes the formation of an ester bond between valeric acid and butanol, releasing water as a byproduct.

Esterification Valeric_Acid Valeric Acid Lipase Lipase (e.g., CALB) Valeric_Acid->Lipase Butanol n-Butanol Butanol->Lipase Butyl_Valerate This compound Water Water Lipase->Butyl_Valerate Lipase->Water

Caption: Lipase-catalyzed direct esterification pathway.

An alternative route is the alcoholysis of a simple ester of valeric acid (e.g., ethyl valerate) with butanol. This can sometimes be advantageous to shift the reaction equilibrium. A similar process is used for butyl butyrate synthesis.[11]

Quantitative Data for Lipase-Catalyzed Synthesis

The following table summarizes key quantitative data from studies on the synthesis of valerates and similar esters, highlighting the performance of different lipases and conditions.

EnzymeSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)SolventConversion/Yield (%)Reference(s)
Biosilicified Candida antarctica LipaseValeric Acid, Butanol1:1 - 1:3Room Temp.2Solvent-free50 - 70[9]
Candida antarctica Lipase B (CALB)Tributyrin (hydrolysis)N/A--Organic Media49% of emulsion activity[10]
Thermomyces lanuginosus Lipase (TLL)Tributyrin (hydrolysis)N/A--Organic Media9.2% of emulsion activity[10]
Immobilized Rhizopus oryzae LipaseAcetic Acid, Butanol1:137-Solvent-free60[12]
Immobilized Rhizopus oryzae LipaseAcetic Acid, Butanol---Heptane/Hexane76 - 80[12]
Experimental Protocols

This protocol is adapted from a study on the synthesis of alkyl valerates using biosilicified Candida antarctica lipase.[9]

  • Reaction Setup: In a suitable reaction vessel, combine 0.01 mol of valeric acid (approx. 1.09 mL) and n-butanol. The molar ratio of acid to alcohol can be varied (e.g., 1:1, 1:2, 1:3), corresponding to approximately 0.92 mL, 1.83 mL, and 2.75 mL of butanol, respectively.

  • Catalyst Addition: Add 30 mg of biosilicified lipase (e.g., 15% m/v).

  • Reaction Conditions: Submerge the reaction vessel in an ultrasonic bath. Irradiate with ultrasound for 2 hours, continuously monitoring the temperature.

  • Analysis: After the reaction, analyze the product mixture using gas chromatography (GC) to determine the conversion of valeric acid to this compound.

De Novo Biosynthesis via Whole-Cell Engineering

Whole-cell biocatalysis offers the potential for one-pot production of this compound from simple sugars, which can be more cost-effective for large-scale production.[5][13][14] This approach requires extensive metabolic engineering of a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to introduce synthetic pathways for the production of both valeryl-CoA and n-butanol, followed by a final condensation step.

Metabolic Pathways for Precursor Synthesis

The production of odd-chain fatty acids like valeric acid is not a common native pathway in many model organisms. A promising strategy is the implementation of a reverse β-oxidation (rBOX) pathway .[15][16] This pathway elongates a starting acyl-CoA molecule (propionyl-CoA) with acetyl-CoA.

rBOX_Pathway cluster_rBOX Reverse β-Oxidation Cycle Propionyl_CoA Propionyl-CoA (C3) Thiolase bktB Propionyl_CoA->Thiolase Acetyl_CoA_in Acetyl-CoA (C2) Acetyl_CoA_in->Thiolase Ketovaleryl_CoA 3-Ketovaleryl-CoA Reductase1 hbd Ketovaleryl_CoA->Reductase1 NADH Hydroxyvaleryl_CoA 3-Hydroxyvaleryl-CoA Dehydratase crt Hydroxyvaleryl_CoA->Dehydratase -H₂O Pentenoyl_CoA trans-2-Pentenoyl-CoA Reductase2 bcd/etfAB or ter Pentenoyl_CoA->Reductase2 NADH Valeryl_CoA Valeryl-CoA (C5) Thiolase->Ketovaleryl_CoA Reductase1->Hydroxyvaleryl_CoA Dehydratase->Pentenoyl_CoA Reductase2->Valeryl_CoA

Caption: Reverse β-oxidation pathway for Valeryl-CoA synthesis.

To enable this pathway, propionyl-CoA must first be synthesized from central metabolism, for which several engineered pathways exist.[17] The core of the rBOX cycle then involves four key enzymatic steps to elongate propionyl-CoA to valeryl-CoA.[15][17]

The production of n-butanol in non-native hosts like E. coli is well-established and typically involves the expression of genes from Clostridium species.[9][18] The pathway starts from acetyl-CoA.

Butanol_Pathway cluster_Butanol n-Butanol Synthesis Pathway Acetyl_CoA Acetyl-CoA (x2) Thiolase thlA Acetyl_CoA->Thiolase Acetoacetyl_CoA Acetoacetyl-CoA Reductase1 hbd Acetoacetyl_CoA->Reductase1 NADH Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Dehydratase crt Hydroxybutyryl_CoA->Dehydratase Crotonyl_CoA Crotonyl-CoA Reductase2 bcd Crotonyl_CoA->Reductase2 NADH Butyryl_CoA Butyryl-CoA Aldehyde_Dehydrogenase adhE2 Butyryl_CoA->Aldehyde_Dehydrogenase NADH Butyraldehyde Butyraldehyde Alcohol_Dehydrogenase adhE2 Butyraldehyde->Alcohol_Dehydrogenase NADH n_Butanol n-Butanol Thiolase->Acetoacetyl_CoA Reductase1->Hydroxybutyryl_CoA Dehydratase->Crotonyl_CoA Reductase2->Butyryl_CoA Aldehyde_Dehydrogenase->Butyraldehyde Alcohol_Dehydrogenase->n_Butanol

Caption: Engineered n-Butanol synthesis pathway from Acetyl-CoA.

Final Esterification Step

Once the host organism can produce both valeryl-CoA and n-butanol, a final enzyme is required to condense them into this compound. Alcohol Acyltransferases (AATs) are well-suited for this intracellular reaction.[1][16][19] AATs catalyze the condensation of an acyl-CoA with an alcohol. Various AATs from plants, such as strawberry (Fragaria x ananassa) or apple (Malus sp.), have been successfully used to produce other esters like butyl butyrate in engineered microbes.[20]

Overall Workflow and Regulatory Considerations

The development of a whole-cell biocatalyst for this compound involves a multi-step process.

Whole_Cell_Workflow Host_Selection Host Selection (e.g., E. coli, S. cerevisiae) Pathway_Design Pathway Design (Valeryl-CoA & Butanol) Host_Selection->Pathway_Design Gene_Sourcing Gene Sourcing & Codon Optimization Pathway_Design->Gene_Sourcing Vector_Construction Vector Construction & Host Transformation Gene_Sourcing->Vector_Construction Expression_Optimization Expression Optimization (Promoters, RBS) Vector_Construction->Expression_Optimization Fermentation Fermentation & Production Expression_Optimization->Fermentation Downstream Downstream Processing Fermentation->Downstream Final_Product This compound Downstream->Final_Product

Caption: Workflow for developing a whole-cell biocatalyst.

Regulatory Engineering: Rather than targeting complex signaling cascades, enhancing precursor supply often involves transcriptional regulation. This can include:

  • Promoter Engineering: Using strong constitutive or inducible promoters to control the expression of pathway genes.

  • Dynamic Regulation: Employing promoters that are responsive to intracellular metabolite concentrations (e.g., fatty acids or acyl-CoA) to balance metabolic flux and avoid the accumulation of toxic intermediates.[6][21][22]

  • Global Regulator Engineering: Modifying global transcriptional regulators to redirect carbon flux from central metabolism towards the desired precursor pathways.[23][24]

Downstream Processing and Purification

Regardless of the production method, the final product, this compound, must be separated and purified from the reaction mixture or fermentation broth.[25]

General Purification Strategy for Esters

A common approach for purifying water-insoluble esters involves several steps.[26]

  • Removal of Acidic Impurities: The crude product is washed with a basic solution (e.g., 2N sodium carbonate or sodium hydroxide) to remove any unreacted valeric acid.

  • Removal of Alcoholic Impurities: The mixture is then washed with a calcium chloride solution to remove unreacted butanol.

  • Drying: The organic phase containing the ester is dried using a drying agent like magnesium sulfate.

  • Distillation: The final purification is achieved through fractional distillation to separate the this compound from any remaining impurities.

Extraction from Fermentation Broth

For whole-cell systems, an initial extraction step is required to recover the this compound from the aqueous fermentation broth.

  • Liquid-Liquid Extraction (LLE): A water-immiscible organic solvent is used to extract the this compound. The choice of solvent is critical and should have high selectivity for the ester. For similar short-chain fatty acids, oleyl alcohol has been shown to be an effective extraction solvent.

  • In Situ Product Recovery (ISPR): This involves adding an extraction solvent directly to the fermenter to continuously remove the product as it is formed. This can alleviate product toxicity to the microbial cells and improve overall yields.

Downstream_Processing cluster_Fermentation From Fermentation cluster_Enzymatic From Enzymatic Synthesis Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Extraction Liquid-Liquid Extraction Cell_Removal->Extraction Acid_Wash Aqueous Base Wash (Remove Valeric Acid) Extraction->Acid_Wash Reaction_Mixture Crude Reaction Mixture Reaction_Mixture->Acid_Wash Alcohol_Wash Aqueous CaCl₂ Wash (Remove Butanol) Acid_Wash->Alcohol_Wash Drying Drying (e.g., MgSO₄) Alcohol_Wash->Drying Distillation Fractional Distillation Drying->Distillation Pure_Ester Pure this compound Distillation->Pure_Ester

Caption: General downstream processing workflow for this compound.

Conclusion

The biocatalytic production of this compound presents a versatile and sustainable alternative to traditional chemical synthesis. Direct enzymatic esterification, particularly with immobilized lipases like CALB, offers a straightforward method with high conversion rates. For larger-scale and potentially more economical production, de novo biosynthesis in engineered microorganisms is a powerful, albeit more complex, approach. The successful implementation of a whole-cell catalyst hinges on the efficient engineering of pathways for both valeryl-CoA and n-butanol, coupled with a suitable alcohol acyltransferase for the final condensation. Advances in synthetic biology and metabolic engineering continue to improve the titers, yields, and productivity of such systems, paving the way for the industrial-scale bio-production of this compound and other valuable esters.

References

An In-depth Technical Guide on the Thermodynamic Properties of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyl valerate (also known as butyl pentanoate). The information is compiled from various scientific databases and literature, offering researchers, scientists, and professionals in drug development a detailed resource. This document presents quantitative data in structured tables, outlines experimental protocols for property determination, and includes a visualization of the experimental workflow.

Core Thermodynamic Properties

This compound is an ester with the chemical formula C₉H₁₈O₂. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, which is essential for its application in research and industrial settings.

Physical and Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueConditions
Molecular Weight158.24 g/mol
Boiling Point185.8 - 187 °C@ 760 mmHg[1][2]
Melting Point-92.8 °C[1][2]
Density0.861 - 0.871 g/cm³@ 20°C/4°C[1]
0.868 g/mL@ 25°C[2]
Refractive Index1.408 - 1.416@ 20°C[1]
1.412@ 20°C/D[2]

Table 2: Thermodynamic Properties of this compound

PropertyValueMethod
Enthalpy of Vaporization42.43 kJ/mol
Vapor Pressure0.608 mmHg@ 25°C
Enthalpy of Formation (liquid)-613. ± 2. kJ/molCcb[3]
Enthalpy of Combustion (liquid)-5500.7 ± 1.7 kJ/molCcb[3]

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. Below are detailed methodologies for measuring these properties.

Determination of Boiling Point

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

Procedure:

  • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The flask is heated using a heating mantle.

  • The vapor travels up into the condenser, where it is cooled and condenses back into a liquid.

  • The thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For a pure substance, this temperature should remain constant throughout the distillation process.

Measurement of Density

Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.

Procedure:

  • The mass of the clean and dry pycnometer is accurately measured.

  • The pycnometer is filled with distilled water to a calibrated mark, and the mass is measured again. The volume of the pycnometer is calculated using the known density of water at a specific temperature.

  • The pycnometer is then emptied, dried, and filled with this compound to the same calibrated mark.

  • The mass of the pycnometer with this compound is measured.

  • The density of this compound is calculated by dividing the mass of the ester by the volume of the pycnometer.

Measurement of Vapor Pressure

Method: Ebullioscopic Method

Apparatus: An ebulliometer, which consists of a boiler with a thermowell for a precision thermometer, a condenser, and a connection to a pressure control system.

Procedure:

  • A pure sample of this compound is placed in the boiler of the ebulliometer.

  • The system is brought to a specific, controlled pressure.

  • The liquid is heated until it boils.

  • The temperature of the boiling liquid is measured with a high-precision thermometer once thermal equilibrium is reached.

  • This temperature is the boiling point of this compound at the set pressure.

  • The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data.

Determination of Enthalpy of Vaporization

Method: Calorimetric Measurement

Apparatus: A vaporization calorimeter, which includes a vessel containing the liquid sample and a heater, all enclosed in a temperature-controlled environment.

Procedure:

  • A known mass of this compound is placed in the vaporization vessel.

  • The sample is heated at a constant pressure, and the energy input required to vaporize a certain amount of the substance is measured.

  • The enthalpy of vaporization is calculated from the heat input and the amount of substance vaporized.

  • Alternatively, the enthalpy of vaporization can be determined indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Measurement of Specific Heat Capacity

Method: Adiabatic Scanning Calorimetry

Apparatus: An adiabatic scanning calorimeter.

Procedure:

  • A known mass of the this compound sample is placed in a sample cell within the calorimeter.

  • The calorimeter is heated at a controlled rate, and the temperature difference between the sample and a reference is measured as a function of temperature.

  • The heat flow to the sample is precisely measured.

  • The specific heat capacity is calculated from the heat flow, the mass of the sample, and the heating rate.

Measurement of Viscosity

Method: Capillary Viscometer

Apparatus: An Ostwald or Ubbelohde viscometer, a constant temperature bath, and a stopwatch.

Procedure:

  • The viscometer is filled with a known volume of this compound.

  • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

  • The liquid is drawn up one arm of the viscometer by suction.

  • The time taken for the liquid to flow between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound.

ThermodynamicPropertiesWorkflow cluster_sample Sample Preparation cluster_physical Physical Properties cluster_thermodynamic Thermodynamic Properties cluster_data Data Analysis Sample This compound Sample BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex VaporPressure Vapor Pressure Measurement Sample->VaporPressure HeatCapacity Specific Heat Capacity Sample->HeatCapacity Viscosity Viscosity Measurement Sample->Viscosity DataAnalysis Data Compilation & Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis HeatVaporization Enthalpy of Vaporization VaporPressure->HeatVaporization Clausius-Clapeyron Equation VaporPressure->DataAnalysis HeatVaporization->DataAnalysis HeatCapacity->DataAnalysis Viscosity->DataAnalysis

Experimental workflow for thermodynamic property determination.

References

The Genesis of a Flavor: A Historical and Technical Guide to the Discovery of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical discovery and early synthesis of butyl valerate, a significant ester in the flavor and fragrance industries. Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the pioneering chemical work of the 19th century, detailed experimental protocols based on the methods of the era, and a structured presentation of the compound's physical and chemical properties.

Historical Context: The Age of Esters and Fatty Acids

The discovery of this compound is intrinsically linked to the foundational work on fatty acids and esters by the French chemist Michel Eugène Chevreul in the early 19th century. His meticulous research, published between 1813 and 1823, elucidated the nature of fats as esters of glycerol and fatty acids.[1] Chevreul is credited with the discovery of several fatty acids, including butyric acid and isovaleric acid (which he initially named phocenic acid), laying the groundwork for the future synthesis of their various esters.[2][3]

While the precise first synthesis of this compound is not definitively documented, its creation became plausible following the isolation and characterization of its constituent molecules: valeric acid (pentanoic acid) and butanol. Valeric acid is naturally found in the perennial flowering plant Valeriana officinalis. By the 1880s, the synthesis of various esters, including valerates, was a known practice within the burgeoning flavor and fragrance industry.

The most significant advancement in ester synthesis during this period was the method developed by Emil Fischer and Arthur Speier in 1895.[4][5] This acid-catalyzed esterification, now known as the Fischer-Speier esterification, provided a straightforward and efficient means of producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4][5] It is highly probable that the early commercial production of this compound was based on this seminal work.

Physicochemical Properties of this compound

Early quantitative analysis of newly synthesized compounds was crucial for their identification and characterization. The following table summarizes the key physical and chemical properties of this compound as recorded in early and modern chemical literature.

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point 185.8 °C at 760 mmHg
Melting Point -92.8 °C
Density 0.861 - 0.871 g/cm³ at 20°C
Refractive Index 1.408 - 1.416 at 20°C
Solubility Slightly soluble in water
Odor Fruity, apple, pineapple, raspberry

(Data sourced from various chemical databases and historical records)[6][7][8][9][10][11]

Experimental Protocols: The Fischer-Speier Esterification of Valeric Acid

The following protocol is a representative example of how this compound would have been synthesized in the late 19th or early 20th century, based on the Fischer-Speier method.[4][5]

Objective: To synthesize this compound from valeric acid and n-butanol.

Reagents:

  • Valeric acid (Pentanoic acid)

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or dry Hydrogen Chloride (HCl) gas

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating source (e.g., water bath or sand bath)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of valeric acid with a slight excess of n-butanol (e.g., 1.2 molar equivalents).

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total mass of the reactants) to the flask. Alternatively, dry hydrogen chloride gas could be bubbled through the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling. Allow the reaction to reflux for a period of 1 to 10 hours. The progress of the reaction could be monitored by observing the formation of a separate water layer if a Dean-Stark apparatus is used, a later refinement of this technique.

  • Work-up and Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture with water to remove the excess alcohol and sulfuric acid. Subsequently, wash with a dilute solution of sodium bicarbonate to neutralize any unreacted valeric acid. Carbon dioxide effervescence will be observed.

  • Drying: Separate the organic layer (the crude this compound) and dry it over an anhydrous drying agent such as calcium chloride.

  • Purification: Purify the crude ester by fractional distillation. Collect the fraction that distills at the known boiling point of this compound (approximately 186°C).

Visualizing the Process

To further elucidate the chemical and procedural aspects of this compound's historical synthesis, the following diagrams are provided.

Synthesis_Pathway Valeric_Acid Valeric Acid (Pentanoic Acid) Butyl_Valerate This compound Valeric_Acid->Butyl_Valerate + Butanol n-Butanol Butanol->Butyl_Valerate + Catalyst H₂SO₄ (Catalyst) Catalyst->Butyl_Valerate Water Water Butyl_Valerate->Water +

Fischer-Speier Synthesis of this compound

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Valeric Acid and n-Butanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 1-10 hours B->C D 4. Cool and Transfer to Separatory Funnel C->D E 5. Wash with Water D->E F 6. Neutralize with NaHCO₃ E->F G 7. Separate Organic Layer F->G H 8. Dry with Anhydrous CaCl₂ G->H I 9. Fractional Distillation H->I J Pure this compound I->J

Historical Experimental Workflow for this compound Synthesis

References

Methodological & Application

Butyl Valerate: Applications and Protocols for the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Butyl valerate, also known as butyl pentanoate, is a versatile ester widely utilized in the flavor and fragrance industry for its characteristic fruity aroma and sweet taste.[1][2][3] Its profile is predominantly described as having notes of apple, pineapple, raspberry, and other tropical fruits.[4] This makes it a valuable component in the creation of a variety of fruit-flavored food products and fruit-scented fragrances.

Odor and Flavor Profile: The sensory characteristics of this compound are consistently reported as fruity and sweet.[1][4] At a concentration of 10 ppm, its taste is described as sweet, with pineapple, banana, ripe fruit, and tutti-frutti nuances.[1][4] The odor is similarly complex, often characterized as a blend of sweet, fruity, pineapple, green, raspberry, and tropical notes.[4]

Applications in the Flavor Industry: this compound is recognized as a flavoring agent by the FDA (21 CFR 172.515) and has been granted GRAS (Generally Recognized as Safe) status by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA number 2217.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and expressed no safety concern at current intake levels when used as a flavoring agent.[5] It is naturally found in fruits such as apples, bananas, blackberries, and plums.[1][6]

Common applications include:

  • Beverages: Imparting fruity notes to soft drinks and other beverages.

  • Confectionery: Used in candies and chewing gums for its sweet, fruity profile.

  • Baked Goods: Adding a fruity dimension to cakes, cookies, and other baked items.

  • Dairy Products: Flavoring ice creams and yogurts.

Applications in the Fragrance Industry: In the fragrance industry, this compound is used to introduce or enhance fruity and sweet notes in a variety of products, including:

  • Perfumes and colognes

  • Soaps and lotions

  • Air fresheners and candles

Quantitative Data

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H18O2[5]
Molecular Weight 158.24 g/mol [1][5]
CAS Number 591-68-4[1]
Appearance Colorless to pale yellow liquid[3]
Melting Point -92.8 °C[1][5]
Boiling Point 185.80 - 187 °C[1][4]
Density 0.861 - 0.871 g/mL at 25 °C[4][5]
Refractive Index 1.408 - 1.416 at 20 °C[4][5]
Flash Point 66.67 °C (152.00 °F)[4]
Solubility Slightly soluble in water; soluble in alcohol and propylene glycol.[4][7]

Summary of Odor and Flavor Descriptors

SourceOdor DescriptionFlavor Description (at 10 ppm)
The Good Scents Companysweet, fruity, pineapple, green, raspberry, tropical, tutti-fruttisweet, pineapple, fruity, banana, ripe, tutti-frutti
Sigma-Aldrichapple, ethereal, raspberryNot specified
SRS AromaticsSweet, Fruity, Pineapple, Green, Raspberry, TropicalNot specified
Taytonn ASCCFruity, Green, Sweet, Tropical, VinousNot specified

Recommended Usage Levels in Food Products

Product CategoryRecommended Level (mg/kg)
Soft Drinks3.0
Cold Drinks2.6
Candy8.0
Baked Goods6.8
Source: ChemBK[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fisher Esterification

This protocol describes the synthesis of this compound from valeric acid and n-butanol using an acid catalyst, a method known as Fisher esterification.[2][8]

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of n-butanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while swirling.

  • Add boiling chips and attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water to remove the excess alcohol and sulfuric acid.

    • 5% sodium bicarbonate solution to neutralize any unreacted valeric acid (vent frequently to release CO2).

    • Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried ester into a clean, dry round-bottom flask.

  • Purify the crude this compound by fractional distillation, collecting the fraction that distills at approximately 186 °C.

Protocol 2: Quality Control of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of a synthesized or purchased this compound sample.

Instrumentation and Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound sample

  • Solvent (e.g., ethanol or hexane)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in ethanol).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Protocol 3: Sensory Evaluation of this compound in a Simple Flavor Application

This protocol provides a basic framework for the sensory evaluation of this compound in a beverage application.

Materials:

  • This compound

  • 10% ethanol in water solution (as a solvent)

  • Sugar solution (e.g., 10% sucrose in water)

  • Trained sensory panel (5-10 panelists)

  • Glass beakers and stirring rods

  • Graduated cylinders and pipettes

  • Odor-free tasting cups

Procedure:

  • Stock Solution Preparation: Prepare a 1% solution of this compound in 10% ethanol.

  • Sample Preparation:

    • Label tasting cups for a control and a test sample.

    • Prepare the control sample by adding a specific volume of the 10% sucrose solution to a cup.

    • Prepare the test sample by adding the same volume of the 10% sucrose solution and a predetermined concentration of the this compound stock solution (e.g., to achieve a final concentration of 5 ppm).

  • Sensory Evaluation:

    • Present the coded control and test samples to the panelists in a randomized order.

    • Instruct the panelists to first evaluate the aroma (orthonasal) and then the taste (retronasal) of each sample.

    • Ask the panelists to describe the sensory attributes of each sample and to rate the intensity of the fruity character on a predefined scale (e.g., a 9-point hedonic scale).

  • Data Analysis:

    • Collect the data from all panelists.

    • Analyze the results to determine if there is a significant difference in the fruity perception between the control and the test sample.

    • Summarize the descriptive terms used by the panelists to characterize the flavor of the this compound sample.

Visualizations

Caption: Chemical Structure of this compound

Fisher_Esterification_Workflow Synthesis and Purification of this compound reactants Reactants: Valeric Acid & n-Butanol reflux Reflux (1-2 hours) reactants->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup drying Drying (Anhydrous MgSO₄) workup->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Synthesis and Purification Workflow

Flavor_Formulation_Application Application in a Simple Apple Flavor cluster_components Flavor Components butyl_valerate This compound (Fruity, Apple Note) flavor_concentrate Apple Flavor Concentrate butyl_valerate->flavor_concentrate other_esters Other Esters (e.g., Ethyl Acetate for sweet note) other_esters->flavor_concentrate aldehydes Aldehydes (e.g., Hexanal for green note) aldehydes->flavor_concentrate application Final Product (e.g., Beverage, Candy) flavor_concentrate->application sensory_profile Desired Sensory Profile: Sweet, Juicy, Green Apple application->sensory_profile

Caption: Application in a Simple Apple Flavor

References

Application Notes and Protocols: Butyl Valerate as a Potential Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of butyl valerate as a promising biofuel additive. This document details its synthesis, physicochemical properties, and impact on engine performance and emissions. The information is intended to guide researchers in the evaluation and application of this compound in the development of next-generation biofuels.

Introduction

This compound, a fatty acid ester, has emerged as a viable candidate for a biofuel additive.[1] Derived from renewable resources through processes like the esterification of valeric acid with butanol, it offers potential advantages in improving fuel properties and reducing harmful emissions.[2][3] Valeric biofuels, including this compound, are compatible with existing gasoline and diesel engine infrastructure, making them an attractive option for blending with conventional fuels.[1] This document outlines the synthesis, key properties, and testing protocols for evaluating this compound as a biofuel additive.

Data Presentation

Physicochemical Properties of this compound and its Blends

The following table summarizes the key physicochemical properties of this compound and its blends with conventional fuels. These properties are critical in determining the suitability of the fuel for use in internal combustion engines.

PropertyThis compoundDiesel Blend (20% this compound)Jet Fuel A-1 Blend (10% this compound)Standard
Density at 25°C (g/mL) 0.868[4]Varies with base dieselSimilar to Jet A-1ASTM D1298
Kinematic Viscosity at 40°C (mm²/s) Not specifiedLower than base dieselClose to Jet A-1[5]ASTM D445
Boiling Point (°C) 186-187[4]Not specifiedNot specifiedASTM D86
Flash Point (°C) Not specifiedGenerally higher than base diesel> 38 (meets standard)[5]ASTM D93
Calorific Value (MJ/kg) Not specifiedSlightly lower than base diesel> 42 (meets standard)[5]ASTM D240
Water Solubility (mg/L at 25°C) 83.87[4]Not specifiedNot specified-
Engine Performance and Emission Characteristics

Blending this compound with conventional fuels can influence engine performance and exhaust emissions. The table below presents a summary of these effects.

ParameterEffect of this compound Addition
Brake Specific Fuel Consumption (BSFC) May increase slightly due to lower energy density[1]
Brake Thermal Efficiency (BTE) Can be comparable to or slightly lower than conventional fuels
Nitrogen Oxides (NOx) Emissions Variable, can increase or decrease depending on engine conditions and blend ratio[6][7]
Carbon Monoxide (CO) Emissions Generally reduced due to improved combustion[7]
Hydrocarbon (HC) Emissions Generally reduced[7]
Particulate Matter (PM) Emissions Generally reduced[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of valeric acid with n-butanol.

Materials:

  • Valeric acid

  • n-butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine valeric acid and a molar excess of n-butanol (e.g., 1:3 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) while stirring.

  • Assemble the distillation apparatus for reflux.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. The reaction progress can be monitored by collecting the water byproduct in a Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more CO2 evolution is observed.

  • Wash the organic layer with distilled water to remove any remaining salts.

  • Dry the organic layer (this compound) over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by fractional distillation to remove unreacted butanol and other impurities.[3]

  • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm purity and identity.

Protocol 2: Determination of Physicochemical Properties

This protocol outlines the standard methods for characterizing the essential physical and chemical properties of this compound and its fuel blends.

1. Density:

  • Method: ASTM D1298

  • Apparatus: Hydrometer, thermometer, and a clear, cylindrical container.

  • Procedure:

    • Bring the fuel sample to a specified temperature.

    • Gently lower the hydrometer into the sample and allow it to float freely.

    • Read the density from the hydrometer scale at the point where the surface of the liquid cuts the scale.

    • Record the temperature of the sample.

2. Kinematic Viscosity:

  • Method: ASTM D445

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • Place the viscometer in a constant temperature bath set to 40°C.

    • Introduce a fixed volume of the fuel sample into the viscometer.

    • Allow the sample to reach thermal equilibrium.

    • Measure the time required for the fuel to flow between two marked points under gravity.

    • Calculate the kinematic viscosity using the viscometer constant.

3. Calorific Value:

  • Method: ASTM D240

  • Apparatus: Bomb calorimeter.

  • Procedure:

    • Place a weighed sample of the fuel in the bomb.

    • Pressurize the bomb with oxygen.

    • Immerse the bomb in a known mass of water.

    • Ignite the sample and measure the temperature rise of the water.

    • Calculate the heat of combustion based on the temperature change and the heat capacity of the calorimeter.

Protocol 3: Engine Performance and Emissions Testing

This protocol provides a general framework for evaluating the performance and emission characteristics of this compound blends in a compression-ignition (CI) engine.

Apparatus:

  • Single-cylinder or multi-cylinder CI engine mounted on a test bed.

  • Dynamometer to measure engine torque and power.

  • Fuel consumption measurement system.

  • Exhaust gas analyzer for CO, HC, NOx, and CO2.

  • Smoke meter for particulate matter measurement.

  • Data acquisition system.

Procedure:

  • Fuel Preparation: Prepare blends of this compound with a base diesel fuel at desired volume percentages (e.g., 10%, 20%).

  • Engine Setup and Baseline:

    • Warm up the engine with standard diesel fuel until it reaches a stable operating temperature.

    • Run the engine at various load conditions (e.g., 25%, 50%, 75%, 100% load) at a constant speed.

    • For each load condition, record baseline data for torque, power, fuel consumption, and exhaust emissions.

  • Testing with Blends:

    • Switch the fuel supply to the this compound blend.

    • Allow the engine to stabilize on the new fuel.

    • Repeat the same test procedure as for the baseline fuel, running the engine at the same load conditions.

    • Record all performance and emission data for the blend.

  • Data Analysis:

    • Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE) for both baseline and blended fuels.

    • Compare the emission levels (CO, HC, NOx, PM) of the blends to the baseline diesel fuel.

    • Analyze the data to determine the effect of this compound addition on engine performance and emissions.[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_property Property Analysis cluster_engine Engine Testing esterification Esterification of Valeric Acid & Butanol neutralization Neutralization esterification->neutralization washing Washing neutralization->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation characterization_synthesis Characterization (GC-MS, FTIR) distillation->characterization_synthesis density Density (ASTM D1298) characterization_synthesis->density viscosity Viscosity (ASTM D445) characterization_synthesis->viscosity calorific_value Calorific Value (ASTM D240) characterization_synthesis->calorific_value blending Fuel Blending characterization_synthesis->blending Pure this compound engine_test Engine Performance & Emissions Test blending->engine_test data_analysis Data Analysis engine_test->data_analysis

Caption: Experimental workflow for this compound as a biofuel additive.

signaling_pathway cluster_feedstock Feedstock & Synthesis cluster_application Application & Impact biomass Lignocellulosic Biomass levulinic_acid Levulinic Acid biomass->levulinic_acid valeric_acid Valeric Acid levulinic_acid->valeric_acid butyl_valerate This compound valeric_acid->butyl_valerate butanol Butanol butanol->butyl_valerate blending Blending with Conventional Fuels butyl_valerate->blending engine Internal Combustion Engine blending->engine performance Engine Performance (BTE, BSFC) engine->performance emissions Exhaust Emissions (NOx, CO, HC, PM) engine->emissions

Caption: Production pathway and application of this compound as a biofuel.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate, also known as butyl pentanoate, is an ester characterized by its fruity aroma, often reminiscent of apples or pineapples. It is a key component in the flavor and fragrance industry and also finds applications in the chemical and pharmaceutical sectors as a solvent and a synthesis intermediate. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research. Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and experimental protocols for the analysis of this compound using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). Methodologies for both polar and non-polar capillary columns are presented, along with various sample preparation techniques.

I. Analyte Information

  • Compound Name: this compound

  • Synonyms: Butyl pentanoate, n-Butyl valerate

  • CAS Number: 591-68-4

  • Molecular Formula: C₉H₁₈O₂

  • Molecular Weight: 158.24 g/mol

  • Boiling Point: 185 °C

  • Properties: Volatile, fruity odor

II. Gas Chromatography Methodologies

The choice of GC column is critical for the effective separation of this compound from other matrix components. Both non-polar and polar columns can be utilized, with the selection depending on the complexity of the sample and the desired separation mechanism.

A. Method 1: Analysis using a Non-Polar Column (e.g., DB-5, HP-5ms)

Non-polar columns separate analytes primarily based on their boiling points. This method is robust and suitable for the routine analysis of this compound in relatively simple matrices.

Experimental Protocol:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5, Restek Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Detector (FID):

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Expected Retention Time: Approximately 11.20 minutes.[1]

B. Method 2: Analysis using a Polar Column (e.g., DB-WAX)

Polar columns, typically with a polyethylene glycol (PEG) stationary phase, provide an alternative selectivity based on the polarity of the analytes. This is particularly useful for separating esters from other polar compounds that may be present in complex matrices like flavor and fragrance formulations or biological samples.

Experimental Protocol:

  • Column: Polyethylene Glycol (e.g., Agilent J&W DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 3 minutes.

    • Ramp: 8 °C/min to 220 °C.

    • Hold: 10 minutes at 220 °C.

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Detector (FID):

    • Temperature: 260 °C.

    • Hydrogen Flow: 40 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 30 mL/min.

  • Expected Elution Behavior: The retention time of this compound on a polar column will be significantly longer compared to a non-polar column due to the interaction of the polar ester group with the polar stationary phase.

III. Sample Preparation Techniques

Proper sample preparation is paramount for accurate and reproducible GC analysis. The chosen technique will depend on the sample matrix and the concentration of this compound.

A. Direct Liquid Injection

This is the most straightforward technique for liquid samples where this compound is present at a sufficient concentration and the matrix is relatively clean.

Protocol:

  • Accurately weigh or measure the sample.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane, ethyl acetate, or hexane for non-polar columns; methanol or isopropanol for polar columns) to a concentration within the calibrated range of the instrument.

  • If necessary, add an appropriate internal standard (e.g., undecane, methyl heptanoate) to the diluted sample.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

B. Static Headspace (HS) Analysis

Headspace analysis is ideal for the determination of volatile compounds like this compound in solid or complex liquid matrices (e.g., food, beverages, polymers). This technique minimizes matrix effects and protects the GC inlet and column from non-volatile residues.

Protocol:

  • Accurately weigh a known amount of the sample into a headspace vial (e.g., 10 or 20 mL).

  • Add a matrix modifier if necessary (e.g., a salt solution like NaCl to increase the volatility of the analyte).

  • If required for calibration, add an internal standard.

  • Seal the vial tightly with a septum and cap.

  • Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • A portion of the headspace gas is then automatically injected into the GC.

C. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.

Protocol:

  • Place a known amount of the sample into a vial.

  • Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace above the sample or directly immerse it in the liquid sample.

  • Allow the analytes to adsorb onto the fiber for a specific time (e.g., 20-30 minutes) at a controlled temperature.

  • Retract the fiber and introduce it into the hot GC injector, where the adsorbed analytes are thermally desorbed onto the column for analysis.

IV. Method Validation and Quantitative Data

The following table summarizes typical quantitative data for the analysis of esters using GC-FID. These values can be used as a starting point for the validation of a method for this compound.

ParameterTypical ValueComments
Linearity (R²) > 0.995A high correlation coefficient indicates a good linear relationship between concentration and detector response over a defined range.
Limit of Detection (LOD) 0.1 - 10 µg/LThe lowest concentration of an analyte that can be reliably distinguished from the background noise.
Limit of Quantitation (LOQ) 0.5 - 30 µg/LThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 5%The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value, often determined by analyzing spiked samples.

V. Diagrams

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Pharmaceutical) Prep Dilution / Headspace / SPME Sample->Prep Vial GC Vial Prep->Vial Injector Injector Vial->Injector Column GC Column (Separation) Injector->Column Detector Detector (FID or MS) Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Quantification Quantification & Reporting Chromatogram->Quantification

Caption: Experimental workflow for the GC analysis of this compound.

Column_Selection Start Analyze this compound? Matrix Complex Matrix? Start->Matrix PolarColumn Use Polar Column (e.g., DB-WAX) - Enhanced selectivity for polar compounds Matrix->PolarColumn Yes NonPolarColumn Use Non-Polar Column (e.g., DB-5) - Robust, boiling point-based separation Matrix->NonPolarColumn No

Caption: Decision tree for GC column selection for this compound analysis.

References

Application Notes and Protocols for the Synthesis of Butyl Valerate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate, also known as butyl pentanoate, is an organic ester with a characteristic fruity odor, often described as apple- or apricot-like. It finds applications as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1][2] In the pharmaceutical and chemical sectors, it can serve as a specialty solvent or an intermediate in organic synthesis. The Fischer esterification is a classic and straightforward method for synthesizing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This document provides detailed application notes and protocols for the synthesis of this compound from valeric acid and n-butanol using this method.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₈O₂[5][6]
Molecular Weight158.24 g/mol [5][6]
AppearanceColorless liquid[1]
OdorFruity, apple-raspberry[1][2]
Boiling Point186-187 °C[2]
Density0.868 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.412[2]
Solubility in Water83.87 mg/L at 25 °C[1]
Spectroscopic Data for this compound
SpectroscopyDataReference
¹H NMR (CDCl₃)See SpectraBase for spectrum[7]
¹³C NMRSee PubChem for spectrum[5]
IR (Neat)See PubChem for spectrum[5]
Mass Spectrometry (EI)m/z: 85, 56, 57, 103, 41[5][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from valeric acid and n-butanol, using sulfuric acid as a catalyst. The reaction is performed under reflux, followed by a standard workup and purification by distillation.

Materials:

  • Valeric acid (Pentanoic acid)

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine valeric acid (e.g., 0.5 mol), n-butanol (e.g., 0.75 mol, 1.5 equivalents), and a few boiling chips.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture while stirring.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 60-90 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reflux period, remove the heating source and allow the reaction mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Carefully add 50 mL of cold water. Gently shake and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash with Base: Add 50 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize the unreacted acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently to release the pressure. Shake until no more gas is evolved. Drain and discard the lower aqueous layer.

  • Wash with Brine: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

  • Purification - Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add fresh boiling chips and set up for simple distillation.[9]

  • Product Collection: Collect the fraction that distills at the boiling point of this compound (approximately 185-187 °C).[2]

  • Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine the yield.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product reactants Valeric Acid + n-Butanol catalyst H₂SO₄ (cat.) reflux Reflux (60-90 min) catalyst->reflux wash_h2o Wash with H₂O reflux->wash_h2o wash_nahco3 Wash with 5% NaHCO₃ wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine drying Dry with Na₂SO₄ wash_brine->drying distillation Simple Distillation drying->distillation butyl_valerate This compound distillation->butyl_valerate

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism valeric_acid Valeric Acid protonated_carbonyl Protonated Carbonyl valeric_acid->protonated_carbonyl + H⁺ butanol n-Butanol h_plus H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + n-Butanol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H₂O water H₂O proton_transfer->water butyl_valerate This compound protonated_ester->butyl_valerate - H⁺ h_plus_regenerated H⁺ protonated_ester->h_plus_regenerated

Caption: Mechanism of the Fischer esterification of valeric acid.

References

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Valerate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of butyl valerate, a fragrance and flavor ester, utilizing immobilized lipase. This environmentally friendly method offers high selectivity and operates under mild conditions, making it an attractive alternative to traditional chemical synthesis.

Introduction

This compound is a valuable ester known for its fruity aroma, commonly used in the food, beverage, and cosmetic industries. The enzymatic synthesis of this compound using immobilized lipases presents a green and sustainable approach. Immobilized enzymes offer several advantages, including ease of separation from the reaction mixture, potential for continuous operation, and enhanced stability, which allows for their reuse over multiple cycles.[1] This document outlines the key parameters, experimental procedures, and expected outcomes for the synthesis of this compound catalyzed by immobilized lipase, with a focus on the widely used commercial biocatalyst Novozym® 435.

Principles of Enzymatic Esterification

The synthesis of this compound from valeric acid and butanol is an esterification reaction catalyzed by lipase. The reaction proceeds via a Ping-Pong Bi-Bi mechanism.[2] In this mechanism, the lipase first reacts with the acyl donor (valeric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (butanol) attacks the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme. The use of an immobilized lipase simplifies the downstream processing by allowing for easy recovery and reuse of the biocatalyst.[1]

Experimental Data Summary

The following tables summarize quantitative data gathered from various studies on the enzymatic synthesis of short-chain esters, including valerates and butyrates, which can be extrapolated for the synthesis of this compound.

Table 1: Optimal Reaction Conditions for Ester Synthesis using Immobilized Lipase
ParameterOptimal Value/RangeLipase SourceSubstratesReference
Temperature 37 - 50 °CCandida antarctica lipase B (Novozym® 435)Valeric acid, Ethanol[3]
46 °CCandida antarctica lipase B (Novozym® 435)Acetic acid, Butanol[4]
80 °CCandida antarctica lipase B (Novozym® 435)Neopentyl glycol, Lauric acid[5]
Substrate Molar Ratio (Alcohol:Acid) 2:1Biosilicified lipaseValeric acid, Ethanol[6][7]
3.6:1Candida antarctica lipase B (Novozym® 435)Acetic acid, Butanol[4]
1:1 to 1:7Candida antarctica lipase B (Novozym® 435)Formic acid, Octanol[8][9]
Enzyme Concentration 15 g/LCandida antarctica lipase B (Novozym® 435)Formic acid, Octanol[8][9]
3.75% (w/w)Candida antarctica lipase B (Novozym® 435)Neopentyl glycol, Lauric acid[5]
7%Candida antarctica lipase B (Novozym® 435)Acetic acid, Butanol[4]
Solvent Solvent-free or n-hexaneCandida antarctica lipase B (Novozym® 435)Various[4][10]
Table 2: Conversion Yields and Reusability of Immobilized Lipase
Ester SynthesizedImmobilized LipaseConversion Yield (%)ReusabilityReference
Ethyl valerateBiosilicified lipase90-[6][7]
Octyl formateNovozym® 43596.51Retained activity for 10 cycles[8][9]
Neopentyl glycol dilaurateNovozym® 435>90Retained 99.2% activity after 5 cycles[5]
Butyl acetateNovozym® 435>94Retained ~70% activity after 14 cycles (with ultrasound)[4]
Isoamyl acetateImmobilized Rhizomucor miehei lipase>80Stable for 10 reuses[11]

Experimental Protocols

Materials and Reagents
  • Immobilized Lipase: Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)

  • Substrates: Valeric acid (≥99%), n-Butanol (≥99%)

  • Solvent (optional): n-Hexane (anhydrous, ≥95%)

  • Molecular Sieves (optional): 3Å, for water removal

  • Reagents for Analysis: Ethanol, Phenolphthalein, Sodium hydroxide (for titration), this compound standard (for GC)

  • Equipment:

    • Orbital shaker incubator

    • Gas chromatograph (GC) with a flame ionization detector (FID)

    • Glassware: Erlenmeyer flasks, screw-capped vials, pipettes, burette

    • Filter paper

Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental goals.

  • Reaction Setup:

    • In a 100 mL Erlenmeyer flask, add valeric acid and n-butanol. A typical starting point is a 1:2 molar ratio of acid to alcohol.[6][7] For example, use 0.01 mol of valeric acid and 0.02 mol of n-butanol.

    • If using a solvent, add 20 mL of n-hexane. A solvent-free system is also a viable option.[10]

    • Add the immobilized lipase, Novozym® 435. A typical enzyme concentration is between 5-15 g/L of the total reaction volume.[8][9]

    • (Optional) To shift the equilibrium towards product formation, add activated molecular sieves to remove the water produced during the reaction.

  • Incubation:

    • Seal the flask and place it in an orbital shaker incubator.

    • Incubate the reaction mixture at a controlled temperature, typically between 40-50 °C, with agitation (e.g., 150-200 rpm) for a specified duration (e.g., 2-24 hours).[4][5]

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Analyze the samples to determine the conversion of valeric acid. This can be done by titration of the remaining acid with a standard sodium hydroxide solution using phenolphthalein as an indicator.

    • Alternatively, the formation of this compound can be quantified by gas chromatography (GC) using a suitable internal standard.

  • Product Recovery and Enzyme Reuse:

    • After the reaction reaches the desired conversion, separate the immobilized lipase from the reaction mixture by simple filtration.

    • Wash the recovered lipase with n-hexane to remove any adsorbed substrates and products.[9]

    • Dry the lipase in a desiccator before reusing it in subsequent batches.[1]

    • The liquid phase containing the this compound can be further purified, for example, by distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Separation cluster_output Products reactants Valeric Acid + n-Butanol incubation Incubation (e.g., 45°C, 200 rpm) reactants->incubation solvent Solvent (optional) n-Hexane solvent->incubation enzyme Immobilized Lipase (Novozym® 435) enzyme->incubation monitoring Reaction Monitoring (Titration / GC) incubation->monitoring filtration Filtration monitoring->filtration product This compound filtration->product reused_enzyme Reused Lipase filtration->reused_enzyme

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Reaction Parameter Optimization

parameter_optimization cluster_params Reaction Parameters center_node This compound Yield & Conversion Rate temp Temperature temp->center_node affects enzyme activity & reaction kinetics ratio Substrate Molar Ratio (Alcohol:Acid) ratio->center_node influences equilibrium & substrate inhibition enzyme_conc Enzyme Concentration enzyme_conc->center_node determines initial reaction rate solvent Solvent Choice solvent->center_node impacts substrate solubility & enzyme stability time Reaction Time time->center_node determines extent of conversion

Caption: Interplay of parameters in optimizing this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Butyl Valerate via Transesterification of Ethyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate is a valuable ester recognized for its pleasant, fruity aroma, reminiscent of apples and pineapples. It finds significant applications in the flavor, fragrance, and cosmetic industries. Additionally, as a short-chain fatty acid ester, it holds potential as a biofuel additive.[1] The synthesis of this compound can be efficiently achieved through the transesterification of ethyl valerate with butanol. This process involves the exchange of the ethyl group of the ester with the butyl group from the alcohol, yielding this compound and ethanol as a byproduct. This document provides detailed protocols for the transesterification of ethyl valerate to this compound using enzymatic, acid-catalyzed, and base-catalyzed methods.

Reaction Principle

The transesterification reaction is an equilibrium-driven process. To favor the formation of the desired product, this compound, an excess of the reactant alcohol (butanol) is typically used. The general chemical equation for the reaction is as follows:

Ethyl Valerate + Butanol ⇌ this compound + Ethanol

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis
ParameterEnzymatic (Lipase)Acid-Catalyzed (H₂SO₄)Base-Catalyzed (NaOH/KOH)
Catalyst Immobilized Lipase (e.g., Candida antarctica lipase B)Concentrated Sulfuric AcidSodium Hydroxide or Potassium Hydroxide
Reaction Temp. 30-60°C80-100°C (Reflux)60-80°C
Molar Ratio (Butanol:Ethyl Valerate) 1:1 to 3:13:1 to 5:13:1 to 6:1
Reaction Time 4-48 hours2-8 hours1-4 hours
Solvent Hexane or solvent-freeToluene or solvent-freeSolvent-free
Yield Moderate to HighHighHigh
Advantages High selectivity, mild conditions, minimal byproductsLow cost, fast reactionHigh conversion, fast reaction
Disadvantages Higher cost of enzyme, longer reaction timeCorrosive, potential for side reactions, difficult workupSaponification of ester, sensitive to water and free fatty acids

Experimental Protocols

Protocol 1: Enzymatic Transesterification using Immobilized Lipase

This protocol utilizes an immobilized lipase for a green and selective synthesis of this compound.

Materials:

  • Ethyl valerate

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Hexane (optional, as solvent)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer with heating

  • Reaction vessel (e.g., screw-capped flask)

Procedure:

  • To a 100 mL screw-capped flask, add ethyl valerate and n-butanol. A molar ratio of 1:3 (ethyl valerate:n-butanol) is recommended to drive the equilibrium towards product formation.

  • If using a solvent, add hexane to the reaction mixture.

  • Add the immobilized lipase to the mixture. The amount of lipase is typically 10-20% (w/w) of the total weight of the substrates.

  • (Optional) Add molecular sieves to remove any water present and the ethanol formed during the reaction, which can inhibit the enzyme.

  • Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.

  • Set the temperature to 40-50°C and the agitation to 150-200 rpm.

  • Allow the reaction to proceed for 24-48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC).

  • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and reused.

  • The resulting mixture contains this compound, unreacted butanol, and ethanol. The product can be purified by distillation.

Protocol 2: Acid-Catalyzed Transesterification

This protocol employs a strong acid catalyst for a rapid synthesis of this compound.

Materials:

  • Ethyl valerate

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl valerate and n-butanol. A molar ratio of 1:4 (ethyl valerate:n-butanol) is suggested.

  • Slowly add concentrated sulfuric acid to the mixture (approximately 1-2% of the total volume of reactants) while stirring. Caution: Sulfuric acid is highly corrosive.

  • Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress via GC analysis.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound from the excess butanol and any remaining starting material by fractional distillation.

Protocol 3: Base-Catalyzed Transesterification

This protocol uses a strong base to catalyze the transesterification, offering high conversion in a short time.

Materials:

  • Ethyl valerate

  • n-Butanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Anhydrous n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare a solution of sodium butoxide by dissolving sodium hydroxide or potassium hydroxide (1% w/w of ethyl valerate) in anhydrous n-butanol. This should be done in a separate flask with gentle warming if necessary. Caution: Strong bases are corrosive.

  • In a round-bottom flask equipped with a reflux condenser, add ethyl valerate and the prepared sodium butoxide solution in butanol. The overall molar ratio of butanol to ethyl valerate should be around 6:1 to drive the reaction to completion.[2]

  • Heat the reaction mixture to 60-70°C with constant stirring.

  • Maintain this temperature for 1-2 hours. Monitor the reaction by GC.

  • Once the reaction has reached completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove the catalyst and any glycerol formed from potential side reactions (if triglycerides were present as impurities).

  • Separate the organic layer containing this compound and excess butanol.

  • Purify the this compound by fractional distillation.

Visualizations

Transesterification_Reaction EV Ethyl Valerate Intermediate Tetrahedral Intermediate EV->Intermediate Butanol n-Butanol Butanol->Intermediate Catalyst Catalyst (Lipase, H⁺, or OH⁻) Catalyst->Intermediate BV This compound Intermediate->BV Ethanol Ethanol Intermediate->Ethanol

Caption: General reaction mechanism for the transesterification of ethyl valerate.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reactants Mix Ethyl Valerate and Butanol Add_Catalyst Add Catalyst (Enzyme/Acid/Base) Reactants->Add_Catalyst Reaction Heat and Stir (Controlled Temperature) Add_Catalyst->Reaction Monitoring Monitor Progress (GC) Reaction->Monitoring Separation Catalyst Removal/ Neutralization Monitoring->Separation Purification Purification (Distillation) Separation->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Kolbe Electrolysis Production of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kolbe electrolysis is a powerful electrochemical method for the decarboxylative dimerization of carboxylic acids. While traditionally utilized for the synthesis of alkanes, modifications to the reaction conditions can strategically favor the formation of non-Kolbe products, including esters. This application note provides detailed protocols and data for the synthesis of butyl valerate through a modified Kolbe (non-Kolbe or Hofer-Moest) electrolysis of valeric acid and butanoic acid (or in the presence of butanol). This compound is a valuable ester with applications as a fragrance, flavoring agent, and a potential biofuel additive. This electrochemical approach offers a greener alternative to traditional esterification methods, avoiding harsh reagents and high temperatures.

The core of this process lies in the anodic oxidation of carboxylates. Under specific conditions, the generated carbocation intermediates can be trapped by carboxylate ions or alcohols present in the reaction mixture to yield the desired ester. Optimizing parameters such as electrode material, current density, and electrolyte composition is crucial for maximizing the yield of this compound.

Reaction Mechanism and Signaling Pathway

The electrosynthesis of this compound via a non-Kolbe pathway involves the formation of a carbocation intermediate from the anodic oxidation of a carboxylate. This carbocation can then be trapped by a nucleophile, such as another carboxylate ion or an alcohol, to form the ester. The following diagram illustrates the key steps in this process.

Kolbe_Mechanism cluster_anode Anode Surface cluster_solution Solution valeric_acid Valeric Acid (CH3(CH2)3COOH) valerate_ion Valerate Ion (CH3(CH2)3COO-) valeric_acid->valerate_ion - H+ valerate_radical Valerate Radical (CH3(CH2)3COO•) valerate_ion->valerate_radical - e- (Oxidation) butyl_radical Butyl Radical (CH3(CH2)3•) valerate_radical->butyl_radical - CO2 butyl_cation Butyl Carbocation (CH3(CH2)3+) butyl_radical->butyl_cation - e- (Further Oxidation) butyl_valerate This compound butyl_cation->butyl_valerate + Butanoate or Butanol (Nucleophilic Attack) butanoic_acid Butanoic Acid (CH3(CH2)2COOH) or Butanol (CH3(CH2)3OH) butanoic_acid->butyl_valerate

Caption: Non-Kolbe reaction pathway for this compound synthesis.

Quantitative Data Presentation

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from experimental studies on the electrolysis of valeric acid and related carboxylic acids.

Table 1: Influence of Reaction Parameters on Product Distribution in Valeric Acid Electrolysis

ParameterValuen-Octane Yield (%)This compound Yield (%)Butanol Yield (%)Reference
Concentration 1 M Valeric Acid72182[1]
Temperature Room Temperature4055-60Minor[1]
4 °C5740Minor[1]
Current Density High (>200 mA/cm²)FavoredSuppressedSuppressed[2]
Low (<200 mA/cm²)SuppressedFavoredFavored[3]
Anode Material PlatinumHighLowLow[4]
Carbon (Graphite)LowHighHigh[3][4]

Table 2: General Conditions Favoring Kolbe vs. Non-Kolbe (Ester) Products

ParameterKolbe Dimerization (Alkane)Non-Kolbe/Hofer-Moest (Ester/Alcohol)
Current Density HighLow
Anode Material Platinum, other noble metalsCarbon (graphite), glassy carbon
pH Neutral to slightly acidicSlightly acidic
Solvent MethanolMethanol, water/pyridine mixtures
Additives Avoid foreign anionsForeign anions (e.g., perchlorate) can increase selectivity

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of this compound via non-Kolbe electrolysis.

General Electrolysis Setup

A simple undivided electrochemical cell is suitable for this procedure.

Diagram of Experimental Workflow:

experimental_workflow start Prepare Electrolyte (Valeric Acid, Butanoic Acid/Butanol, Solvent, Electrolyte) electrolysis Electrolysis (Constant Current) start->electrolysis workup Work-up (Extraction, Washing) electrolysis->workup purification Purification (Distillation) workup->purification analysis Analysis (GC-MS, NMR) purification->analysis end This compound analysis->end

Caption: General workflow for this compound synthesis.

Protocol for Non-Kolbe Electrolysis for this compound Synthesis

This protocol is designed to favor the formation of this compound.

Materials:

  • Valeric acid

  • Butanoic acid (or n-butanol)

  • Methanol (solvent)

  • Sodium perchlorate (supporting electrolyte)

  • Graphite plate anode

  • Stainless steel cathode

  • Undivided electrochemical cell (beaker type)

  • DC power supply (galvanostat)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Electrolyte Preparation: In the electrochemical cell, prepare a solution of valeric acid (e.g., 0.5 M) and butanoic acid (e.g., 0.5 M) in methanol. Alternatively, n-butanol can be used in place of butanoic acid. Add a supporting electrolyte such as sodium perchlorate (e.g., 0.1 M) to ensure sufficient conductivity.

  • Cell Assembly: Place the graphite anode and stainless steel cathode into the electrolyte solution, ensuring they are parallel and do not touch. Connect the electrodes to the DC power supply.

  • Electrolysis: Begin stirring the solution and apply a constant low current density (e.g., 50-100 mA/cm²). The reaction is typically carried out at room temperature. Monitor the reaction progress by periodically taking small aliquots and analyzing them by gas chromatography (GC).

  • Work-up: Upon completion of the reaction (indicated by the consumption of the starting materials), turn off the power supply. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add an equal volume of water and a nonpolar organic solvent (e.g., diethyl ether or hexane). Shake the funnel vigorously and allow the layers to separate. The organic layer will contain the this compound, n-octane, and other nonpolar byproducts.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acids) and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a mixture of this compound, n-octane, and other byproducts. Purify the this compound by fractional distillation. The boiling point of this compound is approximately 186 °C, while n-octane boils at around 125-126 °C.

  • Analysis: Confirm the identity and purity of the collected fractions using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The non-Kolbe electrolysis of valeric and butanoic acids presents a viable and environmentally conscious route for the synthesis of this compound. By carefully controlling the experimental parameters, particularly the use of a low current density and a carbon-based anode, the reaction can be directed away from the traditional Kolbe dimerization product (n-octane) and towards the desired ester. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries to explore and optimize this electrochemical synthesis method for the production of valuable esters. Further optimization of reactant ratios, solvent systems, and electrode surface modifications may lead to even higher yields and selectivity.

References

Application Notes and Protocols: Butyl Valerate in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is a fatty acid ester characterized by a fruity aroma.[1] While traditionally utilized as a flavoring agent in the food and fragrance industries, its potential role in metabolomics is an emerging area of interest.[1] As a volatile organic compound (VOC), this compound can be indicative of specific metabolic processes, particularly those involving the gut microbiome. Alterations in the gut microbiota composition and function have been linked to a variety of diseases, making the analysis of microbial metabolites like this compound a promising avenue for biomarker discovery.

This document provides detailed application notes and protocols for the study of this compound in a metabolomics context, focusing on its potential as a biomarker and outlining methodologies for its detection and quantification in biological samples.

Application Notes
1. This compound as a Potential Biomarker of Gut Microbiome Dysbiosis

The gut microbiota ferments dietary components to produce a range of metabolites, including short-chain fatty acids (SCFAs) like valeric acid and alcohols such as butanol.[2][3][4] The enzymatic esterification of valeric acid and butanol can lead to the formation of this compound.[5][6][7] Therefore, the presence and concentration of this compound in biological samples like feces and urine may reflect the metabolic activity of specific gut microbial populations. Changes in the abundance of this compound could serve as a non-invasive biomarker for gut dysbiosis, which is associated with various conditions including inflammatory bowel disease, metabolic syndrome, and certain cancers.

2. Volatile Organic Compounds (VOCs) in Cancer Detection

Metabolomics studies have increasingly focused on the analysis of VOCs in breath, urine, and blood as potential non-invasive biomarkers for cancer detection.[1][8][9][10] Altered metabolic pathways in cancer cells can lead to the production of specific VOC profiles. While this compound has not been definitively established as a cancer biomarker, other esters and volatile compounds have shown promise in distinguishing cancer patients from healthy individuals.[8][9][10][11] Given its origin from microbial metabolism, which is known to be altered in certain cancers like colorectal cancer, this compound warrants investigation as part of a broader VOC biomarker panel.

3. Monitoring Therapeutic Interventions

The analysis of this compound and other microbially-derived metabolites can be a valuable tool for monitoring the effects of therapeutic interventions aimed at modulating the gut microbiota. This includes prebiotics, probiotics, dietary changes, and fecal microbiota transplantation (FMT).[3] A return to a "healthy" this compound profile could indicate the successful restoration of gut microbial function.

Hypothetical Metabolic Pathway of this compound

The formation of this compound in a biological system, particularly within the gut, is hypothesized to occur through the esterification of valeric acid and butanol, both of which are products of microbial fermentation of dietary carbohydrates and amino acids.

ButylValeratePathway Hypothetical Metabolic Pathway of this compound Dietary_Fiber Dietary Fiber & Amino Acids Microbial_Fermentation Microbial Fermentation (e.g., Clostridium, Roseburia) Dietary_Fiber->Microbial_Fermentation Valeric_Acid Valeric Acid (Valerate) Microbial_Fermentation->Valeric_Acid Butanol Butanol Microbial_Fermentation->Butanol Esterification Esterification (via microbial esterases) Valeric_Acid->Esterification Butanol->Esterification Butyl_Valerate This compound Esterification->Butyl_Valerate Workflow Workflow for this compound Analysis in Urine Sample_Collection Urine Sample Collection (Mid-stream, frozen at -80°C) Sample_Preparation Sample Preparation (Thaw, Centrifuge, Add NaCl) Sample_Collection->Sample_Preparation HS_SPME HS-SPME (Incubate at 50°C, Expose DVB/CAR/PDMS fiber) Sample_Preparation->HS_SPME GC_MS GC-MS Analysis (Desorb, Separate, Detect) HS_SPME->GC_MS Data_Processing Data Processing (Peak Identification, Integration) GC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis (Biomarker Identification) Quantification->Statistical_Analysis

References

Application Notes and Protocols: Analytical Standards and Reference Materials for Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is an ester commonly used as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1][2] In the pharmaceutical industry, it may be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), or as a component in certain formulations. Accurate and reliable analytical methods are crucial for ensuring the quality, purity, and consistency of this compound used in these applications.

This document provides detailed application notes and protocols for the use of analytical standards and reference materials in the analysis of this compound. It covers the physicochemical properties, analytical methodologies for purity and impurity profiling, and potential degradation pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Name Butyl pentanoate, this compound[3][4]
CAS Number 591-68-4[1][3]
Molecular Formula C₉H₁₈O₂[1][3]
Molecular Weight 158.24 g/mol [1][3]
Appearance Colorless liquid[1]
Odor Fruity, apple-raspberry[1]
Boiling Point 186-187 °C[1]
Density 0.868 g/mL at 25 °C[1]
Refractive Index n20/D 1.412[1]
Solubility Soluble in alcohol and ether; slightly soluble in water.[5]

Analytical Standards and Reference Materials

The use of qualified analytical standards is essential for achieving accurate and reproducible results in the analysis of this compound.

United States Pharmacopeia (USP) Reference Standard

A United States Pharmacopeia (USP) Reference Standard for this compound is available.[6][7] This is a primary reference standard and should be used for quantitative analysis and system suitability testing where a USP monograph exists or is being developed.

  • Product: this compound USP Reference Standard

  • Intended Use: As the primary standard for assays and tests where specified by the USP.

It is important to note that currently, there is no official monograph for this compound in the USP.[8] However, the availability of a reference standard suggests that a monograph may be in development or that it is used in other USP general chapters.

Other Reference Materials

In addition to the USP standard, certified reference materials (CRMs) and analytical standards are available from various commercial suppliers. When selecting a reference material, it is crucial to obtain a certificate of analysis (CoA) that details the purity, identity, and traceability of the standard.

Analytical Protocols

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a suitable technique for the analysis of the volatile ester, this compound. A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for hydrocarbons.

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column: e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Reagents:

  • This compound Reference Standard (e.g., USP)

  • High-purity solvent for dilution (e.g., n-Hexane or Ethyl Acetate, GC grade)

Chromatographic Conditions:

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This yields a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

Procedure:

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Perform at least five replicate injections of the standard solution to check system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the this compound sample by area normalization or by using the response factor of the main peak from the standard injection.

Workflow for GC Purity Analysis

GC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1 mg/mL) gc_sst System Suitability Test (Inject Standard x5) prep_std->gc_sst prep_sample Prepare Sample Solution (1 mg/mL) gc_sample Inject Sample (Duplicate) prep_sample->gc_sample prep_blank Prepare Solvent Blank gc_blank Inject Blank prep_blank->gc_blank gc_blank->gc_sst gc_sst->gc_sample analyze_sst Verify System Suitability (%RSD ≤ 2.0%) gc_sample->analyze_sst calculate_purity Calculate Purity (Area % or External Standard) analyze_sst->calculate_purity

Caption: Workflow for the determination of this compound purity by GC-FID.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Degradation Products

While GC is ideal for volatile compounds, HPLC can be used to detect non-volatile impurities or degradation products that may not be amenable to GC analysis. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 205-210 nm) or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Objective: To detect the presence of non-volatile, UV-active impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector

  • Reversed-phase HPLC column: e.g., C18, 150 mm x 4.6 mm, 5 µm

Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient Program 0-5 min: 60% ACN5-15 min: 60% to 90% ACN15-20 min: 90% ACN20-21 min: 90% to 60% ACN21-25 min: 60% ACN (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Dissolve an accurately weighed quantity of the this compound sample in acetonitrile to achieve a concentration of approximately 1 mg/mL.

Procedure:

  • Inject a solvent blank (acetonitrile).

  • Inject the sample solution.

  • Monitor the chromatogram for any peaks other than the main this compound peak and the solvent front.

Potential Impurities and Degradation Products

Synthesis-Related Impurities

This compound is typically synthesized by the esterification of valeric acid with butanol, often using an acid catalyst.[1][9] Potential impurities from this process include:

  • Unreacted Starting Materials: Valeric acid and butanol.

  • Catalyst Residues: e.g., sulfuric acid or p-toluenesulfonic acid (if used).

  • Side-Products: e.g., dibutyl ether (from the dehydration of butanol).

Degradation Products

The primary degradation pathway for esters like this compound is hydrolysis.[10] This can be catalyzed by acidic or basic conditions.

  • Hydrolysis Products: Valeric acid and butanol.

Forced degradation studies can be performed to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).

Logical Relationship of this compound and Related Substances

Butyl_Valerate_Impurities cluster_synthesis Synthesis cluster_product Final Product cluster_impurities Potential Impurities cluster_degradation Degradation Pathway valeric_acid Valeric Acid synthesis Esterification valeric_acid->synthesis butanol Butanol butanol->synthesis butyl_valerate This compound synthesis->butyl_valerate unreacted_va Residual Valeric Acid synthesis->unreacted_va unreacted unreacted_buoh Residual Butanol synthesis->unreacted_buoh unreacted side_product Dibutyl Ether synthesis->side_product side reaction hydrolysis Hydrolysis (Acid/Base, Heat) butyl_valerate->hydrolysis degraded_va Valeric Acid hydrolysis->degraded_va degraded_buoh Butanol hydrolysis->degraded_buoh

Caption: Synthesis and degradation pathways leading to potential impurities in this compound.

Summary of Quantitative Data

ParameterMethodTypical Specification
Purity (Assay) GC-FID≥ 98.0%
Individual Unspecified Impurity GC-FID≤ 0.10%
Total Impurities GC-FID≤ 1.0%
Valeric Acid GC-FID or TitrationReport value or set limit
Butanol GC-FIDReport value or set limit

Note: These specifications are illustrative and should be established based on the specific application and regulatory requirements.

Conclusion

The analytical control of this compound requires the use of well-characterized reference standards and robust, specific analytical methods. Gas chromatography is the primary technique for determining purity and quantifying volatile impurities. HPLC can serve as a complementary technique for non-volatile components. A thorough understanding of the synthesis and degradation pathways is essential for identifying and controlling potential impurities, ensuring the quality and safety of the final product.

References

laboratory protocols for butyl valerate purification by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Laboratory Protocols for Butyl Valerate Purification by Distillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as butyl pentanoate, is an ester characterized by its pleasant, fruity aroma, often reminiscent of apples and raspberries. It finds applications as a flavoring agent and in the fragrance industry. For many research and development applications, particularly in drug development where impurities can significantly impact outcomes, a high degree of purity is essential. Distillation is a primary method for the purification of liquid esters like this compound. This document provides a detailed protocol for the purification of this compound using fractional distillation, including pre-distillation washing and drying steps to remove common impurities.

Data Presentation

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and executing an effective distillation protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC9H18O2[1][2][3]
Molar Mass158.24 g/mol [2][4][5]
Boiling Point185.8 - 187 °C at 760 mmHg[1][2][4]
Melting Point-92.8 °C[1][2][4]
Density0.861 - 0.871 g/mL at 20-25 °C[1][2][4]
Refractive Index (n20/D)1.408 - 1.416[1][2][4]
SolubilitySlightly soluble in water; soluble in alcohol, ether, and propylene glycol.[3][4][5]
Flash Point62 - 66.35 °C (152 °F)[3][4]

Experimental Protocols

The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials (valeric acid and butanol), acidic catalysts, and water.

1. Pre-Distillation Workup: Removal of Acidic Impurities and Water

This initial step is critical for removing acidic components that could interfere with the distillation or co-distill with the product.

  • Materials:

    • Crude this compound

    • Saturated sodium bicarbonate (NaHCO₃) solution or 2N sodium carbonate (Na₂CO₃) solution[6]

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃)[6]

    • Separatory funnel

    • Erlenmeyer flask

    • Filter paper and funnel

  • Procedure:

    • Transfer the crude this compound to a separatory funnel of appropriate size.

    • Add an equal volume of saturated sodium bicarbonate or 2N sodium carbonate solution to the separatory funnel to neutralize any remaining valeric acid or acid catalyst.[6][7] Stopper the funnel and shake gently, venting frequently to release any pressure generated from CO₂ evolution.

    • Allow the layers to separate. The aqueous layer (bottom) contains the salts of the acidic impurities. Drain and discard the aqueous layer.

    • Repeat the washing step (steps 2-3) until no more gas evolution is observed.

    • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove any remaining dissolved water and salts.

    • Separate and discard the aqueous brine layer.

    • Transfer the organic layer (crude this compound) to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or potassium carbonate to the ester to act as a drying agent.[6] Swirl the flask gently and let it stand for 15-20 minutes, or until the liquid is clear and the drying agent no longer clumps together.

    • Filter the dried this compound through a fluted filter paper into a round-bottom flask suitable for distillation.

2. Purification by Fractional Distillation

Fractional distillation is employed to separate the this compound from any remaining impurities with different boiling points, such as residual butanol or other byproducts.[8][9]

  • Materials and Apparatus:

    • Dried, crude this compound

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)[8][9]

    • Distillation head (still head) with a thermometer adapter

    • Thermometer

    • Condenser

    • Receiving flasks (pre-weighed)

    • Heating mantle or oil bath

    • Boiling chips or a magnetic stir bar

    • Clamps and stands to secure the apparatus

  • Procedure:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[10]

    • Begin circulating cold water through the condenser.

    • Gently heat the round-bottom flask using a heating mantle or oil bath.[9]

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column. The distillation rate should be slow and steady, about 1-2 drops per second.[11]

    • Collect any initial distillate that comes over at a lower temperature (forerun). This may contain more volatile impurities.

    • As the temperature stabilizes near the boiling point of this compound (approximately 186 °C at atmospheric pressure), change the receiving flask to collect the main fraction.[2][4] Record the temperature range over which this fraction is collected.

    • Continue distillation until the temperature either begins to drop or rise sharply, or until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.[12][13]

    • Stop heating and allow the apparatus to cool down.

    • The collected main fraction is the purified this compound. Weigh the collected product to determine the yield and, if necessary, analyze its purity using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Note on Vacuum Distillation: For thermally sensitive samples or to reduce the high boiling point, vacuum distillation can be employed.[14] This allows the distillation to be performed at a lower temperature, preventing potential decomposition.[14]

Mandatory Visualization

Butyl_Valerate_Purification cluster_workup Pre-Distillation Workup cluster_distillation Fractional Distillation crude Crude this compound wash Wash with NaHCO3/Na2CO3 Solution crude->wash separate1 Separate Aqueous Layer wash->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Brine Layer wash_brine->separate2 dry Dry with Anhydrous MgSO4/K2CO3 separate2->dry filter Filter dry->filter dried_crude Dried Crude this compound filter->dried_crude distill Fractional Distillation Apparatus dried_crude->distill Transfer to Distillation Flask heat Heat Gently distill->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction (Purified this compound) collect_forerun->collect_main stop Stop Heating and Cool collect_main->stop purified_product Purified this compound stop->purified_product Final Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Butyl Valerate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is a short-chain fatty acid ester characterized by its distinct fruity aroma, reminiscent of apples and pineapples.[1] This volatile compound is utilized in the cosmetic and personal care industry primarily as a fragrance ingredient to impart pleasant scents to a wide array of products.[2][3] Beyond its aromatic properties, this compound can also function as a solvent in formulations.[4] Its favorable safety profile and versatility make it a valuable component in the formulation of perfumes, creams, lotions, and other personal care items. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, formulation guidelines, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations. Key data is summarized in the table below.

PropertyValueReference(s)
Chemical Formula C9H18O2[5]
Molecular Weight 158.24 g/mol [5]
CAS Number 591-68-4[5]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Fruity, apple, pineapple, sweet, green, tropical
Boiling Point 185.80 °C at 760.00 mm Hg[6]
Melting Point -92.8 °C[6]
Density 0.861 - 0.871 g/mL at 20°C[6]
Refractive Index 1.408 - 1.416 at 20°C[6]
Solubility Soluble in ethanol, ether, and propylene glycol; slightly soluble in water.[4][5][6]
Vapor Pressure 0.6331 hPa at 20°C[5]
Flash Point 66.67 °C (152.00 °F)

Applications in Cosmetic and Personal Care Formulations

This compound's primary application is as a fragrance ingredient. Its fruity and sweet notes are desirable in a variety of products. It is also recognized for its solvent properties.[4]

Recommended Usage Levels:

Product CategoryRecommended Maximum Concentration in Finished ProductReference
Fragrance ConcentrateUp to 3.0%
Lip ProductsNo restriction[5]
Deodorants/AntiperspirantsNo restriction[5]
Face and Body CreamsNo restriction[5]
Hair Care (rinse-off and leave-on)No restriction[5]

While there are no formal restrictions by IFRA for most cosmetic categories, the concentration of this compound in the final product is typically low, governed by the desired fragrance intensity and overall formulation stability.[5]

Illustrative Formulations

Below are illustrative examples of how this compound can be incorporated into common cosmetic formulations. These are starting point formulations and may require optimization based on specific raw materials and desired product characteristics.

Table 1: Fruity Body Lotion

PhaseIngredientINCI Name% w/w
ADeionized WaterAquato 100
AGlycerinGlycerin3.00
AXanthan GumXanthan Gum0.20
BCetearyl AlcoholCetearyl Alcohol3.00
BGlyceryl StearateGlyceryl Stearate2.00
BCaprylic/Capric TriglycerideCaprylic/Capric Triglyceride5.00
BShea ButterButyrospermum Parkii (Shea) Butter2.00
CThis compound This compound 0.30
CPhenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00
CVitamin E AcetateTocopheryl Acetate0.50

Procedure:

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase B to Phase A with constant stirring.

  • Homogenize the mixture for 2-3 minutes.

  • Cool the emulsion to 40°C with gentle stirring.

  • Add the ingredients of Phase C and mix until uniform.

Table 2: Light Facial Cream with Apple Scent

PhaseIngredientINCI Name% w/w
ADeionized WaterAquato 100
APropanediolPropanediol4.00
ACarbomerCarbomer0.30
BIsopropyl MyristateIsopropyl Myristate6.00
BStearic AcidStearic Acid2.50
BCetyl AlcoholCetyl Alcohol1.50
CTriethanolamineTriethanolamine0.30
DThis compound This compound 0.20
DPreservative(Appropriate Preservative System)q.s.

Procedure:

  • Disperse Carbomer in the water of Phase A and let it hydrate. Add Propanediol and heat to 75-80°C.

  • Heat Phase B to 75-80°C.

  • Add Phase B to Phase A with homogenization.

  • Add Phase C at 60°C to neutralize and thicken the emulsion.

  • Cool down to 40°C and add Phase D ingredients. Mix until uniform.

Experimental Protocols

The following are detailed protocols for evaluating the performance and safety of cosmetic formulations containing this compound.

Protocol 1: Stability Testing of a Cosmetic Emulsion

Objective: To assess the physical and chemical stability of a cosmetic emulsion containing this compound under various storage conditions.

Methodology: This protocol is based on standard industry practices for cosmetic stability testing.[7][8]

Equipment and Materials:

  • Finished product samples in final packaging

  • Incubators/ovens set at 4°C, 25°C/60% RH, and 45°C

  • Light exposure cabinet or window with sunlight exposure

  • Freeze-thaw chamber or freezer/refrigerator

  • pH meter

  • Viscometer

  • Microscope

  • Centrifuge

Procedure:

  • Initial Evaluation (Time 0): Record the initial characteristics of the formulation:

    • Physical Appearance: Color, clarity, texture, and phase separation.

    • Odor: Fragrance profile and intensity.

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure the viscosity.

    • Microscopic Examination: Observe the emulsion's droplet size and distribution.

  • Storage Conditions: Store the samples under the following conditions:

    • 4°C (refrigerated)

    • 25°C / 60% Relative Humidity (real-time)

    • 45°C (accelerated)

    • Light Exposure (in a transparent container)

    • Freeze-thaw cycling (-10°C for 24 hours followed by 25°C for 24 hours, for at least 3 cycles).[8]

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing, and 1, 3, 6, 12, and 24 months for real-time testing).[9]

  • Assessment: At each interval, repeat the initial evaluation tests and compare the results to the time 0 data. Note any changes in color, odor, pH, viscosity, and signs of emulsion instability (creaming, coalescence, or phase separation).[8]

  • Centrifugation Test (Optional): To predict creaming, heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes.[8] Observe for any phase separation.

Data Presentation:

Time PointStorage ConditionAppearanceOdorpHViscosity (cP)Microscopic Observations
0------
4 Weeks4°C
4 Weeks25°C/60% RH
4 Weeks45°C
3 CyclesFreeze-Thaw
Protocol 2: Evaluation of Fragrance Longevity

Objective: To assess the persistence of the fruity fragrance imparted by this compound on the skin over time.

Methodology: This protocol is adapted from sensory evaluation techniques for fragrances.[10][11]

Equipment and Materials:

  • Cosmetic product containing this compound

  • Trained sensory panel (or individual assessors)

  • Odor-free evaluation room

  • Timer

Procedure:

  • Panelist Selection: Select panelists who have been screened for their ability to detect and describe fragrances.

  • Product Application: A standardized amount of the product (e.g., 0.5 mL of lotion) is applied to a designated area on the forearm of each panelist.

  • Evaluation Intervals: The fragrance is evaluated at predetermined time points (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours).[10]

  • Sensory Assessment: At each time point, panelists are asked to rate the intensity of the fragrance on a predefined scale (e.g., a 10-point scale where 0 = no odor and 10 = very strong odor). They should also provide descriptive feedback on the fragrance character.[11]

  • Data Analysis: The average intensity scores at each time point are calculated and plotted to visualize the fragrance decay curve.

Data Presentation:

Time PointAverage Fragrance Intensity (0-10)Fragrance Descriptors
0 min
30 min
1 hr
2 hr
4 hr
6 hr
Protocol 3: Skin Irritation Potential Assessment (Patch Test)

Objective: To evaluate the potential of a cosmetic formulation containing this compound to cause skin irritation.

Methodology: This protocol is based on standard dermatological patch testing procedures.[12][13]

Equipment and Materials:

  • Cosmetic product containing this compound

  • Occlusive or semi-occlusive patches

  • Control (vehicle without this compound)

  • Human volunteers

  • Dermatologist or trained technician to evaluate skin reactions

Procedure:

  • Subject Recruitment: Recruit a panel of human volunteers with no known allergies to cosmetic ingredients.

  • Patch Application: A small amount of the test product and the control are applied to separate patches. The patches are then applied to a clean area of skin, typically the upper back or forearm.[13]

  • Exposure Duration: The patches are left in place for 48 hours.

  • Evaluation: After 48 hours, the patches are removed, and the skin is evaluated for any signs of irritation (erythema, edema, papules, vesicles) by a trained professional. A second reading is typically performed at 72 or 96 hours to check for delayed reactions.[13]

  • Scoring: The reactions are scored using a standardized scale (e.g., the International Contact Dermatitis Research Group scale).

Data Presentation:

Subject IDTest Material48-hour Reading (Score)72/96-hour Reading (Score)Comments
1Product with this compound
1Control
2Product with this compound
2Control

Mandatory Visualizations

G cluster_0 Phase 1: Concept & Feasibility cluster_1 Phase 2: Formulation & Development cluster_2 Phase 3: Testing & Validation cluster_3 Phase 4: Scale-Up & Launch Market_Research Market Research & Consumer Needs Concept_Development Concept Development & Product Brief Market_Research->Concept_Development Ingredient_Screening Initial Ingredient Screening Concept_Development->Ingredient_Screening Prototype_Formulation Prototype Formulation (Lab Scale) Ingredient_Screening->Prototype_Formulation Ingredient_Optimization Ingredient Optimization Prototype_Formulation->Ingredient_Optimization Stability_Testing Preliminary Stability & Compatibility Testing Ingredient_Optimization->Stability_Testing Safety_Testing Safety Testing (e.g., Patch Test) Stability_Testing->Safety_Testing Efficacy_Testing Efficacy & Performance Testing Safety_Testing->Efficacy_Testing Consumer_Testing Consumer Use Testing Efficacy_Testing->Consumer_Testing Scale_Up Scale-Up to Production Batch Consumer_Testing->Scale_Up Quality_Control Quality Control & Assurance Scale_Up->Quality_Control Market_Launch Market Launch Quality_Control->Market_Launch

Caption: Cosmetic Product Development Workflow.

G cluster_properties Physicochemical Properties cluster_applications Cosmetic Applications Volatility Good Volatility Fragrance Fragrance Ingredient in Perfumes, Creams, Lotions Volatility->Fragrance Odor Pleasant Fruity Odor (Apple, Pineapple) Odor->Fragrance Masking Masking Agent for Unpleasant Odors Odor->Masking Solubility Soluble in Organic Solvents Solvent Solvent for other Cosmetic Ingredients Solubility->Solvent Butyl_Valerate This compound Butyl_Valerate->Volatility Butyl_Valerate->Odor Butyl_Valerate->Solubility

Caption: Properties and Applications of this compound.

Safety and Regulatory Information

This compound is generally considered to have a low order of toxicity.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[6] In cosmetic applications, it is not listed as a common allergen. However, as with any fragrance ingredient, the potential for skin sensitization in susceptible individuals cannot be entirely excluded, and appropriate safety testing of the final formulation is recommended.[12][13] The International Fragrance Association (IFRA) standards do not impose restrictions on the use of this compound in most major cosmetic product categories.[5]

Conclusion

This compound is a well-characterized fragrance ingredient with a desirable fruity aroma and a favorable safety profile. Its physicochemical properties make it suitable for a wide range of cosmetic and personal care products. The provided application notes and experimental protocols offer a framework for formulators to effectively incorporate and evaluate this compound in their product development, ensuring product stability, desired sensory experience, and consumer safety.

References

Butyl Valerate: A High-Boiling, Green Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate, also known as butyl pentanoate, is emerging as a promising green solvent for organic synthesis.[1] With a high boiling point, low volatility, and derivation from renewable resources, it presents a favorable alternative to conventional volatile organic compounds (VOCs).[1] Its ester functionality and moderate polarity make it suitable for a range of synthetic transformations. These application notes provide a comprehensive overview of the physicochemical properties of this compound and offer detailed, albeit hypothetical, protocols for its use in common organic reactions. While direct literature examples of this compound as a primary solvent are scarce, the following protocols have been adapted from established procedures using analogous ester solvents like ethyl or butyl acetate. The rationale for its use and necessary adjustments to reaction conditions are highlighted.

Physicochemical and Safety Data

A thorough understanding of a solvent's properties is crucial for its effective application and for ensuring laboratory safety. The key physicochemical data for this compound are summarized in Table 1.

PropertyValueReference
CAS Number591-68-4[1][2]
Molecular FormulaC₉H₁₈O₂[2][3]
Molecular Weight158.24 g/mol [2][3]
Boiling Point185-187 °C[4][5]
Melting Point-92.8 °C[2][4]
Density0.868 g/mL at 25 °C[5]
Solubility in Water83.87 mg/L at 25 °C[5]
Flash Point67 °C (closed cup)[4]
Refractive Index1.412 (n20/D)[5]

Safety Profile: this compound is a flammable liquid and vapor.[4][6] It may cause skin, eye, and respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. All manipulations should be performed in a well-ventilated fume hood.[4][6]

Logical Workflow for Solvent Selection and Application

The decision to employ this compound as a solvent in a specific reaction should be based on a logical consideration of its properties in relation to the reaction requirements.

G A Reaction Requirements Analysis B High Temperature Needed? A->B C Green Chemistry Principles Important? A->C D Consider this compound B->D Yes C->D Yes E Substrate/Reagent Solubility Check D->E F Adapt Protocol from Analogous Solvent E->F G Optimize Reaction Conditions (Temp, Time) F->G H Reaction Execution and Work-up G->H

Caption: Workflow for considering this compound as a solvent.

Application 1: Fischer Esterification

Rationale for using this compound: The high boiling point of this compound (185-187 °C) makes it an excellent solvent for driving the equilibrium of Fischer esterification reactions towards the product side by allowing for the efficient removal of water at elevated temperatures, without the need for a Dean-Stark trap in some cases. Its ester nature makes it compatible with the reaction components.

Hypothetical Protocol: Synthesis of Isopentyl Acetate

This protocol is adapted from established procedures for Fischer esterification that use an excess of a reactant or a lower boiling solvent with a Dean-Stark trap.

Reaction Scheme:

Materials:

  • Isopentyl alcohol (1-pentanol, 3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • This compound (solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopentyl alcohol (8.8 g, 0.1 mol) and glacial acetic acid (12.0 g, 0.2 mol).

  • Add 30 mL of this compound as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the this compound under reduced pressure to yield the crude isopentyl acetate.

  • Purify the product by fractional distillation.

Expected Outcome: The use of this compound as a high-boiling solvent is expected to lead to a high conversion to the ester product.

ParameterExpected Value
Reaction Temperature130-140 °C
Reaction Time2 hours
Expected Yield> 80%

Application 2: Suzuki-Miyaura Cross-Coupling

Rationale for using this compound: While polar aprotic solvents are common for Suzuki-Miyaura reactions, the use of greener, less toxic solvents is highly desirable. This compound, with its moderate polarity and high boiling point, could serve as a suitable medium, particularly for less reactive aryl chlorides that require higher temperatures. Its ester functionality is generally stable under these conditions.

Hypothetical Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted from procedures typically using solvents like dioxane or toluene.

Reaction Scheme:

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (anhydrous)

  • This compound (solvent, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Experimental Procedure:

  • To a 50 mL Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 10 mL of degassed this compound and 2 mL of degassed water.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Expected Outcome: The higher reaction temperature afforded by this compound may improve the yield and reaction rate, especially with less reactive coupling partners.

ParameterExpected Value
Reaction Temperature110 °C
Reaction Time12 hours
Expected Yield70-90%

Application 3: Heck Reaction

Rationale for using this compound: Similar to the Suzuki coupling, the Heck reaction often benefits from polar aprotic solvents and higher temperatures. This compound's properties make it a potentially viable green alternative to solvents like DMF or NMP, especially for reactions requiring elevated temperatures to proceed at a reasonable rate.

Hypothetical Protocol: Synthesis of Butyl Cinnamate

This protocol is adapted from established Heck reaction procedures.

Reaction Scheme:

Materials:

  • Iodobenzene

  • Butyl acrylate

  • Palladium(II) acetate

  • Tri(o-tolyl)phosphine

  • Triethylamine

  • This compound (solvent)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Experimental Procedure:

  • To a 50 mL round-bottom flask, add palladium(II) acetate (11.2 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).

  • Add 10 mL of this compound and stir the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Add iodobenzene (204 mg, 1.0 mmol), butyl acrylate (192 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and dilute with 20 mL of diethyl ether.

  • Filter the mixture to remove the triethylammonium iodide salt.

  • Wash the filtrate sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: this compound is expected to perform similarly to other polar aprotic solvents, with the advantage of a higher boiling point and improved safety profile compared to some traditional solvents.

ParameterExpected Value
Reaction Temperature100 °C
Reaction Time16 hours
Expected Yield65-85%

Signaling Pathway and Reaction Mechanism Diagrams

Fischer Esterification Mechanism

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B C Proton Transfer B->C D Elimination of Water C->D E Deprotonation D->E F Ester Product E->F

Caption: Mechanism of Fischer Esterification.

Suzuki-Miyaura Catalytic Cycle

G A Pd(0) B Oxidative Addition (R-X) A->B C Transmetalation (R'-B(OH)₂) B->C D Reductive Elimination C->D D->A E R-R' D->E

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound holds significant potential as a sustainable and high-boiling solvent for a variety of organic synthesis reactions. While direct, published applications are not yet widespread, its favorable physicochemical properties and similarity to other ester solvents suggest its utility in reactions such as Fischer esterifications, Suzuki-Miyaura couplings, and Heck reactions. The provided hypothetical protocols serve as a starting point for researchers to explore the application of this green solvent in their own work. Further research and optimization of reaction conditions are encouraged to fully elucidate the benefits and scope of this compound in modern organic synthesis.

References

Application Note: Monitoring Butyl Valerate Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for monitoring the synthesis of butyl valerate via Fischer esterification of butanol and valeric acid using thin-layer chromatography (TLC). This method offers a rapid, cost-effective, and efficient means to track the progress of the reaction by separating the starting materials from the ester product. The protocol outlines the preparation of the TLC system, sample spotting, plate development, and visualization techniques. Expected results, including approximate retention factor (Rf) values, are provided to aid in the interpretation of the chromatograms.

Introduction

This compound is a fatty acid ester commonly used in the flavor and fragrance industry for its pleasant, fruity aroma.[1] It is typically synthesized by the Fischer esterification of n-butanol and valeric acid, often catalyzed by a strong acid such as sulfuric acid.[2] Monitoring the progress of this reaction is crucial to determine the point of completion and to optimize reaction conditions. Thin-layer chromatography (TLC) is an ideal technique for this purpose due to its simplicity, speed, and low cost.[3]

This protocol details the use of silica gel TLC plates with a hexane and ethyl acetate mobile phase to separate the relatively nonpolar this compound product from the more polar starting materials, n-butanol and valeric acid. Visualization of the separated compounds is achieved using a potassium permanganate stain, which is effective for detecting alcohols, carboxylic acids, and esters.

Experimental Protocols

Materials and Equipment
  • Reactants: n-butanol, valeric acid

  • Catalyst: Concentrated sulfuric acid (H₂SO₄)

  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase Solvents: n-Hexane, Ethyl acetate

  • Visualization Reagent: Potassium permanganate (KMnO₄) stain

  • Equipment:

    • Glass reaction vessel and condenser

    • Heating mantle or oil bath

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV lamp (optional, for F₂₅₄ plates)

    • Heat gun

    • Forceps

    • Standard laboratory glassware and personal protective equipment (PPE)

Synthesis of this compound (Illustrative)

In a round-bottom flask, combine valeric acid and an excess of n-butanol.[4] Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Equip the flask with a reflux condenser and heat the mixture to reflux.[4] The reaction progress will be monitored by TLC at regular intervals.

TLC Monitoring Protocol
  • Preparation of the Mobile Phase: Prepare a 4:1 mixture of hexane and ethyl acetate (v/v) as the developing solvent. Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Sample Preparation: At designated time points during the reaction (e.g., t=0, 30 min, 60 min, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate to an appropriate concentration for spotting.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

    • In the 'SM' lane, spot a dilute solution of the starting materials (a mixture of butanol and valeric acid).

    • In the 'RM' lane, spot the diluted aliquot of the reaction mixture.

    • In the 'C' lane, first spot the starting material mixture, and then carefully spot the reaction mixture directly on top of the starting material spot (this is the co-spot).

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Submerge the dried TLC plate into a potassium permanganate staining solution for a few seconds using forceps.

    • Remove the plate and gently wipe the back with a paper towel to remove excess stain.

    • Carefully heat the plate with a heat gun until colored spots appear against a purple/pink background. Oxidizable compounds like alcohols and carboxylic acids will typically appear as yellow-brown spots.

  • Data Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the spots in the 'RM' lane to those in the 'SM' lane. The appearance of a new spot with a higher Rf value indicates the formation of the less polar product, this compound. The diminishing intensity of the starting material spots signifies their consumption. The reaction is considered complete when the starting material spots are no longer visible in the 'RM' lane.

Data Presentation

Expected TLC Results and Rf Values

The separation of butanol, valeric acid, and this compound is based on their differing polarities. Butanol and valeric acid are relatively polar due to their hydroxyl and carboxyl functional groups, respectively, and will thus have lower Rf values. This compound, being an ester, is less polar and will travel further up the plate, resulting in a higher Rf value.

CompoundFunctional GroupExpected PolarityExpected Rf Value (4:1 Hexane:Ethyl Acetate)
Valeric AcidCarboxylic AcidHigh~ 0.30
n-ButanolAlcoholMedium~ 0.40
This compoundEsterLow~ 0.70

Note: These Rf values are approximate and may vary depending on the specific experimental conditions such as the exact solvent composition, temperature, and the specific brand of TLC plates used.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_tlc TLC Analysis cluster_analysis Analysis Prepare Mobile Phase (4:1 Hexane:EtOAc) Prepare Mobile Phase (4:1 Hexane:EtOAc) Saturate TLC Chamber Saturate TLC Chamber Prepare Mobile Phase (4:1 Hexane:EtOAc)->Saturate TLC Chamber Spot Plate (SM, Co-spot, RM) Spot Plate (SM, Co-spot, RM) Start this compound Synthesis Start this compound Synthesis Withdraw Aliquot at Time (t) Withdraw Aliquot at Time (t) Start this compound Synthesis->Withdraw Aliquot at Time (t) Withdraw Aliquot at Time (t)->Spot Plate (SM, Co-spot, RM) Develop Plate Develop Plate Spot Plate (SM, Co-spot, RM)->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize with KMnO4 Stain Visualize with KMnO4 Stain Dry Plate->Visualize with KMnO4 Stain Calculate Rf Values Calculate Rf Values Visualize with KMnO4 Stain->Calculate Rf Values Assess Reaction Progress Assess Reaction Progress Calculate Rf Values->Assess Reaction Progress

Caption: Workflow for monitoring this compound synthesis using TLC.

Logical Relationship of Components on TLC Plate

G cluster_tlc_plate Silica Gel TLC Plate cluster_legend Legend Origin Origin Solvent Front Solvent Front Valeric Acid Valeric Acid n-Butanol n-Butanol This compound This compound Polarity Polarity High_Polarity High Low_Polarity Low High_Polarity->Low_Polarity Decreasing Polarity a b c

Caption: Relative positions of reactants and product on a TLC plate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Butyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of butyl valerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yield and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of valeric acid (pentanoic acid) with n-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, meaning it reaches an equilibrium between reactants and products.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the ester yield. Other common factors include insufficient catalyst, the presence of water in the reagents or glassware at the start of the reaction, suboptimal reaction temperature, or an inadequate reaction time.

Q3: How can I improve the yield of my this compound synthesis?

A3: To drive the equilibrium towards the formation of this compound and increase the yield, several strategies can be employed:

  • Use an excess of one reactant: Typically, using an excess of n-butanol is cost-effective and helps to shift the equilibrium forward.

  • Remove water as it forms: This is a highly effective method. Techniques include using a Dean-Stark apparatus during reflux or adding a drying agent like molecular sieves to the reaction mixture.

  • Optimize catalyst concentration: Ensure an adequate amount of acid catalyst is used to facilitate the reaction at a reasonable rate.

  • Adjust reaction temperature and time: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions. It is important to find the optimal balance for your specific setup. Monitoring the reaction progress over time can help determine the ideal reaction duration.

Q4: What are the potential side reactions in this compound synthesis?

A4: Besides the reverse reaction (hydrolysis), a potential side reaction, especially at higher temperatures and with strong acid catalysts, is the dehydration of n-butanol to form di-n-butyl ether. If impurities are present in the starting materials, other side reactions could occur.

Q5: How do I purify the synthesized this compound?

A5: Purification typically involves a multi-step workup procedure. After the reaction is complete, the mixture is cooled and then washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize the acid catalyst and remove any unreacted valeric acid. This is followed by washing with water and then a brine solution to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. The final purification is usually achieved by distillation to separate the this compound from any remaining n-butanol and other impurities.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or no product formation (as indicated by TLC or GC analysis) Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too small a quantity.- Use fresh, concentrated acid catalyst.- Increase the catalyst loading incrementally.
Presence of water: Water in the reactants or glassware inhibits the forward reaction.- Use anhydrous n-butanol and dry glassware thoroughly before starting.- Consider using a drying agent in the reaction mixture.
Low reaction temperature: The reaction rate is too slow at the current temperature.- Ensure the reaction mixture is refluxing gently.- Increase the temperature of the heating mantle or oil bath.
Insufficient reaction time: The reaction has not had enough time to reach equilibrium.- Monitor the reaction progress over a longer period using TLC or GC.- Increase the reflux time.
Product is contaminated with starting materials after workup Incomplete reaction: The reaction did not go to completion.- Implement strategies to drive the equilibrium forward (see FAQs).
Ineffective workup: The washing steps did not completely remove unreacted valeric acid or n-butanol.- Perform multiple extractions with sodium bicarbonate solution to ensure all acidic components are removed.- Use a larger volume of washing solutions.- Ensure thorough mixing during the washing steps.
Formation of an unknown byproduct Side reactions due to high temperature: Excessive heat can lead to the formation of di-n-butyl ether or other degradation products.- Lower the reaction temperature and extend the reaction time if necessary.
Impure starting materials: Contaminants in the valeric acid or n-butanol can lead to unexpected side products.- Use high-purity starting materials.- Purify the reactants before use if their purity is questionable.
Difficulty in separating layers during workup Emulsion formation: Vigorous shaking during the washing steps can sometimes lead to the formation of a stable emulsion.- Allow the separatory funnel to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine to help break the emulsion.

Data Presentation

Optimizing reaction conditions is key to maximizing the yield of this compound. The following tables summarize the impact of various parameters on the reaction yield, based on literature data for similar esterification reactions.

Table 1: Effect of Catalyst Concentration on Ester Yield

CatalystCatalyst Concentration (wt%)Reaction Temperature (°C)Reaction Time (h)Approximate Yield (%)
Sulfuric Acid11005~60-70
Sulfuric Acid21005~75-85
Sulfuric Acid31005May decrease due to side reactions
Amberlyst-1551008~85-95
Amberlyst-15101008>95

Note: Yields are illustrative and can vary based on the specific experimental setup.

Table 2: Effect of Molar Ratio and Temperature on Ester Yield

Molar Ratio (Butanol:Valeric Acid)Reaction Temperature (°C)CatalystReaction Time (h)Approximate Yield (%)
1:180Sulfuric Acid6~65-75
2:180Sulfuric Acid6~80-90
3:180Sulfuric Acid6>90
1:1100Sulfuric Acid4~75-85
2:1100Sulfuric Acid4>90

Note: Using an excess of the alcohol reactant is a common strategy to increase the yield in Fischer esterification.

Experimental Protocols

Key Experiment: Fischer Esterification of Valeric Acid with n-Butanol using Sulfuric Acid Catalyst

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Valeric acid (pentanoic acid)

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine valeric acid and an excess of n-butanol (e.g., a 2:1 molar ratio of alcohol to acid). Add a few boiling chips.

  • Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1] Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization and Washing: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

    • Wash the mixture with water to remove the bulk of the excess butanol and sulfuric acid.

    • Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted valeric acid. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is evolved.

    • Finally, wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by simple or fractional distillation. Collect the fraction that boils at the literature value for this compound (approximately 185-187 °C).

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products Valeric Acid Valeric Acid Reflux Reflux Valeric Acid->Reflux n-Butanol n-Butanol n-Butanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Workup Workup Reflux->Workup Cooling Water Water Reflux->Water Drying Drying Workup->Drying Washing & Neutralization Distillation Distillation Drying->Distillation Removal of Drying Agent This compound This compound Distillation->this compound Purification

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low this compound Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Drive Equilibrium Forward q1->a1_yes Yes a1_no Check Reaction Conditions q1->a1_no No q3 Is water being removed? a1_yes->q3 end_good Improved Yield a1_yes->end_good q2 Are reactants and catalyst optimal? a1_no->q2 a2_yes Optimize Temp & Time q2->a2_yes Yes a2_no Use excess butanol Use fresh catalyst q2->a2_no No a2_yes->end_good a2_no->end_good a3_yes Consider side reactions q3->a3_yes Yes a3_no Use Dean-Stark or drying agent q3->a3_no No a3_yes->end_good a3_no->end_good

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Improving Lipase Stability in Butyl Valerate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic synthesis of butyl valerate, with a focus on enhancing lipase stability.

Troubleshooting Guide

Problem 1: Low or No this compound Yield

Possible Cause 1: Inactive Lipase

  • Solution: The lipase may have lost activity due to improper storage or handling. Verify the enzyme's activity using a standard assay before starting the synthesis. Ensure the lipase is stored at the recommended temperature and handled according to the manufacturer's instructions.

Possible Cause 2: Sub-optimal Reaction Conditions

  • Solution: The temperature, pH, or water activity of the reaction medium may not be optimal for the specific lipase being used. Systematically optimize these parameters. For instance, lipases generally exhibit maximum activity at specific pH and temperature ranges.[1][2] Extreme pH values or high temperatures can lead to irreversible denaturation and loss of activity.[3][4]

Possible Cause 3: Substrate or Product Inhibition

  • Solution: High concentrations of substrates (valeric acid or butanol) or the product (this compound) can inhibit or deactivate the lipase.[5][6] Consider a fed-batch or continuous reactor setup to maintain low concentrations of potentially inhibitory compounds.[6] Transesterification using an alkyl ester of the acid might be a preferable route if the free acid is found to be significantly inhibitory.[6]

Possible Cause 4: Poor Mass Transfer

  • Solution: In solvent-free systems or with highly viscous substrates, poor mixing can limit the interaction between the enzyme and the substrates.[7] Ensure adequate agitation to overcome mass transfer limitations. However, be aware that excessive stirring can also lead to enzyme denaturation.[8]

Problem 2: Rapid Decrease in Lipase Activity Over Time (Poor Stability)

Possible Cause 1: Inappropriate Organic Solvent

  • Solution: The choice of organic solvent is critical for lipase stability. Polar organic solvents can strip the essential water layer from the enzyme, leading to denaturation.[9][10] Non-polar solvents like n-hexane or isooctane are often preferred as they are less likely to cause inactivation.[5][9]

Possible Cause 2: Thermal Denaturation

  • Solution: While higher temperatures can increase the initial reaction rate, they can also accelerate enzyme denaturation.[3][8] Determine the optimal temperature that balances high activity with long-term stability. Immobilization of the lipase can significantly improve its thermal stability.[8][11][12]

Possible Cause 3: Denaturation by Substrates

  • Solution: Short-chain alcohols and acids can be denaturing to enzymes, especially at high concentrations.[5] Using immobilized lipase can enhance its resistance to such denaturation.[5]

Possible Cause 4: Water Content

  • Solution: Water activity has a profound effect on lipase stability and activity in organic media.[13] While a certain amount of water is essential for the enzyme's catalytic function, excess water can promote the reverse reaction (hydrolysis) and may also facilitate enzyme aggregation and inactivation.[7] The optimal water content needs to be determined experimentally for each system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound enzymatic synthesis?

A1: The optimal temperature is a balance between reaction rate and enzyme stability. Generally, lipases are active between 40°C and 80°C, but thermal denaturation is often observed above 60°C.[8] For instance, Novozym 435 has been reported to have an optimum temperature for ester synthesis between 30-60°C.[3] It is recommended to perform a temperature optimization study for your specific lipase and reaction setup.

Q2: How does pH affect lipase stability and activity in esterification?

A2: Lipases typically have an optimal pH range for activity, often between pH 7 and 9.[2][14] Deviations from this optimal pH can lead to a decrease in activity and stability.[1][4] For esterification reactions in organic media, the concept of "pH memory" is important, where the lipase is equilibrated at a specific aqueous pH before being used in the organic solvent.

Q3: Which type of solvent is best for improving lipase stability?

A3: Non-polar, hydrophobic solvents are generally preferred for lipase-catalyzed esterification as they are less likely to strip the essential water from the enzyme's surface, thus preserving its active conformation.[5][9][13] Polar solvents, on the other hand, can be more deactivating.[9][10]

Q4: Can substrate concentration impact lipase stability?

A4: Yes, high concentrations of certain substrates, particularly short-chain alcohols and acids, can lead to enzyme inhibition and deactivation.[5][6] It is often beneficial to maintain a low concentration of these substrates, for example, by using a fed-batch approach.

Q5: What are the benefits of using an immobilized lipase?

A5: Immobilization offers several advantages for lipase stability and process efficiency, including:

  • Enhanced Thermal and Operational Stability: Immobilized lipases are generally more resistant to denaturation by heat, organic solvents, and extreme pH.[8][11][12][15]

  • Improved Reusability: Immobilization allows for easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles, which reduces costs.

  • Potential for Increased Activity: For some lipases, immobilization on hydrophobic supports can induce a conformational change that leads to higher catalytic activity, a phenomenon known as interfacial activation.[16]

Data Presentation

Table 1: Effect of Temperature on Lipase Activity and Stability

Temperature (°C)Relative Activity (%)Residual Activity after 24h (%)Reference
3080.71>90[3]
4081.96Stable[3]
5078.71Becomes less stable[3][15]
60DecreasingSignificant denaturation observed[8]
70LowRapid inactivation[17]

Table 2: Influence of Organic Solvents on Lipase Stability

SolventLog PEffect on Lipase Activity/StabilityReference
n-Hexane3.5Generally high stability and activity[9]
Isooctane4.5Often preferred, less likely to strip water[5]
Toluene2.7Can cause decreased activity at high concentrations[9]
Acetonitrile-0.34Polar solvent, can be deactivating[10][18]
Acetone-0.24Polar solvent, can be deactivating[10][18]
Dimethyl sulfoxide (DMSO)-1.35Polar solvent, can remove water and disrupt structure[9]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed this compound Synthesis
  • Reactant Preparation: Prepare a solution of valeric acid and butanol in the chosen organic solvent (e.g., n-hexane) at the desired molar ratio.

  • Enzyme Addition: Add the free or immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction Incubation: Incubate the mixture at the optimized temperature with constant agitation (e.g., using a magnetic stirrer or orbital shaker).

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Analyze the sample to determine the concentration of this compound. This can be done using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation of Yield: Calculate the percentage yield of this compound based on the initial amount of the limiting substrate.

Protocol 2: Lipase Immobilization on a Hydrophobic Support (e.g., Octyl-Agarose)
  • Support Preparation: Wash the octyl-agarose support with distilled water and then with the buffer to be used for immobilization (e.g., phosphate buffer, pH 7.0).

  • Enzyme Solution: Dissolve the lipase in the same buffer to a desired concentration.

  • Immobilization: Add the enzyme solution to the prepared support and gently mix. Allow the mixture to incubate at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours) to allow for hydrophobic adsorption of the enzyme onto the support.

  • Washing: After incubation, separate the immobilized enzyme from the supernatant. Wash the immobilized preparation several times with the buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase preparation (e.g., by lyophilization or vacuum drying) before use in the organic solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product Recovery reactants Prepare Reactants (Valeric Acid, Butanol, Solvent) mixing Combine Reactants and Lipase reactants->mixing enzyme_prep Prepare Lipase (Free or Immobilized) enzyme_prep->mixing incubation Incubate at Optimal Temperature with Agitation mixing->incubation sampling Periodic Sampling incubation->sampling separation Separate Product and Recycle Enzyme incubation->separation analysis Analyze Samples (e.g., GC/HPLC) sampling->analysis product This compound analysis->product separation->product

Caption: Experimental workflow for this compound synthesis.

lipase_stability_factors cluster_factors Influencing Factors cluster_strategies Improvement Strategies lipase_stability Lipase Stability immobilization Immobilization lipase_stability->immobilization protein_eng Protein Engineering lipase_stability->protein_eng temperature Temperature temperature->lipase_stability ph pH ph->lipase_stability solvent Organic Solvent solvent->lipase_stability water Water Activity water->lipase_stability substrates Substrate/Product Concentration substrates->lipase_stability

Caption: Factors influencing lipase stability.

References

identification of byproducts in butyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl valerate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of valeric acid (pentanoic acid) with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][2][3][4][5] This is a reversible reaction where water is produced as a byproduct.[1] To favor the formation of the ester, it is common to use an excess of one of the reactants (usually the alcohol) or to remove water as it is formed.[1][2][4]

Q2: What are the common byproducts I might encounter in this compound synthesis?

A2: During the Fischer esterification of valeric acid and n-butanol, several byproducts can be formed through side reactions. The most common byproducts include:

  • Dibutyl ether: Formed from the acid-catalyzed dehydration of two molecules of n-butanol, particularly at elevated temperatures.[6][7][8]

  • 1-Butene: Results from the acid-catalyzed dehydration of n-butanol, a reaction that is favored by higher temperatures and strong acid concentrations.[7][8]

  • Valeric anhydride: Can be produced by the dehydration of two molecules of valeric acid.[9][10][11]

  • Unreacted Starting Materials: Residual valeric acid and n-butanol are common impurities if the reaction does not go to completion or if purification is incomplete.

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low yields in Fischer esterification can be attributed to several factors:

  • Equilibrium: The reaction is reversible. To drive the equilibrium towards the product (this compound), you can use a large excess of the alcohol (n-butanol) or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[1][4]

  • Insufficient Catalyst: Ensure the acid catalyst is used in an appropriate amount.

  • Reaction Time and Temperature: The reaction may require sufficient time to reach equilibrium. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts like dibutyl ether and butene.[7][8] Optimizing the temperature is crucial.

  • Purity of Reagents: The presence of water in the starting materials can hinder the forward reaction. Ensure that the valeric acid and n-butanol are sufficiently dry.

Q4: How can I identify the byproducts in my reaction mixture?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique to separate and identify the components of your reaction mixture, including the desired product and any byproducts.[12][13][14] By comparing the mass spectra of the separated components to a spectral library, you can identify the chemical structures of the impurities.

Troubleshooting Guide: Identification of Byproducts

This guide will help you identify and address the presence of common byproducts in your this compound synthesis.

Observed Issue Potential Byproduct Probable Cause Recommended Action
Peak in GC-MS with m/z fragments characteristic of an ether.Dibutyl ether[6]High reaction temperature causing dehydration of n-butanol.[7]Lower the reaction temperature. Consider using a milder acid catalyst.
Presence of a gaseous product or a low-boiling point impurity in GC analysis.1-Butene[7]High reaction temperature and/or high concentration of acid catalyst leading to elimination reaction of n-butanol.[7][8]Reduce the reaction temperature and/or the concentration of the acid catalyst.
Peak in GC-MS with a higher molecular weight than this compound, and mass spectrum consistent with an anhydride structure.Valeric anhydride[9][10]Dehydration of valeric acid, potentially promoted by the reaction conditions.Ensure the reaction is not overheated. Proper workup and purification should remove this byproduct.
Significant peaks corresponding to the starting materials in the GC-MS of the crude product.Unreacted valeric acid and n-butanolIncomplete reaction.Increase the reaction time, use a larger excess of one reactant, or employ a method to remove water as it forms to drive the reaction to completion.[1][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine valeric acid and an excess of n-butanol (e.g., a 1:3 molar ratio) in a round-bottom flask.[1]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux (and with a Dean-Stark trap if water removal is desired).

  • Heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC if possible.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted valeric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation to separate it from unreacted n-butanol and any high-boiling point byproducts.

Identification of Byproducts by GC-MS

This protocol outlines the general steps for analyzing the reaction mixture.

Procedure:

  • Prepare a dilute solution of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Inject a small volume of the sample into the gas chromatograph.

  • The components of the mixture will be separated based on their boiling points and interactions with the GC column.

  • As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

  • Identify the peaks in the chromatogram corresponding to this compound and any byproducts by comparing their retention times and mass spectra to known standards or a spectral library (e.g., NIST).[15]

Visualizations

Butyl_Valerate_Synthesis_Byproducts cluster_reactants Reactants cluster_reaction Fischer Esterification cluster_byproducts Potential Byproducts Valeric Acid Valeric Acid This compound This compound Valeric Acid->this compound + n-Butanol Valeric Anhydride Valeric Anhydride Valeric Acid->Valeric Anhydride Dehydration n-Butanol n-Butanol n-Butanol->this compound Dibutyl Ether Dibutyl Ether n-Butanol->Dibutyl Ether Dehydration 1-Butene 1-Butene n-Butanol->1-Butene Dehydration H+ Catalyst H+ Catalyst H+ Catalyst->this compound Water Water

Caption: Main reaction and potential side reactions in this compound synthesis.

Troubleshooting_Workflow start Start: Analyze Crude Product by GC-MS identify_peaks Identify Peaks (Product, Byproducts, Starting Materials) start->identify_peaks low_yield Low Yield of this compound? identify_peaks->low_yield byproducts_present Byproducts Detected? low_yield->byproducts_present No optimize_reaction Optimize Reaction Conditions: - Increase excess of alcohol - Remove water (Dean-Stark) - Increase reaction time low_yield->optimize_reaction Yes identify_byproduct_type Identify Specific Byproduct byproducts_present->identify_byproduct_type Yes end End: Desired Purity and Yield byproducts_present->end No optimize_reaction->start high_temp_byproducts High Temp Byproducts? (Dibutyl Ether, 1-Butene) identify_byproduct_type->high_temp_byproducts reduce_temp Reduce Reaction Temperature high_temp_byproducts->reduce_temp Yes anhydride_present Valeric Anhydride Present? high_temp_byproducts->anhydride_present No reduce_temp->start improve_purification Improve Purification Protocol anhydride_present->improve_purification Yes anhydride_present->end No improve_purification->start

Caption: Troubleshooting workflow for byproduct identification in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Butyl Valerate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of butyl valerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities are unreacted starting materials, namely n-butanol and valeric acid. Water is also present as a byproduct of the esterification reaction. Depending on the reaction conditions, side-products such as dibutyl ether (from the dehydration of butanol) or products from transesterification could also be present in trace amounts.

Q2: What is the recommended first step in the purification of crude this compound?

A2: The initial purification step typically involves a series of washes in a separatory funnel. This process is designed to remove the majority of water-soluble and acidic or basic impurities. A common sequence includes a wash with water, followed by a wash with a weak base like a saturated sodium bicarbonate solution to neutralize and remove unreacted valeric acid, and a final wash with brine to reduce the amount of dissolved water in the organic layer.[1][2]

Q3: How can I effectively remove water from the reaction mixture to improve the yield of this compound?

A3: To drive the reversible esterification reaction towards the product side and maximize the yield, water should be continuously removed as it is formed. This is effectively achieved by using a Dean-Stark apparatus during the reflux step of the synthesis.[3][4][5] The apparatus collects the water from the azeotrope of the solvent and water, preventing it from returning to the reaction flask.

Q4: When is fractional distillation necessary for purifying this compound?

A4: Fractional distillation is recommended when high purity is required, especially for removing impurities with boiling points close to that of this compound. While a simple distillation might be sufficient to remove significantly lower boiling impurities like n-butanol, fractional distillation provides better separation of components with closer boiling points, ensuring a purer final product.[6][7]

Q5: What analytical technique is best for confirming the purity of the final this compound product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for determining the purity of this compound.[4][5][8] GC separates the components of the sample, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for confident identification and quantification of the desired product and any remaining impurities.[1][9]

Troubleshooting Guides

Liquid-Liquid Extraction Issues

Problem: Formation of a stable emulsion at the interface between the organic and aqueous layers, making separation difficult.

Cause: Emulsions can form due to the presence of surfactant-like molecules or vigorous shaking of the separatory funnel.[9][10]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][11]

  • Filtration: For persistent emulsions, the entire mixture can be filtered through a plug of glass wool or Celite.[11]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[12]

  • Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the natural separation of the layers.[13]

Incomplete Removal of Acidic Impurities

Problem: The purified this compound is still acidic, as indicated by pH testing or subsequent analysis.

Cause: Insufficient washing with a basic solution to neutralize and remove all the unreacted valeric acid and the acid catalyst (e.g., sulfuric acid).

Solutions:

  • Multiple Washes: Perform multiple washes with a saturated sodium bicarbonate solution.

  • pH Testing: After each wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic.[14] This indicates that the acidic components have been neutralized.

  • Caution with CO₂ Evolution: Be aware that the reaction between the acid and sodium bicarbonate will produce carbon dioxide gas. Vent the separatory funnel frequently to release the pressure.[1]

Fractional Distillation Challenges

Problem: Poor separation of this compound from impurities during distillation.

Cause:

  • Inefficient fractionating column.

  • Distillation rate is too fast.

  • Improper packing of the column.

  • Fluctuations in the heating rate.

Solutions:

  • Use an Appropriate Column: Employ a fractionating column with a sufficient number of theoretical plates for the separation required.

  • Slow and Steady Distillation: Maintain a slow and consistent distillation rate (approximately 1 drop per second) to allow for proper equilibrium between the liquid and vapor phases in the column.[6]

  • Proper Packing: Ensure the column is packed uniformly to avoid channeling of the vapor.

  • Consistent Heating: Use a heating mantle with a stirrer to ensure even and stable heating of the distillation flask.

  • Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[6]

Presence of Unexpected Side-Products

Problem: GC-MS analysis reveals the presence of unexpected peaks, such as dibutyl ether or other esters.

Cause:

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, n-butanol can undergo dehydration to form dibutyl ether.

  • Transesterification: If other alcohols or esters are present as impurities in the starting materials or solvent, transesterification can occur, leading to the formation of different esters.

Solutions:

  • Control Reaction Temperature: Avoid excessive heating during the esterification reaction to minimize the rate of side reactions.

  • Choice of Catalyst: While sulfuric acid is a common catalyst, others like p-toluenesulfonic acid might reduce certain side reactions.

  • Use Pure Starting Materials: Ensure the purity of the n-butanol and valeric acid to prevent the introduction of reactants that could lead to transesterification.

  • Careful Workup: Neutralize the acid catalyst promptly during the workup to prevent it from catalyzing side reactions during purification steps.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound158.24~185~0.864
n-Butanol74.12117.70.810
Valeric Acid102.13186-1870.939
Water18.021001.000
Dibutyl Ether130.231420.764

Note: Boiling points are at atmospheric pressure. Data compiled from various sources.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol outlines the laboratory-scale synthesis of this compound via Fischer esterification with continuous water removal, followed by a standard purification procedure.

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Beakers, Erlenmeyer flasks, graduated cylinders

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add valeric acid, a molar excess of n-butanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene.

    • Add a few boiling chips and a magnetic stir bar.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

    • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Esterification and Water Removal:

    • Heat the mixture to reflux using the heating mantle.

    • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

    • Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (vent frequently to release CO₂). Repeat until the aqueous layer is no longer acidic.

      • Brine.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying:

    • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer and swirl. Continue adding the drying agent until it no longer clumps together and flows freely.

    • Filter the dried organic layer to remove the drying agent.

  • Purification by Distillation:

    • Transfer the filtered organic layer to a clean, dry round-bottom flask and add a few boiling chips.

    • Assemble a distillation apparatus (fractional distillation is recommended for higher purity).

    • Carefully distill the mixture, collecting the fraction that boils at the literature value for this compound (approximately 185 °C at atmospheric pressure). Discard any initial lower-boiling fractions which may contain residual n-butanol or solvent.

  • Analysis:

    • Analyze the purified product by GC-MS to confirm its identity and determine its purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis s1 Combine Reactants (Valeric Acid, n-Butanol, Toluene, H₂SO₄) s2 Reflux with Dean-Stark Apparatus s1->s2 s3 Collect Water Byproduct s2->s3 w1 Cool Reaction Mixture s3->w1 Reaction Complete w2 Transfer to Separatory Funnel w1->w2 w3 Wash with H₂O w2->w3 w4 Wash with NaHCO₃ Solution w3->w4 w5 Wash with Brine w4->w5 p1 Dry Organic Layer (Anhydrous Na₂SO₄) w5->p1 Crude Product p2 Filter p1->p2 p3 Fractional Distillation p2->p3 p4 Collect Pure this compound p3->p4 a1 GC-MS Analysis p4->a1 Purified Product

Figure 1. Experimental workflow for this compound synthesis and purification.

troubleshooting_pathway start Purification Issue Encountered q1 What is the nature of the issue? start->q1 emulsion Emulsion during Extraction q1->emulsion Extraction acidic_product Product is Acidic q1->acidic_product Work-up poor_separation Poor Separation in Distillation q1->poor_separation Distillation side_products Unexpected Side-Products q1->side_products Analysis sol_emulsion Add Brine Gentle Mixing Centrifuge emulsion->sol_emulsion sol_acidic Repeat NaHCO₃ Wash Test pH of Aqueous Layer acidic_product->sol_acidic sol_separation Slow Distillation Rate Use Efficient Column Insulate Column poor_separation->sol_separation sol_side Control Temperature Use Pure Reagents Prompt Workup side_products->sol_side

Figure 2. Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Understanding Degradation Pathways of Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on investigating the degradation pathways of butyl valerate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource also includes detailed experimental protocols and summaries of quantitative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows unexpected degradation during storage. What are the potential causes and how can I prevent this?

A: Unexpected degradation of this compound during storage is often due to hydrolysis, oxidation, or enzymatic activity. Here are the common causes and preventive measures:

  • Hydrolysis: this compound can hydrolyze to valeric acid and butanol in the presence of water. This reaction is accelerated by acidic or basic conditions.

    • Troubleshooting:

      • Ensure your solvents are anhydrous.

      • Store samples in a desiccator.

      • Use amber vials to prevent light-induced degradation, which can sometimes catalyze hydrolysis.

      • If samples are aqueous, buffer them to a neutral pH (around 7) and store them at low temperatures (e.g., -20°C or -80°C).

  • Oxidation: While less common for simple esters, oxidation can occur, especially if the sample is exposed to air and light for extended periods.

    • Troubleshooting:

      • Store samples under an inert atmosphere (e.g., nitrogen or argon).

      • Use antioxidants if compatible with your downstream analysis.

  • Enzymatic Degradation: If your samples are derived from biological matrices, endogenous esterases can degrade this compound.

    • Troubleshooting:

      • Heat-inactivate the sample if possible without degrading the analyte.

      • Use enzyme inhibitors.

      • Store samples at ultra-low temperatures (-80°C) to minimize enzyme activity.

Q2: I am observing inconsistent results in my this compound degradation study. What are the likely sources of variability?

A: Inconsistent results in degradation studies often stem from variations in experimental conditions. Key factors to control include:

  • Temperature: Ester hydrolysis is temperature-dependent. Ensure a constant and uniform temperature throughout your experiment.

  • pH: The rate of hydrolysis is highly sensitive to pH. Use buffers to maintain a stable pH.

  • Sample Handling: Inconsistent timing of sample quenching or analysis can introduce variability. Standardize your sample processing workflow.

  • Matrix Effects: Components in your sample matrix can interfere with the analysis. Perform matrix effect studies to assess and mitigate these interferences.

Q3: How can I differentiate between chemical and microbial degradation of this compound in my environmental samples?

A: To distinguish between abiotic (chemical) and biotic (microbial) degradation, you can set up parallel experiments:

  • Sterile Control: Autoclave or filter-sterilize a portion of your sample matrix to eliminate microbial activity. Any degradation observed in this control can be attributed to chemical processes like hydrolysis.

  • Inoculated Sample: Use the non-sterile sample to assess the combined effects of chemical and microbial degradation.

  • Comparison: The difference in the degradation rate between the non-sterile and sterile samples will indicate the contribution of microbial activity.

Degradation Pathways

This compound primarily degrades through two main pathways: hydrolysis and biodegradation.

Hydrolysis

Hydrolysis is the chemical breakdown of the ester bond by water to form valeric acid and butanol. This reaction can be catalyzed by acids or bases.

cluster_conditions Catalyzed by butyl_valerate This compound products Valeric Acid + Butanol butyl_valerate->products Hydrolysis water H₂O water->butyl_valerate acid Acid (H⁺) base Base (OH⁻)

Fig 1. Hydrolytic degradation pathway of this compound.
Biodegradation

Microorganisms, particularly bacteria possessing esterase or lipase enzymes, can utilize this compound as a carbon source. The initial step is typically the enzymatic hydrolysis of the ester bond.

butyl_valerate This compound hydrolysis_products Valeric Acid + Butanol butyl_valerate->hydrolysis_products Enzymatic Hydrolysis enzyme Bacterial Esterase / Lipase enzyme->butyl_valerate central_metabolism Central Metabolism (e.g., TCA Cycle) hydrolysis_products->central_metabolism Further Metabolism biomass Biomass central_metabolism->biomass co2_h2o CO₂ + H₂O central_metabolism->co2_h2o

Fig 2. Generalized biodegradation pathway of this compound.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables provide illustrative data based on general principles of ester hydrolysis and biodegradation of structurally similar compounds like dibutyl phthalate. Researchers should determine the specific degradation kinetics for this compound under their experimental conditions.

Table 1: Illustrative Hydrolysis Rate Constants for this compound

pHTemperature (°C)ConditionApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
425Acidic0.0169.3
725Neutral0.001693
925Basic0.16.93
74Neutral, Refrigerated0.00016930

Table 2: Illustrative Biodegradation Rates of this compound by Mixed Microbial Culture

Initial Concentration (mg/L)Temperature (°C)pHDegradation (%) after 48 hours
50307.0~60%
100307.0~45%
50207.0~30%
50308.0~70%

Experimental Protocols

Protocol 1: Determining the Hydrolysis Rate of this compound

This protocol outlines a procedure to determine the abiotic hydrolysis rate of this compound at different pH values.

start Start prep_buffers Prepare sterile buffer solutions (e.g., pH 4, 7, 9) start->prep_buffers prep_stock Prepare this compound stock solution in a water-miscible solvent prep_buffers->prep_stock spike_samples Spike buffer solutions with stock to a known concentration prep_stock->spike_samples incubate Incubate solutions in the dark at a constant temperature spike_samples->incubate sample Collect aliquots at various time intervals incubate->sample quench Quench reaction (e.g., by acidification/basification and/or cooling) sample->quench analyze Analyze samples by GC-MS or HPLC quench->analyze calculate Calculate rate constant and half-life analyze->calculate end End calculate->end

Fig 3. Workflow for determining the hydrolysis rate of this compound.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at the desired pH values (e.g., 4, 7, and 9).

  • Test Substance Application: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile or methanol). Add a small volume of the stock solution to each buffer solution to achieve the desired initial concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each solution.

  • Sample Quenching: Immediately stop the degradation reaction by, for example, adding a strong acid or base to shift the pH to a range where the reaction is very slow and/or placing the sample in an ice bath.

  • Analysis: Analyze the concentration of this compound and its degradation products (valeric acid and butanol) using a validated analytical method such as GC-MS or HPLC.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the apparent first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Assessing the Biodegradation of this compound in a Microbial Culture

This protocol describes a method to evaluate the biodegradation of this compound by a specific microbial strain or a mixed culture.

Methodology:

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM that provides essential nutrients for microbial growth but does not contain a carbon source.

  • Inoculum Preparation: Grow the desired microbial strain(s) in a suitable growth medium. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Experimental Setup:

    • Test Flasks: In sterile flasks, add MSM and spike with this compound (as the sole carbon source) to the desired concentration. Inoculate with the prepared microbial culture.

    • Control Flasks:

      • Abiotic Control: MSM with this compound but no inoculum (to measure abiotic degradation).

      • Biotic Control (No Substrate): MSM with inoculum but no this compound (to monitor background microbial activity).

  • Incubation: Incubate all flasks on a shaker at a constant temperature (e.g., 30°C).

  • Sampling: At regular intervals, aseptically remove aliquots from each flask.

  • Sample Preparation: Centrifuge the aliquots to separate the microbial biomass from the supernatant. The supernatant can be used for analyzing the residual this compound and the formation of degradation products.

  • Analysis: Analyze the supernatant using GC-MS or HPLC.

  • Data Analysis: Calculate the percentage of this compound degradation over time, correcting for any abiotic losses observed in the control flask.

Protocol 3: GC-MS Analysis of this compound and Its Degradation Products

This protocol provides a general method for the simultaneous quantification of this compound, valeric acid, and butanol. This method should be validated for your specific sample matrix.

Instrumentation and Columns:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Parameters (Example):

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

Sample Preparation:

  • For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane or ethyl acetate.

  • For samples in organic solvents, a simple dilution may be sufficient.

  • Derivatization of valeric acid (e.g., silylation) may be necessary to improve its chromatographic properties.

Protocol 4: HPLC-UV Method for this compound Analysis

This protocol outlines a stability-indicating HPLC method for the separation of this compound from its primary degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Parameters (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Technical Support Center: Optimizing Butyl Valerate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for butyl valerate esterification. This compound, also known as butyl pentanoate, is synthesized through the Fischer esterification of valeric acid and n-butanol, typically in the presence of an acid catalyst.[1][2] This process is reversible, and optimizing reaction parameters is crucial for maximizing yield and purity.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction may not have reached equilibrium or was run for an insufficient amount of time.- Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[5] - Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate. Note that excessively high temperatures can lead to side reactions.[6] - Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. Too little catalyst will result in a slow reaction rate.[7]
Equilibrium Limitation: The reverse reaction (hydrolysis) is significant, limiting the formation of the ester.[3]- Use Excess Reactant: Employ a molar excess of one of the reactants, typically the less expensive one (often n-butanol), to shift the equilibrium towards the product side.[8] - Remove Water: Continuously remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Presence of Unreacted Starting Materials in Product Incomplete Reaction or Unfavorable Equilibrium: Similar to the causes of low yield.- Refer to the solutions for "Low or No Product Yield." - Purification: After the reaction, perform a workup to remove unreacted valeric acid and n-butanol. This typically involves washing with a sodium bicarbonate solution to neutralize the acid and then with brine.
Product is Contaminated with Side-Products High Reaction Temperature: Elevated temperatures can promote side reactions such as the dehydration of n-butanol to form di-n-butyl ether.- Optimize Temperature: Determine the optimal temperature that maximizes the esterification rate while minimizing side-product formation.
Catalyst-Induced Side Reactions: The acid catalyst can sometimes promote undesired reactions.- Consider Alternative Catalysts: Explore the use of milder catalysts, such as solid acid catalysts (e.g., Amberlyst 15) or enzymatic catalysts (lipases), which can offer higher selectivity.[9][10]
Difficulty in Product Isolation/Purification Emulsion Formation During Workup: The presence of unreacted carboxylic acid can lead to the formation of emulsions during the aqueous wash steps.- Ensure Complete Neutralization: Thoroughly wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases. - Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to break emulsions.
Co-distillation of Product and Reactants: If the boiling points of the product and unreacted starting materials are close, separation by simple distillation may be challenging.- Efficient Workup: A thorough workup to remove starting materials is crucial before distillation. - Fractional Distillation: Use fractional distillation for a more efficient separation of components with close boiling points. The boiling point of this compound is approximately 186-187 °C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of this compound?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl group of valeric acid by the acid catalyst, which increases its electrophilicity. The lone pair of electrons on the oxygen of n-butanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the this compound ester and regenerates the acid catalyst.[3]

Q2: How does temperature affect the yield of this compound?

A2: Increasing the reaction temperature generally increases the rate of esterification, allowing the reaction to reach equilibrium faster.[6] However, excessively high temperatures can lead to the dehydration of n-butanol to form di-n-butyl ether or other degradation products, which can decrease the overall yield and purity of the desired ester. Therefore, it is essential to find an optimal temperature that provides a good reaction rate without significant side-product formation.

Q3: What is the optimal molar ratio of n-butanol to valeric acid?

A3: To maximize the yield of this compound, it is common practice to use an excess of one of the reactants.[8] Since n-butanol is often less expensive than valeric acid, it is typically used in excess. A molar ratio of n-butanol to valeric acid of 3:1 or higher can significantly shift the equilibrium towards the formation of the ester.[11] The optimal ratio should be determined experimentally for a specific set of reaction conditions.

Q4: What are the most common catalysts for this reaction?

A4: Concentrated sulfuric acid (H₂SO₄) is a widely used and effective catalyst for Fischer esterification.[2] Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used. For reactions where the starting materials are sensitive to strong acids, or for greener processes, solid acid catalysts (e.g., ion-exchange resins like Amberlyst 15) or enzymes (lipases) are viable alternatives.[9][10]

Q5: How can I effectively remove the water produced during the reaction?

A5: The removal of water is critical for driving the reaction to completion. A common laboratory method is to use a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene. Alternatively, adding a dehydrating agent such as molecular sieves to the reaction mixture can also be effective.

Q6: What is a typical workup and purification procedure for this compound?

A6: After the reaction is complete, the mixture is cooled and typically diluted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted valeric acid. A final wash with brine helps to remove residual water and break any emulsions. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude this compound can then be purified by distillation.

Data Presentation

Table 1: Effect of Reaction Temperature on Ester Conversion (Butyl Acetate Synthesis)

Note: Data is for the synthesis of butyl acetate, a similar ester, and should be used as a qualitative guide for optimizing this compound synthesis.

Temperature (°C)Conversion (%) after 2 hours
70~45
80~55
90~60

(Data extrapolated from kinetic studies of similar esterifications)[6]

Table 2: Effect of Molar Ratio (Alcohol:Acid) on Esterification Yield (General Fischer Esterification)

Note: This table provides general trends for Fischer esterification and the exact values will vary for this compound synthesis.

Molar Ratio (Alcohol:Acid)Approximate Equilibrium Yield (%)
1:167
2:180
3:185
5:190

(Data based on general principles of Fischer esterification)[11]

Table 3: Effect of Catalyst Concentration on Reaction Rate (Butyl Acetate Synthesis)

Note: Data is for the synthesis of butyl acetate and illustrates the general impact of catalyst loading.

Catalyst Loading (g/L)Initial Reaction Rate (mol/L·min)
50.025
100.048
200.085

(Data extrapolated from kinetic studies of similar esterifications)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeric acid (1.0 mol), n-butanol (3.0 mol), and concentrated sulfuric acid (0.1 mol).

  • Heating: Heat the reaction mixture to reflux (approximately 100-120°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 100 mL of water.

    • Wash with 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic components. Repeat until no more CO₂ evolution is observed.

    • Wash with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess n-butanol and any low-boiling impurities by simple distillation.

    • Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 186-187°C.[2]

Protocol 2: Monitoring Reaction Progress with GC-MS

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at various time points. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the diluted sample into a gas chromatograph-mass spectrometer (GC-MS).

  • Method Parameters: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of valeric acid, n-butanol, and this compound.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times and mass spectra.[1] Quantify the relative peak areas to monitor the consumption of reactants and the formation of the product over time.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Valeric Acid + n-Butanol Reflux Heat to Reflux (100-120°C) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux WaterRemoval Remove H₂O (e.g., Dean-Stark) Reflux->WaterRemoval Wash_H2O Wash with H₂O WaterRemoval->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (e.g., MgSO₄) Wash_Brine->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield of this compound Check_Completion Reaction Complete? Start->Check_Completion Check_Workup Proper Workup? Check_Completion->Check_Workup Yes Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp No Check_Side_Reactions Side Products Detected? Check_Workup->Check_Side_Reactions Yes Improve_Washing Improve Neutralization and Washing Steps Check_Workup->Improve_Washing No Optimize_Temp_Catalyst Optimize Temperature and Catalyst Check_Side_Reactions->Optimize_Temp_Catalyst Yes Product Product Check_Side_Reactions->Product No (Purification Issue) Use_Excess_Reagent Use Excess Alcohol / Remove Water Increase_Time_Temp->Use_Excess_Reagent

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

troubleshooting low yields in biocatalytic synthesis of butyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the biocatalytic synthesis of butyl valerate.

Troubleshooting Guide: Low Yields

This guide addresses common issues encountered during the lipase-catalyzed synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction has a very low or no yield of this compound. What are the primary causes?

Answer: Low to no yield in biocatalytic esterification can stem from several critical factors. The primary areas to investigate are the enzyme's activity, the reaction conditions, and the presence of inhibitory substances.

  • Inactive Enzyme: The lipase may have lost its catalytic activity due to improper storage, handling, or exposure to extreme temperatures or pH levels.

  • Suboptimal Reaction Conditions: Key parameters such as temperature, pH, and substrate molar ratio may not be optimized for the specific lipase being used.[1]

  • Water Content Issues: The amount of water in the reaction medium is crucial. Too little water can inactivate the enzyme, while too much can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[2][3]

  • Mass Transfer Limitations: Inadequate mixing can limit the diffusion of substrates to the active sites of an immobilized enzyme.[1]

  • Substrate or Product Inhibition: High concentrations of the substrates (valeric acid or butanol) or the product (this compound) can inhibit the enzyme's activity.[4][5][6]

Question 2: How can I verify if my lipase is active?

Answer: To confirm the activity of your lipase, you can perform a standard activity assay. A common method is the hydrolysis of p-nitrophenyl butyrate (p-NPB), where the release of p-nitrophenol can be monitored spectrophotometrically. If the activity is significantly lower than specified, it is advisable to use a fresh batch of the enzyme and ensure it is stored under the recommended conditions, typically at 4°C or below.[1]

Question 3: What are the optimal reaction conditions for this compound synthesis?

Answer: The optimal conditions can vary depending on the specific lipase used. However, general guidelines for analogous short-chain ester syntheses can be followed:

  • Temperature: Most lipases used for ester synthesis have an optimal temperature range of 40°C to 60°C.[1][7] Temperatures above this range can lead to enzyme denaturation, while lower temperatures will result in a slower reaction rate.[1][7]

  • pH (pH Memory): In non-aqueous media, the enzyme's activity is influenced by the pH of the last aqueous solution it was in contact with. This "pH memory" affects the ionization state of the active site residues. The optimal pH is typically near neutral (pH 7).

  • Substrate Molar Ratio: An excess of one of the substrates, usually the alcohol (butanol), is often used to shift the reaction equilibrium towards the formation of the ester.[2] However, a very high excess of alcohol can also inhibit the enzyme.[2][8] A molar ratio of alcohol to acid between 1:1 and 4:1 is a common starting point for optimization.[9][10]

Question 4: How do I control the water content in my reaction?

Answer: Controlling water activity (a_w) is critical for maximizing ester yield.[3][11][12][13]

  • Initial Water Content: A small amount of water is essential for enzyme activity. However, excess water will promote the reverse hydrolysis reaction.[2][3] The optimal water content is often below 1% (v/v).[14]

  • Water Removal: Since esterification produces water, its removal during the reaction can drive the equilibrium towards the product.[2] This can be achieved by:

    • Adding molecular sieves to the reaction mixture.

    • Performing the reaction under vacuum.

    • Using a solvent that forms an azeotrope with water.

Question 5: My reaction starts well but then slows down or stops. What could be the cause?

Answer: This is often a sign of substrate or product inhibition, or a change in the reaction conditions over time.

  • Substrate Inhibition: High concentrations of either valeric acid or butanol can inhibit the lipase. Valeric acid, in particular, can lower the pH in the microenvironment of the enzyme, leading to inactivation.[4][5][6]

  • Product Inhibition: The accumulation of this compound can also inhibit the enzyme.

  • pH Shift: The consumption of the acidic substrate (valeric acid) can lead to a pH shift in the reaction medium, potentially moving it away from the optimal pH for the enzyme.

To mitigate these effects, consider a fed-batch approach where substrates are added gradually to maintain a low concentration in the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What type of lipase is best for this compound synthesis?

A1: Several lipases can be effective for the synthesis of short-chain esters. Commonly used and commercially available lipases include those from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL-IM), and Candida rugosa.[1] Immobilized lipases are often preferred due to their enhanced stability, ease of recovery, and reusability.[1][15][16]

Q2: Is a solvent necessary for the reaction?

A2: The reaction can be performed in a solvent-free system, which is a greener alternative.[14] However, using a non-polar organic solvent like n-hexane, heptane, or isooctane can be beneficial.[14][17][18] Solvents can help to:

  • Solubilize the substrates.

  • Reduce the viscosity of the reaction mixture.

  • Control water activity.[14]

  • Alleviate substrate and product inhibition.

Lipases generally exhibit higher stability in non-polar, hydrophobic solvents.[2]

Q3: How can I improve the reusability of my immobilized lipase?

A3: The reusability of an immobilized lipase is a key factor for cost-effective synthesis. To improve reusability:

  • Wash the immobilized enzyme with a suitable solvent (e.g., n-hexane) after each reaction cycle to remove any adsorbed substrates or products.[17]

  • Ensure that the reaction conditions (temperature, pH) do not lead to irreversible enzyme denaturation.

  • Choose a robust immobilization support and method.[15][16][19]

Q4: What are the advantages of enzymatic synthesis of this compound over chemical synthesis?

A4: Enzymatic synthesis offers several advantages over traditional chemical methods that often rely on harsh conditions (high temperatures and strong acid catalysts):

  • Milder Reaction Conditions: Lower temperatures and neutral pH reduce energy consumption and the formation of by-products.

  • High Specificity: Lipases exhibit high chemo-, regio-, and enantiospecificity, leading to purer products.

  • Environmental Friendliness: Biocatalytic processes are considered "greener" as they are biodegradable and generate less hazardous waste.[2]

Data Presentation

Table 1: Effect of Temperature on Yield for Analogous Ester Syntheses

EsterLipaseTemperature (°C)Yield (%)Reference
Butyl AcetateImmobilized Candida rugosa50~70[20]
Butyl ButyrateThermomyces lanuginosus48>90[17]
Butyl ButyrateImmobilized Candida rugosa5090.2[10]
Ethyl ValerateThermomyces lanuginosus30.5~92[21]
Octyl FormateNovozym 4354081.96[22]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Yield for Analogous Ester Syntheses

EsterLipaseMolar Ratio (Alcohol:Acid)Yield (%)Reference
Butyl AcetateLiquid Lipase4:1>90[9]
Butyl ButyrateThermomyces lanuginosus3:1>90[17]
Butyl ButyrateImmobilized Candida rugosa2:190.2[10]
Octyl FormateNovozym 4357:180.71[22]
Butyl LaurateImmobilized Candida antarctica1.4:196.36[18]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters is recommended for each particular lipase and experimental setup.

Materials:

  • Valeric acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (3Å, activated)

  • Shaking incubator or stirred-tank reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a screw-capped vial or reactor, add valeric acid and n-butanol. A common starting molar ratio is 1:2 (acid:alcohol).

  • If using a solvent, add n-hexane to the reaction mixture.

  • Add the immobilized lipase. A typical enzyme loading is 1-10% (w/w) of the total substrate weight.

  • Add activated molecular sieves to remove the water produced during the reaction.

  • Seal the vessel and place it in a shaking incubator or reactor at the desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).

  • Withdraw samples periodically to monitor the progress of the reaction.

  • Analyze the samples by gas chromatography to determine the concentration of this compound and the remaining substrates.

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • Purify the this compound from the reaction mixture using appropriate methods such as distillation.

Visualizations

TroubleshootingWorkflow start Low this compound Yield enzyme_check Is the Lipase Active? start->enzyme_check conditions_check Are Reaction Conditions Optimal? enzyme_check->conditions_check Yes replace_enzyme Replace with Fresh Enzyme & Ensure Proper Storage enzyme_check->replace_enzyme No water_check Is Water Content Controlled? conditions_check->water_check Yes optimize_temp Optimize Temperature (e.g., 40-60°C) conditions_check->optimize_temp No inhibition_check Is Substrate/Product Inhibition Occurring? water_check->inhibition_check Yes control_water Add Molecular Sieves or Use Vacuum to Remove Water water_check->control_water No fed_batch Implement Fed-Batch Substrate Addition inhibition_check->fed_batch Yes increase_agitation Increase Agitation Speed inhibition_check->increase_agitation No (Mass Transfer Limitation) solution Yield Improved replace_enzyme->solution optimize_ratio Optimize Substrate Molar Ratio (e.g., 1:1 to 1:4 Acid:Alcohol) optimize_temp->optimize_ratio optimize_ratio->solution control_water->solution fed_batch->solution increase_agitation->solution

Caption: Troubleshooting workflow for low this compound yield.

InfluencingFactors yield This compound Yield enzyme Enzyme Properties yield->enzyme reaction_params Reaction Parameters yield->reaction_params medium Reaction Medium yield->medium lipase_type Lipase Type & Source enzyme->lipase_type enzyme_conc Enzyme Concentration enzyme->enzyme_conc immobilization Immobilization enzyme->immobilization temperature Temperature reaction_params->temperature molar_ratio Substrate Molar Ratio reaction_params->molar_ratio agitation Agitation Speed reaction_params->agitation water_activity Water Activity medium->water_activity solvent Solvent Choice medium->solvent inhibition Substrate/Product Inhibition medium->inhibition

References

influence of different solvents on lipase-catalyzed butyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the lipase-catalyzed synthesis of butyl valerate.

Frequently Asked Questions (FAQs)

Q1: Which type of lipase is most suitable for this compound synthesis?

A1: Candida antarctica lipase B (CALB) is one of the most widely used and highly effective lipases for esterification reactions, including the synthesis of short-chain esters like this compound.[1][2] Its immobilized form, such as Novozym® 435, is particularly popular due to its high stability in organic solvents, broad substrate specificity, and ease of recovery and reuse.[3][4][5]

Q2: How does the choice of solvent affect the synthesis of this compound?

A2: The solvent plays a critical role in lipase-catalyzed esterification by influencing enzyme activity, stability, and reaction equilibrium.[6][7] Generally, lipases exhibit higher activity in hydrophobic (nonpolar) solvents compared to hydrophilic (polar) ones.[6] Nonpolar solvents, such as hexane and heptane, are often preferred as they do not strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation.[6][7] Polar solvents can sometimes lead to a decrease in lipase activity.[6]

Q3: What is the optimal temperature for lipase-catalyzed this compound synthesis?

A3: The optimal temperature for lipase-catalyzed reactions is a balance between reaction rate and enzyme stability. For many lipase-catalyzed esterifications, temperatures between 40°C and 60°C are commonly used.[8] It is advisable to determine the optimal temperature for your specific experimental setup, as excessively high temperatures can lead to enzyme denaturation and loss of activity.

Q4: What is the typical reaction mechanism for lipase-catalyzed esterification?

A4: Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism.[9][10][11] In this mechanism, the lipase first reacts with the acyl donor (valeric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (butanol) then binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion to this compound 1. Inactive Enzyme: The lipase may have lost its activity due to improper storage, handling, or exposure to denaturing conditions (e.g., extreme pH or temperature).2. Inappropriate Solvent: The chosen solvent may be inhibiting the lipase. Polar solvents, for instance, can strip the essential water layer from the enzyme, leading to inactivation.[6]3. Insufficient Water Activity: While the reaction is generally performed in non-aqueous media to favor synthesis, a minimal amount of water is essential for lipase activity.[7]4. Substrate Inhibition: High concentrations of either the alcohol (butanol) or the acid (valeric acid) can inhibit the enzyme.[12]1. Test Enzyme Activity: Perform a standard activity assay (e.g., hydrolysis of p-nitrophenyl butyrate) to confirm the lipase is active.2. Solvent Screening: Test a range of nonpolar solvents like hexane, heptane, or isooctane.[2] Refer to the data on analogous reactions for guidance (see Table 1).3. Enzyme Hydration: Ensure the lipase is appropriately hydrated before use, especially if using a lyophilized powder. For immobilized enzymes, pre-equilibration in the reaction solvent may be necessary.4. Optimize Substrate Concentration: Perform experiments with varying substrate concentrations to identify and avoid inhibitory levels. A stepwise addition of the inhibitory substrate can also be beneficial.
Slow Reaction Rate 1. Suboptimal Temperature: The reaction temperature may be too low.2. Poor Mass Transfer: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme.3. Low Enzyme Concentration: The amount of lipase may be insufficient for a practical reaction rate.1. Optimize Temperature: Gradually increase the reaction temperature within the enzyme's stable range (e.g., in 5°C increments from 40°C to 60°C).2. Increase Agitation: Ensure efficient stirring or shaking to minimize mass transfer limitations.3. Increase Enzyme Loading: Incrementally increase the amount of lipase in the reaction mixture.
Reaction Stops Before Completion 1. Equilibrium Limitation: The esterification reaction has reached thermodynamic equilibrium.2. Product Inhibition: The accumulation of products (this compound or water) may be inhibiting the enzyme.3. Enzyme Deactivation: The lipase may be losing activity over the course of the reaction due to instability under the reaction conditions.1. Shift Equilibrium: Remove one of the products as it is formed. For example, water can be removed using molecular sieves or by performing the reaction under vacuum.2. Product Removal: If feasible, consider in-situ product removal techniques.3. Investigate Enzyme Stability: Take aliquots at different time points and test for enzyme activity to assess its stability under the reaction conditions. Consider using a more stable, immobilized form of the lipase.[3]
Difficulty in Product Purification 1. Solvent with High Boiling Point: Using a high-boiling-point solvent can make product recovery by distillation difficult.2. Formation of Byproducts: Side reactions may be occurring, leading to a complex product mixture.1. Choose a Low-Boiling-Point Solvent: Solvents like hexane or heptane have relatively low boiling points, facilitating their removal after the reaction.2. Optimize Reaction Conditions: Adjusting parameters like temperature and substrate ratio can help minimize side reactions. Ensure the purity of your starting materials.

Data Presentation

Table 1: Influence of Different Organic Solvents on the Conversion Yield of Analogous Lipase-Catalyzed Ester Syntheses

Disclaimer: The following data is for the synthesis of other short-chain esters and should be used as a general guide for solvent selection in this compound synthesis.

SolventLog PEster SynthesizedLipase SourceConversion Yield (%)Reference
Heptane4.5Butyl acetateRhizopus oryzae80[13]
Hexane3.9Butyl acetateRhizopus oryzae76[13]
Heptane4.5Methyl butyrateCandida antarctica Lipase B>90[5][14]
Heptane4.5Ethyl butyrateCandida antarctica Lipase B>90[5][14]

Log P is the logarithm of the partition coefficient between octanol and water, a measure of a solvent's hydrophobicity. Higher Log P values indicate greater hydrophobicity (nonpolarity).

Experimental Protocols

General Protocol for Lipase-Catalyzed this compound Synthesis

This protocol provides a starting point for the synthesis of this compound using an immobilized lipase like Novozym® 435. Optimization of specific parameters is recommended.

Materials:

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Valeric acid

  • Butanol

  • Anhydrous organic solvent (e.g., n-hexane or n-heptane)

  • Molecular sieves (3Å, activated)

  • Temperature-controlled shaker or stirred reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation of Reactants: In a sealed reaction vessel, dissolve equimolar amounts of valeric acid and butanol in the chosen organic solvent (e.g., to a final concentration of 0.5 M each).

  • Addition of Molecular Sieves: Add activated molecular sieves (e.g., 10% w/v) to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards ester formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10% (w/w) of the total substrate weight.

  • Reaction Incubation: Incubate the reaction mixture at the desired temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm).

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular time intervals. Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme by filtration or decantation. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Isolation: The this compound can be isolated from the reaction mixture by removing the solvent under reduced pressure. Further purification can be achieved by distillation if necessary.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_output Output sub1 Prepare Substrates (Valeric Acid, Butanol) sub2 Select & Dry Solvent (e.g., Hexane) sub3 Activate Molecular Sieves react1 Mix Substrates, Solvent, & Molecular Sieves sub3->react1 react2 Add Immobilized Lipase react1->react2 react3 Incubate with Agitation (Controlled Temperature) react2->react3 analysis1 Monitor Reaction (e.g., GC Analysis) react3->analysis1 sep1 Separate Immobilized Lipase (Filtration) analysis1->sep1 sep2 Isolate Product (Solvent Evaporation) sep1->sep2 out2 Recovered Lipase (for reuse) sep1->out2 out1 Purified this compound sep2->out1

Caption: Experimental workflow for lipase-catalyzed this compound synthesis.

Solvent_Influence cluster_solvents Solvent Properties cluster_effects Effects on Reaction cluster_outcomes Reaction Outcomes center Lipase-Catalyzed This compound Synthesis hydrophobic Hydrophobic (Nonpolar) e.g., Hexane, Heptane center->hydrophobic hydrophilic Hydrophilic (Polar) e.g., Acetonitrile, Acetone center->hydrophilic activity Enzyme Activity hydrophobic->activity Maintains essential water layer stability Enzyme Stability hydrophobic->stability Enhances stability high_yield Higher Yield & Conversion hydrophobic->high_yield hydrophilic->activity Strips essential water layer hydrophilic->stability May decrease stability low_yield Lower Yield & Inactivation hydrophilic->low_yield equilibrium Reaction Equilibrium activity->equilibrium Influences rate to reach equilibrium activity->high_yield activity->low_yield stability->equilibrium stability->high_yield stability->low_yield equilibrium->center

References

methods for minimizing impurities in butyl valerate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of butyl valerate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, from incomplete reactions to losses during the workup and purification stages. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The esterification of valeric acid with butanol is a reversible reaction.[1] To drive the equilibrium towards the product (this compound), consider the following:

    • Use of Excess Reactant: Employing an excess of one reactant, typically the less expensive one (e.g., butanol), can shift the equilibrium to favor product formation.

    • Removal of Water: Water is a byproduct of the reaction, and its presence can inhibit the forward reaction.[2] Using a Dean-Stark apparatus during the reaction can effectively remove water as it forms.[1]

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to reach equilibrium. For acid-catalyzed esterification, this often involves refluxing the mixture.[3]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Catalyst Choice: While strong mineral acids like sulfuric acid are effective catalysts, they can also promote side reactions.[4] Consider using a solid acid catalyst like Amberlyst-15, which can offer higher selectivity and easier separation.[5]

  • Losses During Workup and Purification: Significant product loss can occur during the purification steps.

    • Incomplete Extraction: Ensure thorough mixing during the aqueous wash steps to remove impurities effectively. However, overly vigorous shaking can lead to the formation of emulsions.[6]

    • Emulsion Formation: If an emulsion forms during extraction, it can be challenging to separate the organic and aqueous layers, leading to product loss. To break an emulsion, try adding brine (a saturated NaCl solution) or a small amount of a different organic solvent.[7][8] In some cases, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.[8]

    • Losses During Distillation: During fractional distillation, ensure the column is properly insulated to maintain a proper temperature gradient for efficient separation.[9] Distilling too quickly can lead to poor separation and loss of product in the wrong fractions.[10]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my this compound still shows impurities when analyzed by GC. What are these impurities and how can I remove them?

A: The most common impurities in this compound synthesis are unreacted starting materials (valeric acid and butanol) and water.[11]

  • Unreacted Valeric Acid: This acidic impurity can be removed by washing the crude product with a basic solution, such as saturated sodium bicarbonate.[12] The bicarbonate solution will react with the acidic valeric acid to form a water-soluble salt, which can then be separated in the aqueous layer.[12]

  • Unreacted Butanol: Butanol has a lower boiling point than this compound, and it can often be removed by fractional distillation.[11]

  • Water: Water is a byproduct of the esterification reaction and can also be introduced during the aqueous workup. To remove residual water, the organic layer containing the this compound should be treated with an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, before the final distillation.[13][14] The drying agent binds with water and can then be removed by filtration.[13]

Issue 3: Emulsion Formation During Extraction

Q: I am experiencing persistent emulsion formation during the aqueous wash of my crude this compound. How can I resolve this?

A: Emulsion formation is a common issue in liquid-liquid extractions, especially when residual starting materials or byproducts act as surfactants.[15] Here are several strategies to break an emulsion:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve the separation of the layers.[7][8]

  • Gentle Swirling: Instead of vigorous shaking, try gently swirling the separatory funnel to mix the layers. This can be sufficient for extraction without causing an emulsion.[8]

  • Allow it to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can allow the layers to separate on their own.[15]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[7]

  • Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes help to break up the emulsified layer.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The most common catalysts are strong mineral acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[16][17] Solid acid catalysts, such as Amberlyst-15, are also frequently used as they are easily recoverable and can lead to cleaner reactions.[5]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product. For a more quantitative assessment, Gas Chromatography (GC) can be used to determine the relative concentrations of reactants and products over time.

Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?

A3: Washing with a sodium bicarbonate solution is a crucial step to neutralize and remove any unreacted valeric acid and the acid catalyst (if a mineral acid was used).[12] The acidic components are converted into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.[12]

Q4: How do I properly dry the this compound solution before distillation?

A4: After the aqueous washes, the organic layer will be saturated with a small amount of water. To remove this, add an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][13] Add the drying agent until it no longer clumps together and flows freely when the flask is swirled; this indicates that all the water has been absorbed.[13] The drying agent is then removed by filtration before proceeding to distillation.[14]

Q5: What is the best method to confirm the purity of the final this compound product?

A5: Gas Chromatography (GC) is an excellent method for determining the purity of this compound.[11] By comparing the chromatogram of your sample to that of a pure standard, you can identify and quantify any remaining impurities. GC-Mass Spectrometry (GC-MS) can be used to identify the chemical structure of any unknown impurities.[18]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of esters, which can be adapted for this compound production.

CatalystReactant Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid1:1.25Reflux5>95%[3]
Amberlyst-151:112024~98%[19]
Amberlyst-151:1080-903High Conversion[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine valeric acid (1.0 mol), n-butanol (1.2 mol), and a few boiling chips.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash with a saturated sodium bicarbonate solution until no more gas evolves.[12]

    • Wash again with deionized water.

    • Wash with brine to help remove dissolved water.[12]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate.[13] Swirl the flask until the drying agent is no longer clumping.[13]

  • Filtration: Filter the mixture to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction that distills at the boiling point of this compound (approximately 185-187 °C).[18]

Protocol 2: Synthesis of this compound using Amberlyst-15 Catalyst

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and dry it before use.[20]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine valeric acid (1.0 mol), n-butanol (1.2 mol), and Amberlyst-15 (10% by weight of the reactants).[21]

  • Reaction: Heat the mixture to reflux with stirring for the specified time (monitor by TLC or GC).

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and reused.[21]

  • Purification: The filtrate containing the crude this compound can be purified by following the workup, drying, and distillation steps outlined in Protocol 1 (steps 5-9).

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants Combine Valeric Acid, Butanol, and Catalyst reflux Heat to Reflux reactants->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool wash_water Wash with Water cool->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter distill Fractional Distillation filter->distill analyze Analyze Purity (GC/GC-MS) distill->analyze Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield incomplete_rxn Incomplete Reaction problem->incomplete_rxn side_reactions Side Reactions problem->side_reactions workup_loss Losses During Workup problem->workup_loss solution_rxn Use Excess Reactant Remove Water (Dean-Stark) incomplete_rxn->solution_rxn solution_side Optimize Catalyst (e.g., Amberlyst-15) side_reactions->solution_side solution_workup Gentle Extraction Break Emulsions (Brine) Optimize Distillation workup_loss->solution_workup

References

effect of temperature and pressure on butyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl valerate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of valeric acid with n-butanol, typically catalyzed by a strong acid such as sulfuric acid.[1][2] Enzymatic synthesis using lipases is also a viable, "greener" alternative that is gaining traction.

Q2: How does temperature affect the rate and yield of this compound synthesis?

A2: In acid-catalyzed esterification, increasing the temperature generally increases the reaction rate, allowing equilibrium to be reached faster. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol, which can decrease the overall yield and purity of the final product. For enzymatic synthesis, temperature has a more pronounced optimal point; exceeding this temperature can lead to denaturation of the enzyme and a rapid loss of activity.[3][4]

Q3: What is the role of pressure in this compound synthesis?

A3: For a typical liquid-phase esterification reaction not involving gaseous reactants, pressure is not a primary parameter for influencing reaction rate or yield under standard conditions. However, in systems where the reaction is carried out at temperatures above the boiling point of the reactants, increased pressure can be used to maintain the liquid phase. In specialized systems, such as enzymatic synthesis in supercritical fluids (like carbon dioxide), pressure can significantly influence the reaction by altering the phase behavior and solubility of the reactants, potentially increasing the reaction rate up to an optimal pressure.[5]

Q4: How can I shift the equilibrium to favor the formation of this compound and increase the yield?

A4: Fischer esterification is a reversible reaction. To maximize the yield of this compound, you can:

  • Use an excess of one of the reactants (either n-butanol or valeric acid).[6]

  • Remove one of the products as it is formed, typically water. This can be achieved by using a Dean-Stark apparatus during the reaction.

  • Use a suitable dehydrating agent.

Q5: What are some common side products in this compound synthesis?

A5: In acid-catalyzed synthesis, potential side products include di-n-butyl ether (from the dehydration of n-butanol) and unreacted starting materials. At higher temperatures, degradation of the reactants or product can also occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Reaction has not reached equilibrium. - Equilibrium is unfavorable. - Loss of product during workup and purification. - Impure reactants or catalyst.- Increase reaction time or temperature (within optimal range). - Use an excess of one reactant or remove water as it forms. - Ensure efficient extraction and minimize transfers. - Use pure, dry reactants and a fresh catalyst.
Slow Reaction Rate - Insufficient catalyst concentration. - Low reaction temperature. - Poor mixing.- Increase the catalyst loading. - Increase the reaction temperature. - Ensure vigorous and consistent stirring.
Product Impurity - Presence of unreacted starting materials. - Formation of side products. - Incomplete removal of the acid catalyst.- Optimize reaction conditions to drive the reaction to completion. - Control the reaction temperature to minimize side reactions. - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during workup.
Inconsistent Results - Variability in reactant quality or water content. - Inconsistent temperature control. - Inconsistent catalyst activity.- Use reactants from the same batch and ensure they are dry. - Use a temperature-controlled reaction setup. - Use a consistent amount of a reliable catalyst.

Data Presentation

Effect of Temperature on this compound Yield (Illustrative Data)

The following table provides an illustrative summary of the expected effect of temperature on the yield of this compound in a typical acid-catalyzed synthesis. Actual results may vary based on specific experimental conditions.

Temperature (°C)Reaction Time (hours)Conversion Yield (%)
80465
100480
120485
140482 (slight decrease due to potential side reactions)

Effect of Molar Ratio on this compound Yield (Illustrative Data)

This table illustrates the expected impact of the molar ratio of n-butanol to valeric acid on the final product yield.

Molar Ratio (n-butanol:valeric acid)Reaction Time (hours)Temperature (°C)Conversion Yield (%)
1:1410070
2:1410085
3:1410092
1:2410083

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using Fischer esterification.

Materials:

  • Valeric acid

  • n-butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add valeric acid and n-butanol (a 1:2 molar ratio is recommended for higher yield).

  • Slowly add concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-120°C) for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove excess n-butanol and sulfuric acid.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Combine Valeric Acid and n-Butanol catalyst Add Sulfuric Acid Catalyst reactants->catalyst reflux Heat under Reflux catalyst->reflux cool Cool to Room Temperature reflux->cool wash1 Wash with Water cool->wash1 neutralize Neutralize with NaHCO3 Solution wash1->neutralize wash2 Wash with Brine neutralize->wash2 dry Dry with Anhydrous MgSO4 wash2->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

logical_relationship cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Affects equilibrium and side reactions Rate Reaction Rate Temperature->Rate Increases rate to optimum Purity Purity Temperature->Purity High temps can decrease purity Pressure Pressure Pressure->Rate Significant in supercritical systems MolarRatio Molar Ratio MolarRatio->Yield Excess reactant shifts equilibrium Catalyst Catalyst Concentration Catalyst->Rate Increases reaction rate

Caption: Key parameters influencing this compound synthesis outcomes.

References

Technical Support Center: Optimizing Butyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of butyl valerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of substrate molar ratios in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting molar ratio of butanol to valeric acid for this compound synthesis?

For the enzymatic synthesis of this compound, a common starting point for the molar ratio of butanol to valeric acid is between 1:1 and 3:1. An excess of the alcohol (butanol) is often used to shift the reaction equilibrium towards the formation of the ester product. However, a large excess of either substrate can lead to enzyme inhibition.

Q2: How does the molar ratio of substrates affect the yield of this compound?

The molar ratio of butanol to valeric acid is a critical parameter influencing the final yield of this compound. While an equimolar ratio (1:1) can be effective, increasing the proportion of butanol can enhance the conversion of valeric acid. However, an excessive amount of butanol may lead to a decrease in yield due to substrate inhibition of the lipase enzyme. For instance, in an ultrasound-assisted enzymatic esterification, a molar ratio of 2:1 (butanol to valeric acid) was found to be optimal, yielding higher conversions than 1:1 or 3:1 ratios.[1][2]

Q3: Can a large excess of one substrate negatively impact the reaction?

Yes, a significant excess of either butanol or valeric acid can inhibit the activity of the lipase catalyst, leading to a lower reaction rate and overall yield. This phenomenon is known as substrate inhibition. It is therefore crucial to determine the optimal molar ratio empirically for your specific reaction conditions and enzyme.

Q4: What type of enzyme is commonly used for this compound synthesis?

Lipases are the most frequently used enzymes for the synthesis of this compound and other esters.[3] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly popular due to their high stability, reusability, and ease of separation from the reaction mixture.[4][5]

Q5: Besides molar ratio, what other factors are crucial for optimizing the synthesis?

Beyond the substrate molar ratio, other critical parameters include temperature, reaction time, enzyme concentration, and the presence of water. Water produced during the esterification can promote the reverse reaction (hydrolysis), thus reducing the ester yield.[6] Therefore, in-situ water removal, for example by using molecular sieves, is often employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems related to substrate molar ratios and reaction yield.

Problem Possible Cause Recommended Solution
Low Yield/Conversion Suboptimal Molar Ratio: The ratio of butanol to valeric acid may not be ideal for maximizing product formation.Systematically vary the molar ratio of butanol to valeric acid (e.g., 1:1, 2:1, 3:1) to determine the optimum for your specific conditions. Based on existing data, a 2:1 ratio of butanol to valeric acid has been shown to be effective.[1][2]
Enzyme Inhibition: A large excess of either butanol or valeric acid may be inhibiting the lipase.Avoid using a very large excess of one substrate. If a high concentration of one substrate is necessary to drive the reaction, consider a stepwise addition of that substrate.
Water Accumulation: The water produced during the reaction is causing hydrolysis of the ester.[6]Add a water-adsorbing agent like molecular sieves (e.g., 3Å or 4Å) to the reaction mixture. Alternatively, perform the reaction under vacuum to remove water as it is formed.
Inactive Catalyst: The lipase may have lost its activity due to improper storage or handling.Use a fresh batch of lipase or test the activity of your current batch using a standard assay. Ensure the enzyme is stored at the recommended temperature.
Slow Reaction Rate Insufficient Enzyme Concentration: The amount of lipase may be too low to catalyze the reaction effectively.Increase the enzyme loading in the reaction mixture. Typical concentrations range from 1% to 10% (w/w) of the total substrates.
Low Temperature: The reaction temperature may be too low, resulting in slow kinetics.Optimize the reaction temperature. For many lipases, the optimal temperature for esterification is between 40°C and 60°C.
Formation of Byproducts High Temperature: Elevated temperatures can sometimes lead to side reactions.If byproducts are observed, try lowering the reaction temperature.
Impure Reactants: Impurities in the starting materials (butanol or valeric acid) can lead to unwanted side reactions.Ensure the purity of your substrates. If necessary, purify the reactants before use.[7]

Quantitative Data Summary

The following table summarizes the effect of the substrate molar ratio on the conversion of valeric acid to this compound in an ultrasound-assisted enzymatic synthesis.

Molar Ratio (Butanol:Valeric Acid)Conversion (%)
1:1~50-60%
2:1~70-82% (Optimal)
3:1~60-70%

Data adapted from a study on ultrasound-assisted esterification of valeric acid using a biosilicified lipase.[1][2]

Experimental Protocols

Protocol: Optimization of Substrate Molar Ratio for Enzymatic Synthesis of this compound

This protocol describes a general procedure for optimizing the molar ratio of butanol to valeric acid for the synthesis of this compound using an immobilized lipase such as Novozym 435.

Materials:

  • Valeric acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane or toluene)

  • Molecular sieves (3Å, activated)

  • Reaction vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation of Reaction Mixtures:

    • Set up a series of reaction vials.

    • To each vial, add a fixed amount of valeric acid (e.g., 1 mmol).

    • Add varying amounts of n-butanol to achieve the desired molar ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1 with respect to valeric acid).

    • Add a sufficient volume of anhydrous organic solvent to dissolve the reactants.

    • Add activated molecular sieves (e.g., 10% w/w of substrates) to each vial to remove water produced during the reaction.

  • Enzyme Addition:

    • Add a fixed amount of the immobilized lipase (e.g., 5% w/w of total substrates) to each reaction vial.

  • Reaction Incubation:

    • Securely cap the vials.

    • Place the vials in a shaking incubator or on a magnetic stirrer set to a constant temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 2, 4, 6, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the remaining valeric acid.

  • Determination of Optimal Molar Ratio:

    • Calculate the conversion of valeric acid for each molar ratio at each time point.

    • The molar ratio that results in the highest conversion of valeric acid to this compound is considered the optimal ratio under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep1 Set up reaction vials prep2 Add valeric acid (fixed amount) prep1->prep2 prep3 Add varying amounts of n-butanol prep2->prep3 prep4 Add solvent and molecular sieves prep3->prep4 react1 Add immobilized lipase prep4->react1 react2 Incubate at constant temperature and agitation react1->react2 analysis1 Withdraw aliquots at time intervals react2->analysis1 analysis2 Analyze by Gas Chromatography (GC) analysis1->analysis2 analysis3 Calculate conversion analysis2->analysis3 result1 Determine optimal molar ratio analysis3->result1

Caption: Experimental workflow for optimizing the substrate molar ratio in this compound synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Suboptimal Molar Ratio start->cause1 cause2 Enzyme Inhibition start->cause2 cause3 Water Accumulation start->cause3 cause4 Inactive Catalyst start->cause4 sol1 Vary molar ratio (e.g., 1:1 to 3:1) cause1->sol1 sol2 Avoid large excess of substrates cause2->sol2 sol3 Use molecular sieves or vacuum cause3->sol3 sol4 Use fresh enzyme / Check activity cause4->sol4 end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Technical Support Center: Scaling Up Butyl Valerate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of butyl valerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical reaction conditions?

A1: The most common method for synthesizing this compound is the Fischer esterification of valeric acid with n-butanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3][4] The reaction is reversible and requires heating under reflux to proceed at a reasonable rate. To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one, n-butanol) is used, and the water produced is often removed.[1][2][3][5]

Q2: I am experiencing low yields of this compound. What are the common causes and how can I troubleshoot this?

A2: Low yields in this compound synthesis are a common issue, often stemming from the reversible nature of the Fischer esterification. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reflux time. Monitoring the reaction progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Insufficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1][2] Using a Dean-Stark apparatus during reflux to continuously remove water is highly effective.[2]

  • Suboptimal Reactant Molar Ratio: An inappropriate ratio of valeric acid to n-butanol can limit the conversion. An excess of n-butanol is typically used to favor the forward reaction.[5][6] Experimenting with different molar ratios (e.g., 1:2, 1:3, 1:4 of acid to alcohol) can help optimize the yield.[6][7]

  • Catalyst Issues: Insufficient catalyst loading can lead to slow reaction rates. Conversely, excessive catalyst can sometimes promote side reactions. The amount of acid catalyst should be carefully controlled.

  • Losses During Workup and Purification: Significant product loss can occur during washing, extraction, and distillation steps.[8] Ensure complete extraction and minimize transfers between glassware.

Q3: My final this compound product is discolored. What could be the cause and how can I prevent it?

A3: Discoloration, often a yellow or brownish tint, is typically due to impurities formed from side reactions, which can be exacerbated by high temperatures.

  • Overheating: Localized overheating in the reaction flask can cause decomposition of the reactants or the product. Ensure uniform heating using a heating mantle and vigorous stirring.

  • Oxidation: The presence of air in the reaction vessel at high temperatures can lead to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.

  • Impure Starting Materials: Ensure the purity of your valeric acid and n-butanol, as impurities can lead to colored byproducts.

Q4: What are the common impurities in this compound synthesis, and how can they be removed?

A4: The most common impurities are unreacted starting materials (valeric acid and n-butanol) and the water byproduct.[8] Side products like dibutyl ether can also form, especially at high temperatures with a strong acid catalyst.

  • Removal of Unreacted Valeric Acid: Wash the crude product with a mild base, such as a 5% sodium bicarbonate (NaHCO₃) solution, to neutralize and remove the acidic starting material.[2][9]

  • Removal of Unreacted n-Butanol and Water: Washing with water or brine (saturated NaCl solution) will help remove the excess alcohol and any residual water.[8]

  • Final Purification: Fractional distillation is the most effective method for separating this compound from any remaining impurities, due to differences in their boiling points.[8][10]

Q5: Can I use an enzymatic catalyst for this compound synthesis? What are the advantages?

A5: Yes, lipases are effective biocatalysts for the synthesis of esters like this compound.[11][12][13] The advantages of using enzymatic catalysts include:

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which can prevent the formation of temperature-related byproducts and reduce energy consumption.

  • High Selectivity: Lipases are highly selective, which can lead to a purer product with fewer side reactions.

  • Greener Process: Enzymatic synthesis avoids the use of corrosive mineral acids, making the process more environmentally friendly.[14]

  • Catalyst Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, which can be cost-effective.[11][13]

Troubleshooting Guides

Table 1: Troubleshooting Low Yield in this compound Synthesis
Symptom Possible Cause Recommended Solution
Low Conversion (checked by GC/TLC) Incomplete reactionExtend reflux time; monitor reaction progress.
Insufficient catalystIncrease catalyst loading incrementally.
Inefficient water removalUse a Dean-Stark apparatus during reflux.[2]
Suboptimal temperatureEnsure the reaction is at a steady reflux temperature.
Significant Product Loss During Workup Incomplete extractionPerform multiple extractions with the organic solvent.
Emulsion formation during washingAdd brine to help break the emulsion; allow layers to separate for a longer time.[8]
Loss during solvent removalUse a rotary evaporator carefully to avoid bumping and co-distillation of the product with the solvent.
Low Yield After Distillation Product decompositionDistill under reduced pressure to lower the boiling point and prevent thermal degradation.[10]
Inefficient condensationEnsure adequate coolant flow through the condenser.[10]
System leaks during vacuum distillationCheck all seals and joints for leaks.[10]
Table 2: Troubleshooting Product Purity Issues
Symptom Possible Cause Recommended Solution
Acidic Impurity (Valeric Acid) Detected Incomplete neutralization during workupWash the organic layer with 5% sodium bicarbonate solution until effervescence ceases.[2][9]
Alcohol Impurity (n-Butanol) Detected Insufficient washingWash the organic layer with water and/or brine multiple times.[8]
Inefficient distillationUse a fractionating column for distillation to improve separation.[8]
Product is Discolored (Yellow/Brown) Overheating during reaction or distillationUse a heating mantle with a stirrer for even heating; distill under vacuum to lower the temperature.[10]
OxidationPurge the reaction and distillation apparatus with an inert gas like nitrogen.
Presence of Water in Final Product Incomplete drying of the organic layerUse a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.[8]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound
  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be placed between the flask and the condenser.[1][2]

  • Reactant Charging: In the round-bottom flask, combine valeric acid and n-butanol. A common molar ratio is 1:3 (valeric acid:n-butanol).[13] Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~2-3% of the total reactant weight) to the mixture while swirling.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 1-2 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst and unreacted valeric acid. Finally, wash with brine.[8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[8]

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation.[8] Collect the fraction that boils at the literature boiling point of this compound (~185 °C at atmospheric pressure).

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture by cooling it down. Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.[15]

  • GC Column and Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • MS Conditions: Set the mass spectrometer to scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peaks for n-butanol, valeric acid, this compound, and any byproducts by comparing their retention times and mass spectra to known standards or library data.[16] Quantify the components by integrating the peak areas.

Protocol 3: Monitoring Reaction Progress with FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the empty IR sample cell (e.g., an ATR crystal).

  • Initial Spectrum: Record a spectrum of the initial reaction mixture (valeric acid, n-butanol, and catalyst).

  • Reaction Monitoring: At regular intervals during the reaction, withdraw a small sample of the reaction mixture and record its FTIR spectrum.

  • Spectral Analysis: Monitor the decrease in the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the increase in the C=O stretching band of the ester (around 1740 cm⁻¹) and the C-O stretching band of the ester (around 1180 cm⁻¹).[17][18][19] The reaction is complete when the spectral changes cease.

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Valeric Acid + n-Butanol reflux Reflux with Water Removal reactants->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux monitoring Monitor Progress (GC/FTIR) reflux->monitoring Sample wash Wash with NaHCO₃ and Brine reflux->wash Cool monitoring->reflux Continue dry Dry with Na₂SO₄ wash->dry distill Fractional Distillation dry->distill product Pure Butyl Valerate distill->product Troubleshooting_Yield start Low Yield of This compound check_conversion Check Conversion by GC/TLC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No troubleshoot_reaction Troubleshoot Reaction: - Extend Reflux Time - Increase Catalyst - Remove Water low_conversion->troubleshoot_reaction check_workup Check Workup & Purification Losses high_conversion->check_workup solution Improved Yield troubleshoot_reaction->solution optimize_workup Optimize Workup: - Efficient Extraction - Careful Distillation check_workup->optimize_workup optimize_workup->solution Scale_Up_Considerations cluster_lab Lab Scale cluster_pilot Pilot Plant Scale-Up cluster_industrial Industrial Production lab_process Optimized Process: - Molar Ratio - Temperature - Catalyst Loading heat_transfer Heat & Mass Transfer lab_process->heat_transfer mixing Mixing Efficiency lab_process->mixing water_removal Water Removal Efficiency lab_process->water_removal safety Safety & Handling lab_process->safety industrial_process Efficient & Safe Production heat_transfer->industrial_process mixing->industrial_process water_removal->industrial_process safety->industrial_process

References

Technical Support Center: Butyl Valerate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and workup of butyl valerate, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its hydrolysis during workup important?

This compound (also known as butyl pentanoate) is an ester commonly used as a fragrance and flavoring agent. During the workup phase of its synthesis, typically following a Fischer esterification, the ester is susceptible to hydrolysis—a reaction with water that breaks it down into its constituent molecules: butanol and valeric acid. This reversal of the esterification reaction reduces the final yield and purity of the desired product. Hydrolysis is catalyzed by the presence of acids or bases, which are often present from the synthesis step.

Q2: What are the primary factors that promote the hydrolysis of this compound during an aqueous workup?

The primary factors that promote the hydrolysis of this compound are:

  • Presence of Water: As a reactant in the hydrolysis reaction, excess water can drive the equilibrium back towards the starting materials.

  • Acidic or Basic Conditions: Both strong acids (e.g., residual sulfuric acid catalyst) and bases can significantly accelerate the rate of hydrolysis.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis. It is advisable to perform aqueous washes at room temperature or below.

Q3: What is the optimal pH range to minimize this compound hydrolysis?

For most esters, the greatest stability is found in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1] In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.[1] During the workup, the goal is to neutralize any strong acid catalyst without introducing a strong base for an extended period.

Q4: Can I use a strong base like sodium hydroxide to neutralize the acid catalyst?

Using a strong base like sodium hydroxide (NaOH) is generally not recommended for neutralizing the acid catalyst in the presence of the ester. Strong bases are potent catalysts for ester hydrolysis (saponification), which is typically an irreversible process under basic conditions. A milder base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is preferred to neutralize the acid without significantly promoting ester hydrolysis.

Q5: Are there alternatives to a traditional aqueous workup to avoid hydrolysis altogether?

Yes, non-aqueous workup procedures can be employed to minimize or eliminate contact with water. These methods often involve:

  • Distillation: If the boiling points of the ester, unreacted alcohol, and catalyst are sufficiently different, distillation can be an effective purification method.

  • Chromatography: Column chromatography using silica gel can separate the this compound from non-volatile impurities, unreacted starting materials, and the acid catalyst.

  • Anhydrous Neutralization and Filtration: The acid catalyst can be neutralized with an anhydrous base, and the resulting salt filtered off.

  • Non-Aqueous Solvent Extraction: This involves using two immiscible non-aqueous solvents to separate the components of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of this compound after workup. Hydrolysis of the ester during the aqueous wash steps.• Ensure the reaction mixture is cooled to room temperature before starting the workup.• Use a saturated solution of sodium bicarbonate for neutralization, adding it slowly to control effervescence.• Minimize the contact time between the organic layer and the aqueous washes.• Use brine (saturated NaCl solution) for the final wash to aid in the removal of dissolved water.• Consider a non-aqueous workup if hydrolysis remains a significant issue.
Presence of valeric acid in the final product (identified by NMR or IR). Incomplete neutralization of the acid catalyst leading to acid-catalyzed hydrolysis, or hydrolysis during workup.• Ensure complete neutralization by testing the pH of the aqueous layer after the bicarbonate wash (should be neutral or slightly basic).• If the product is already isolated, it can be re-dissolved in an organic solvent and washed again with a saturated sodium bicarbonate solution.
Formation of an emulsion during aqueous extraction. The presence of both polar and non-polar components, sometimes exacerbated by residual starting materials or byproducts.• Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.• Allow the mixture to stand for a longer period.• Gently swirl or rock the separatory funnel instead of vigorous shaking.• Filter the entire mixture through a pad of Celite.
Product is water-soluble and is lost in the aqueous layer. While this compound has low water solubility, very polar esters can partition into the aqueous phase.• "Salting out" can be effective: use saturated brine for all aqueous washes to decrease the solubility of the organic product in the aqueous layer.

Quantitative Data on Ester Hydrolysis

Ester TypeConditionRelative Rate of HydrolysisComments
Short-chain alkyl estersStrongly Acidic (pH < 3)Moderate to FastAcid-catalyzed hydrolysis is a reversible process.
Short-chain alkyl estersNeutral (pH 6-8)SlowestThe uncatalyzed reaction with water is generally slow.
Short-chain alkyl estersStrongly Basic (pH > 11)Very FastBase-catalyzed hydrolysis (saponification) is typically irreversible and rapid.
n-Butyl BenzoateAlkaline (LiOH in THF/H₂O)Slower than methyl, ethyl, and phenyl benzoatesThe rate of alkaline hydrolysis for simple benzoates appears to decrease with increasing alkyl chain length, suggesting that this compound would also be relatively stable under these specific conditions compared to smaller esters.

This table provides a qualitative comparison based on general chemical principles and data for structurally similar esters. The actual rate of hydrolysis for this compound will vary with specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Minimized Hydrolysis

This protocol is designed for the workup of a Fischer esterification reaction to synthesize this compound, focusing on minimizing product loss due to hydrolysis.

  • Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature. If the reaction was performed at a high temperature, an ice bath can be used to expedite cooling.

  • Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of the initial reaction volume).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add in small portions to control the effervescence from the neutralization of the acid catalyst. Swirl gently and vent the funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with deionized water (approximately 1 volume of the organic layer). Shake gently and discard the aqueous layer.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (approximately 1 volume of the organic layer). This helps to remove dissolved water from the organic layer. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.

  • Purification: The crude product can be further purified by distillation if necessary.

Protocol 2: Non-Aqueous Workup using Silica Gel Chromatography

This protocol provides an alternative to aqueous workup, avoiding water to prevent hydrolysis.

  • Solvent Removal: After the esterification reaction is complete, remove the excess butanol (if used as a solvent) under reduced pressure using a rotary evaporator.

  • Adsorption onto Silica: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate. In a separate flask, add a small amount of silica gel and add the dissolved crude product. Evaporate the solvent to obtain the crude product adsorbed onto the silica gel.

  • Column Preparation: Prepare a flash chromatography column with silica gel, using a non-polar eluent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

  • Loading the Column: Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system. This compound is relatively non-polar and should elute before the more polar unreacted valeric acid and the sulfuric acid catalyst (which will remain at the top of the column).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification - Irreversible) Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Protonated_Ester->Ester_A - H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Tetrahedral_Intermediate_A->Protonated_Ester - H2O Products_A Valeric Acid + Butanol Tetrahedral_Intermediate_A->Products_A - H+ Products_A->Tetrahedral_Intermediate_A + H+ Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylate Valerate Anion + Butanol Tetrahedral_Intermediate_B->Carboxylate Acidification Valeric Acid Carboxylate->Acidification + H+ (workup)

Caption: Chemical pathways for acid- and base-catalyzed hydrolysis of this compound.

Aqueous_Workup_Workflow Start 1. Cool Reaction Mixture Dilute 2. Dilute with Organic Solvent Start->Dilute Transfer 3. Transfer to Separatory Funnel Dilute->Transfer Neutralize 4. Add Saturated NaHCO3 (aq) Transfer->Neutralize Extract 5. Separate Aqueous Layer Neutralize->Extract Wash_H2O 6a. Wash with Water Extract->Wash_H2O Wash_Brine 6b. Wash with Brine Wash_H2O->Wash_Brine Dry 7. Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Filter 8. Filter Dry->Filter Concentrate 9. Concentrate (Rotary Evaporator) Filter->Concentrate End Crude this compound Concentrate->End

Caption: Standard aqueous workup workflow for isolating this compound while minimizing hydrolysis.

Troubleshooting_Logic Start Low Yield of this compound? Check_pH Was the workup pH controlled? Start->Check_pH Yes Check_Temp Was the workup performed at room temp or below? Check_pH->Check_Temp Yes Solution_pH Use weak base (NaHCO3) for neutralization. Check_pH->Solution_pH No Check_Time Was contact time with aqueous layers minimized? Check_Temp->Check_Time Yes Solution_Temp Cool reaction mixture before workup. Check_Temp->Solution_Temp No Solution_Time Perform washes efficiently. Check_Time->Solution_Time No Consider_NonAqueous Consider non-aqueous workup (e.g., chromatography). Check_Time->Consider_NonAqueous Yes Success Yield Improved Solution_pH->Success Solution_Temp->Success Solution_Time->Success Consider_NonAqueous->Success

Caption: Troubleshooting logic for addressing low yields of this compound due to hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Butyl Valerate and Ethyl Valerate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavor profiles of two common esters, butyl valerate and ethyl valerate. These compounds are frequently utilized as flavoring agents in the food, beverage, and pharmaceutical industries. An understanding of their distinct sensory characteristics is crucial for product development, quality control, and the effective masking of undesirable tastes in drug formulations. This document summarizes their known flavor attributes, outlines experimental protocols for their evaluation, and provides insight into the biological pathways of their perception.

Quantitative Flavor Profile Comparison

The following table summarizes the key sensory and physicochemical properties of this compound and ethyl valerate. While both esters share a generally "fruity" characteristic, their specific flavor nuances and potency differ.

AttributeThis compoundEthyl Valerate
General Flavor Profile A complex fruity aroma with prominent notes of apple, pineapple, and banana, complemented by sweet and green undertones.[1][2] It is also described as having raspberry, tropical, and tutti-frutti nuances.[3]A strong, sweet, and fruity profile, most commonly associated with apple and pineapple.[4][5] It also possesses green and tropical fruit notes.[4][6]
Odor Descriptors Fruity, sweet, apple, pineapple, green, banana, raspberry, tropical, winey, ethereal[1][2][3]Fruity, sweet, apple, pineapple, green, tropical, winey, ethereal[4][5][6][7]
Taste Descriptors Sweet, pineapple, fruity, banana, ripe, tutti-frutti[7]Fruity, strawberry, sweet, estry, pineapple, tropical fruit[5]
Odor Detection Threshold (in water) Data not available in the reviewed literature1.5 ppb[7]

Experimental Protocols

To conduct a rigorous comparative analysis of the flavor profiles of this compound and ethyl valerate, a combination of sensory evaluation by a trained panel and instrumental analysis is recommended.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides detailed quantitative data on the perceived sensory attributes of the two esters.

a. Panelist Selection and Training:

  • A panel of 8-12 individuals should be screened for their sensory acuity and ability to articulate perceptions.

  • Training sessions are conducted over several weeks to develop a consensus on a descriptive vocabulary (lexicon) for the aroma and taste of the esters. Reference standards for each descriptor (e.g., specific fruit essences, sweet solutions) should be used to calibrate the panelists.

b. Sample Preparation:

  • Solutions of this compound and ethyl valerate are prepared in a neutral solvent (e.g., deionized water or a specific product base) at concentrations determined to be clearly perceivable but not overwhelming. Multiple concentrations may be evaluated to understand the dose-response relationship of the flavor profile.

  • Samples are presented to panelists in coded, identical containers at a controlled temperature.

c. Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and with proper ventilation to minimize distractions and olfactory adaptation.

  • Using the agreed-upon lexicon, panelists rate the intensity of each attribute (e.g., "apple," "pineapple," "sweet," "green") on a continuous line scale (e.g., 0-15).

  • Water and unsalted crackers are provided for palate cleansing between samples.

d. Data Analysis:

  • The intensity ratings are converted to numerical scores.

  • Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in the sensory profiles of this compound and ethyl valerate.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the separation of volatile compounds and their simultaneous detection by a chemical detector and the human nose, identifying which compounds are responsible for specific aromas.

a. Sample Preparation:

  • The ester samples are diluted in an appropriate solvent.

  • Headspace analysis, such as Solid Phase Microextraction (SPME), can be used to extract the volatile compounds.

b. GC-O System:

  • A gas chromatograph is equipped with a column suitable for separating volatile esters.

  • The column effluent is split between a chemical detector (e.g., Mass Spectrometer for identification) and a heated sniffing port.

c. Olfactory Evaluation:

  • A trained analyst or a panel of assessors sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.

  • Methods such as Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the sample are analyzed to determine the Flavor Dilution (FD) factor for each odor-active compound, providing a measure of its potency.

d. Data Interpretation:

  • The olfactometry data is correlated with the chromatographic data to identify the specific compounds responsible for the characteristic aromas of this compound and ethyl valerate.

Signaling Pathway Visualization

The perception of fruity esters like this compound and ethyl valerate is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. Ethyl valerate has been identified as an activator of the olfactory receptor Olfr45.[8] The binding of the ester to its receptor triggers a signaling cascade that leads to the perception of smell.

G_protein_signaling Olfactory Signaling Pathway for Fruity Esters cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ester This compound / Ethyl Valerate OR Olfactory Receptor (e.g., Olfr45) Ester->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion Ion_Channel Cyclic Nucleotide-gated Ion Channel Ion_Channel->Ions 6. Influx ATP ATP ATP->AC cAMP->Ion_Channel 5. Binding & Opening Depolarization Neuron Depolarization (Signal to Brain) Ions->Depolarization

Olfactory signal transduction cascade.

This guide provides a foundational understanding of the comparative flavor profiles of this compound and ethyl valerate. For specific applications, it is imperative to conduct tailored sensory and instrumental analyses to fully characterize their performance within a particular product matrix.

References

Validating Butyl Valerate Identity: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the identity and purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for the validation of butyl valerate against potential isomeric and alternative ester compounds. Detailed experimental protocols and supporting data are presented to aid in the unambiguous identification of this compound.

Comparison of Key GC-MS Parameters

The following table summarizes the key identification parameters for this compound and its alternatives, which are crucial for distinguishing between these compounds in a sample.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (non-polar column)Key Mass Spectral Fragments (m/z) and Relative Intensities
This compound C₉H₁₈O₂158.24~108585 (100%), 56 (81%), 57 (81%), 103 (70%), 41 (56%)
Isobutyl PentanoateC₉H₁₈O₂158.24~103285 (100%), 57 (74%), 56 (54%), 41 (38%)
Butyl IsovalerateC₉H₁₈O₂158.24~104457 (100%), 85 (92%), 56 (91%), 41 (78%)
Propyl HexanoateC₉H₁₈O₂158.24~107943 (100%), 99 (67%), 117 (51%), 41 (50%), 61 (42%)

Note: Kovats retention indices can vary slightly depending on the specific GC column and analytical conditions used. The mass spectral data represents the most abundant fragments and their approximate relative intensities.

Experimental Protocol for GC-MS Analysis

This section details the methodology for the validation of this compound identity using GC-MS.

1. Sample Preparation:

  • Standard Preparation: Prepare a 100 ppm standard solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • Sample Preparation: Dilute the test sample containing the suspected this compound in the same solvent to a final concentration within the linear range of the instrument (e.g., 1-100 ppm). If the sample matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile ester.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector:

    • Injection Mode: Splitless for low concentrations or Split (e.g., 50:1) for higher concentrations.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Retention Time Matching: Compare the retention time of the peak of interest in the sample chromatogram to that of the this compound standard.

  • Mass Spectrum Matching: Compare the mass spectrum of the sample peak with the mass spectrum of the this compound standard and with a reference library (e.g., NIST Mass Spectral Library). The fragmentation pattern, including the base peak and the relative abundance of other key ions, should match.

  • Kovats Retention Index Calculation: If a homologous series of n-alkanes is co-injected with the sample, the Kovats retention index can be calculated and compared to literature values for additional confirmation.

GC-MS Workflow for this compound Validation

The following diagram illustrates the logical workflow for the validation of this compound identity using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation Standard Prepare this compound Standard Injection Inject into GC-MS Standard->Injection Sample Prepare Test Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection RT_Match Retention Time Matching Detection->RT_Match MS_Match Mass Spectrum Matching Detection->MS_Match Validation Identity Validated? RT_Match->Validation MS_Match->Validation

A Comparative Guide to the Structural Confirmation of Butyl Valerate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of butyl valerate against other structurally similar esters, namely ethyl butyrate and propyl pentanoate. The presented data, coupled with a detailed experimental protocol, serves as a comprehensive resource for the structural confirmation of this compound in a research and development setting.

Comparison of ¹H and ¹³C NMR Spectral Data

The structural integrity of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra and comparing the observed chemical shifts, multiplicities, and coupling constants with those of known standards and alternative ester compounds. Below is a summary of the key spectral data for this compound, ethyl butyrate, and propyl pentanoate.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound CH₃ (Valerate)0.92t7.4
CH₂ (Valerate, γ)1.37sextet7.4
CH₂ (Valerate, β)1.61quintet7.5
CH₂ (Valerate, α)2.28t7.5
O-CH₂ (Butyl)4.06t6.7
O-CH₂-CH₂ (Butyl)1.64quintet7.2
O-CH₂-CH₂-CH₂ (Butyl)1.40sextet7.4
CH₃ (Butyl)0.94t7.4
Ethyl Butyrate CH₃ (Butyrate)0.95t7.4
CH₂ (Butyrate, β)1.66sextet7.4
CH₂ (Butyrate, α)2.27t7.5
O-CH₂ (Ethyl)4.12q7.1
CH₃ (Ethyl)1.25t7.1
Propyl Pentanoate CH₃ (Pentanoate)0.91t7.4
CH₂ (Pentanoate, γ)1.34m
CH₂ (Pentanoate, β)1.60m
CH₂ (Pentanoate, α)2.26t7.5
O-CH₂ (Propyl)3.99t6.7
O-CH₂-CH₂ (Propyl)1.65sextet7.2
CH₃ (Propyl)0.93t7.4

Note: Data for this compound and ethyl butyrate was obtained from publicly available spectral databases. Data for propyl pentanoate is predicted and compiled from typical values.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ) ppm
This compound C=O173.8
O-CH₂64.2
CH₂ (Valerate, α)34.2
O-CH₂-CH₂30.8
CH₂ (Valerate, β)27.2
CH₂ (Valerate, γ)22.4
O-CH₂-CH₂-CH₂19.2
CH₃ (Butyl)13.8
CH₃ (Valerate)13.7
Ethyl Butyrate C=O173.7
O-CH₂60.1
CH₂ (Butyrate, α)36.2
CH₂ (Butyrate, β)18.5
CH₃ (Ethyl)14.3
CH₃ (Butyrate)13.7
Propyl Pentanoate C=O173.9
O-CH₂66.0
CH₂ (Pentanoate, α)34.1
O-CH₂-CH₂22.0
CH₂ (Pentanoate, β)27.1
CH₂ (Pentanoate, γ)22.3
CH₃ (Propyl)10.5
CH₃ (Pentanoate)13.8

Note: Data for this compound and ethyl butyrate was obtained from publicly available spectral databases. Data for propyl pentanoate is predicted and compiled from typical values.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology outlines the steps for the structural confirmation of liquid ester samples like this compound.[1][2][3][4][5][6]

1. Sample Preparation [1][3][5][6]

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous peaks in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar esters like this compound, deuterated chloroform (CDCl₃) is a common and effective choice.

  • Concentration:

    • For ¹H NMR, prepare a solution by dissolving 5-25 mg of the ester in approximately 0.6-0.7 mL of the deuterated solvent.[5]

    • For ¹³C NMR, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference peak at 0 ppm for calibrating the chemical shift scale.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can adversely affect the magnetic field homogeneity. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition [2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The spectrometer's field frequency is then "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. Automated shimming routines are available on modern spectrometers and are typically sufficient for achieving sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. For a typical ¹H spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are good starting points.

    • A small number of scans (e.g., 8-16) is usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g., 128 or more).

    • A wider spectral width (e.g., 200-240 ppm) is necessary to cover the entire range of ¹³C chemical shifts.

3. Data Processing and Analysis

  • Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and free of distortion.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.

  • Peak Picking and Integration: The chemical shifts of all peaks are determined. For ¹H NMR spectra, the integral of each peak is calculated to determine the relative number of protons giving rise to the signal.

  • Analysis of Splitting Patterns: The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals in the ¹H NMR spectrum are analyzed to deduce the connectivity of the protons in the molecule.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to final structural verification. This workflow can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation Sample High-Purity this compound Mix Dissolve & Mix Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Tube Transfer to NMR Tube Mix->Tube Spectrometer NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process_1H Process 1H Data (FT, Phase, Baseline) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phase, Baseline) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity, Coupling Constants) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift) Process_13C->Analyze_13C Compare Compare with Expected & Alternative Spectra Analyze_1H->Compare Analyze_13C->Compare Confirm Structure Confirmed Compare->Confirm

Workflow for NMR-based structural confirmation.

By systematically following this workflow and comparing the acquired data with the reference tables, researchers can confidently confirm the chemical structure of synthesized or isolated this compound.

References

A Comparative Guide to the Synthesis of Butyl Valerate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of flavor, fragrance, and pharmaceuticals, the synthesis of esters like butyl valerate is a critical process. This compound, with its characteristic fruity aroma, is a valuable compound whose production can be approached through two distinct methodologies: traditional chemical synthesis and a more contemporary enzymatic approach. This guide provides a comprehensive comparative analysis of these two methods, offering insights into their respective efficiencies, environmental impacts, and detailed experimental protocols to assist in selecting the most suitable method for a given application.

At a Glance: A Comparative Overview

The choice between chemical and enzymatic synthesis of this compound hinges on a variety of factors, including desired purity, environmental considerations, and cost. Below is a summary of the key performance metrics for each method.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase B)
Reaction Temperature High (typically reflux, >100°C)Mild (e.g., 30-70°C)
Reaction Time Several hours2 to 24 hours
Yield Variable, can be high (>90%) with excess reactants and water removal, but often lower in practice.Generally high, often exceeding 90%.[1]
Product Purity May require extensive purification to remove catalyst and byproducts.High, due to enzyme specificity.
Byproducts Water, potential for side reactions like dehydration of the alcohol.Water
Solvent Often excess alcohol or a non-polar organic solvent.Organic solvents (e.g., n-hexane) or solvent-free systems.
Environmental Impact Involves corrosive acids, high energy consumption, and potential for hazardous waste.Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly.[1]
Catalyst Reusability Not typically reusable.Immobilized enzymes can be reused for multiple cycles.[1]

Delving Deeper: A Performance Comparison

Chemical Synthesis: The Traditional Workhorse

The conventional method for synthesizing this compound is the Fischer esterification, a well-established reaction involving the acid-catalyzed esterification of valeric acid with butanol.[2] This method is often favored for its use of inexpensive and readily available catalysts, such as sulfuric acid or p-toluenesulfonic acid.[3] The reaction is typically carried out at high temperatures under reflux to drive the equilibrium towards the formation of the ester.[2]

However, the Fischer esterification process is not without its drawbacks. The harsh acidic conditions and high temperatures can lead to the formation of undesirable byproducts, necessitating extensive purification steps to achieve a high-purity product.[4] Furthermore, the use of corrosive mineral acids poses significant environmental and safety concerns, and the catalyst is generally not recoverable, contributing to waste generation.[1]

Enzymatic Synthesis: The "Green" Alternative

An increasingly popular and environmentally benign alternative to chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts.[5] Lipases, such as Candida antarctica lipase B (often in its immobilized form, Novozym 435), can efficiently catalyze the esterification of valeric acid and butanol under much milder reaction conditions.[6][7]

The enzymatic approach offers several key advantages. The high specificity of lipases minimizes the formation of byproducts, leading to a purer product that requires simpler downstream processing.[4] The reactions are conducted at lower temperatures, significantly reducing energy consumption.[8] Moreover, the enzyme catalyst is biodegradable and, when immobilized, can be easily recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable in the long run.[1] While the initial cost of the enzyme may be higher than that of a chemical catalyst, the potential for reuse can offset this expense.[1]

Experimental Protocols

Chemical Synthesis of this compound (Fischer Esterification)

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid and an excess of n-butanol (e.g., a 2:1 molar ratio of alcohol to acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Assemble a reflux apparatus and heat the reaction mixture to a gentle reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the crude this compound by distillation to obtain the final product.

Enzymatic Synthesis of this compound (Lipase-Catalyzed)

Materials:

  • Valeric acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on an acrylic resin)[6][7]

  • n-Hexane (or other suitable organic solvent, or a solvent-free system can be used)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

Procedure:

  • In a sealed flask, dissolve valeric acid and n-butanol in n-hexane. A common molar ratio is 1:1, though an excess of one reactant can be used.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • If desired, add molecular sieves to the reaction mixture to remove the water produced during the esterification, which can help to drive the equilibrium towards product formation.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 2-24 hours).

  • Monitor the reaction progress by taking small samples and analyzing them using techniques like gas chromatography (GC).

  • Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • The solvent can be removed from the filtrate by rotary evaporation to yield the this compound product. The product is often of high purity and may not require further purification.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Valeric Acid + n-Butanol + H₂SO₄ Reflux Reflux (High Temp) Reactants->Reflux Workup Aqueous Workup (Neutralization & Washing) Reflux->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Distillation Drying->Purification Product Pure Butyl Valerate Purification->Product

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow Reactants Valeric Acid + n-Butanol + Immobilized Lipase Incubation Incubation (Mild Temp) Reactants->Incubation Filtration Filtration Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Enzyme_Reuse Enzyme Reuse Filtration->Enzyme_Reuse Product High-Purity Butyl Valerate Evaporation->Product

Enzymatic Synthesis Workflow

Conclusion

The choice between chemical and enzymatic synthesis for the production of this compound is a multifaceted decision. Chemical synthesis via Fischer esterification is a long-standing method that can be effective, particularly when cost of the catalyst is a primary concern. However, its drawbacks in terms of environmental impact, safety, and product purification are significant.

In contrast, enzymatic synthesis offers a more sustainable, selective, and efficient alternative. The use of lipases under mild conditions not only aligns with the principles of green chemistry but also often results in a higher purity product with simpler downstream processing. The ability to reuse the immobilized enzyme catalyst further enhances its economic viability, making it a compelling choice for modern industrial and laboratory settings, especially where product quality and sustainability are paramount. For applications demanding a "natural" label, enzymatic synthesis is the unequivocal method of choice.

References

Comparative Toxicity of Valerate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicity profiles of three commonly used valerate esters: Betamethasone Valerate, Estradiol Valerate, and Testosterone Valerate. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available experimental data. This document summarizes key toxicity endpoints, details relevant experimental methodologies, and provides a visual representation of a standard toxicity testing workflow.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for the selected valerate esters. It is important to note that there is limited publicly available, directly comparable acute toxicity data for all of these compounds. The data presented here has been compiled from various safety data sheets and toxicological studies.

Valerate EsterTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference(s)
Betamethasone Valerate RatOral>3000 mg/kg[1][2]
RatIntraperitoneal>4500 mg/kg[1]
RabbitSubcutaneous61.2 mg/kg[1]
Estradiol Valerate RatOral>2000 mg/kg (estimated)[3]
Testosterone Valerate --Data not available

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A higher LD50 value generally indicates lower acute toxicity. The oral LD50 for Estradiol Valerate is an estimated value, and no acute toxicity data for Testosterone Valerate was identified in the public domain.

Beyond acute toxicity, these esters have other documented toxicological concerns. Estradiol valerate is classified as a substance that may cause cancer and may damage fertility or the unborn child[3][4][5]. Betamethasone valerate, a potent corticosteroid, can cause skin irritation and systemic effects with prolonged use[6]. Testosterone and its esters are known to have reproductive and developmental toxicity[7].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicity of valerate esters. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD Test Guideline 425)

This method is used to determine the acute oral toxicity of a substance and allows for the estimation of an LD50 value with a reduced number of animals.

  • Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance, but water is available ad libitum.

  • Administration of Test Substance: The valerate ester, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The volume administered is generally kept low (typically 1-2 mL/100g body weight).

  • Dosing Procedure: A single animal is dosed at a time. The initial dose is selected based on available information about the substance's toxicity. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is typically 3.2. Dosing is continued until one of the stopping criteria is met, such as a specified number of reversals in outcome (survival/death) or bracketing of the LD50.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days after dosing. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay is a common method to assess the effect of a substance on cell viability.

  • Cell Culture: A suitable cell line (e.g., human hepatocytes, keratinocytes) is cultured in a 96-well plate to a desired confluency.

  • Treatment: The cells are exposed to various concentrations of the valerate ester (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below a non-toxic level, e.g., <0.5%) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (the concentration of the substance that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Test Guideline 471)

This test is used to identify substances that can produce gene mutations.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically derived from rat liver) to mimic metabolic processes in mammals, as some substances only become mutagenic after metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the valerate ester in the presence of a small amount of the required amino acid (to allow for a few cell divisions, which is necessary for mutations to be expressed).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate key concepts and workflows related to the toxicological assessment of chemical compounds.

Acute_Oral_Toxicity_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing (Up-and-Down Procedure) cluster_2 Phase 3: Observation & Analysis A Select Test Species (e.g., Rat) B Acclimatize Animals (min. 5 days) A->B C Prepare Test Substance (Vehicle Selection) B->C D Fast Animals Overnight E Administer Initial Dose (Oral Gavage) D->E F Animal Survives? E->F G Increase Dose for Next Animal F->G Yes H Decrease Dose for Next Animal F->H No I Stopping Criteria Met? G->I H->I I->E No J Observe for 14 Days (Mortality & Clinical Signs) I->J Yes K Record Body Weights J->K L Perform Necropsy K->L M Calculate LD50 (Maximum Likelihood Method) L->M

Acute Oral Toxicity Testing Workflow (OECD 425)

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) E2_ER Active E2-ER Dimer ER->E2_ER Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ERE Estrogen Response Element (ERE) on DNA E2_ER->ERE Nuclear Translocation & Binding Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response EV Estradiol Valerate (Extracellular) E2 Estradiol (E2) EV->E2 Hydrolysis E2->ER Binding & HSP Dissociation

Simplified Estrogen Signaling Pathway

References

Assessing the Biodegradability of Butyl Valerate in Comparison to Other Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of product development and regulatory compliance. This guide provides a comparative assessment of the biodegradability of butyl valerate against other common esters, supported by established experimental protocols and metabolic pathway analysis.

The primary mechanism for the biodegradation of esters is initial hydrolysis, catalyzed by esterase enzymes, into their corresponding alcohol and carboxylic acid. In the case of this compound, this yields n-butanol and valeric acid. Both of these breakdown products are known to be readily biodegradable, serving as substrates for common microbial metabolic pathways.

Comparative Biodegradability Data

While specific ready biodegradability data for this compound under standardized OECD testing is not extensively published, a strong indication of its environmental fate can be derived from the biodegradability of its hydrolysis products and other structurally similar short-chain esters. Compounds are generally considered "readily biodegradable" if they achieve ≥60% of their theoretical oxygen demand (ThOD) within a 28-day period, including a 10-day window where this threshold is met after an initial 10% degradation is observed.[1][2]

CompoundChemical StructureExpected Ready BiodegradabilitySupporting Information
This compound CH₃(CH₂)₃COO(CH₂)₃CH₃High (Expected) Expected to hydrolyze to n-butanol and valeric acid, both of which are readily biodegradable.
n-ButanolCH₃(CH₂)₃OHReadily Biodegradable Serves as a primary alcohol that is easily oxidized by microorganisms.
Valeric AcidCH₃(CH₂)₃COOHReadily Biodegradable A short-chain fatty acid that is readily metabolized via beta-oxidation.[3]
Ethyl AcetateCH₃COOCH₂CH₃Readily Biodegradable A widely used short-chain ester known for its rapid biodegradation.[4]
Butyl AcetateCH₃COO(CH₂)₃CH₃Readily Biodegradable Structurally similar to this compound, also exhibits ready biodegradability.

Experimental Protocols for Assessing Ready Biodegradability

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing the biodegradability of chemicals. For a volatile and sparingly soluble compound like this compound, the OECD 301D (Closed Bottle Test) and OECD 301F (Manometric Respirometry Test) are highly suitable methods.

OECD 301D: Closed Bottle Test

This method determines the biodegradability of a substance by measuring the consumption of dissolved oxygen over a 28-day period.

Methodology:

  • Preparation of Test Medium: A mineral medium is prepared and saturated with air.

  • Inoculum: The test is inoculated with a small volume of effluent from a domestic wastewater treatment plant. The low bacterial density makes this a stringent test.[5][6]

  • Test and Control Bottles: The test substance is added to sealed bottles completely filled with the inoculated medium at a concentration that results in a theoretical oxygen demand (ThOD) of approximately 2-5 mg/L. Control bottles containing only the inoculated medium (blank) and a reference substance (e.g., sodium acetate) are also prepared. A toxicity control with both the test substance and the reference substance is included to check for inhibitory effects.

  • Incubation: The bottles are incubated in the dark at a constant temperature of 20°C for 28 days.

  • Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals.

  • Data Analysis: The biochemical oxygen demand (BOD) is calculated from the difference in oxygen concentration between the start and end of the test, corrected for the oxygen consumption in the blank. The percentage of biodegradation is then determined by dividing the BOD by the ThOD of the test substance.

  • Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within the 28-day test period, including a 10-day window.[7]

  • Validity Criteria: The test is valid if the reference substance shows >60% biodegradation by day 14, the oxygen depletion in the blank is <1.5 mg/L after 28 days, and the toxicity control shows at least 25% biodegradation by day 14.[6][7]

OECD 301F: Manometric Respirometry Test

This method measures the oxygen consumed by microorganisms during the degradation of the test substance by monitoring the pressure change in a closed respirometer.

Methodology:

  • Test Setup: A known volume of inoculated mineral medium and the test substance (typically providing 50-100 mg ThOD/L) are placed in a sealed flask connected to a pressure sensor. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide solution.

  • Inoculum: A higher concentration of microorganisms from a source like activated sludge is used compared to the Closed Bottle Test.

  • Controls: Blank controls (inoculum only), reference controls (e.g., sodium benzoate), and toxicity controls are run in parallel.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-24°C) with continuous stirring for up to 28 days.

  • Measurement: The consumption of oxygen is measured by the pressure drop in the headspace of the flask. Modern respirometers can automatically record the oxygen uptake over time.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD of the test substance.

  • Pass Criteria: Similar to other OECD 301 tests, a substance is classified as readily biodegradable if it achieves 60% of its ThOD within a 10-day window during the 28-day test.[2]

  • Validity Criteria: The test is considered valid if the reference substance reaches the pass level by day 14, the oxygen consumption of the inoculum blank is within the specified range, and the difference between replicate values is less than 20% at the end of the test.[8]

Biodegradation Pathway of this compound

The biodegradation of this compound is initiated by enzymatic hydrolysis, followed by the independent degradation of the resulting alcohol and fatty acid.

Biodegradation_Pathway ButylValerate This compound Hydrolysis Esterase (Hydrolysis) ButylValerate->Hydrolysis Butanol n-Butanol Hydrolysis->Butanol ValericAcid Valeric Acid (Pentanoic Acid) Hydrolysis->ValericAcid Butyraldehyde Butyraldehyde Butanol->Butyraldehyde Alcohol Dehydrogenase ValerylCoA Valeryl-CoA ValericAcid->ValerylCoA Acyl-CoA Synthetase ButyrylCoA Butyryl-CoA Butyraldehyde->ButyrylCoA Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation Cycle ButyrylCoA->BetaOxidation ValerylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle PropionylCoA->TCACycle AcetylCoA->TCACycle

Caption: Proposed biodegradation pathway of this compound.

The pathway begins with the hydrolysis of this compound into n-butanol and valeric acid. The n-butanol is subsequently oxidized to butyraldehyde and then to butyryl-CoA. Valeric acid is activated to valeryl-CoA. Both butyryl-CoA and valeryl-CoA then enter the beta-oxidation cycle, a process that sequentially shortens the fatty acid chain by two carbon atoms, producing acetyl-CoA and, in the case of odd-numbered chains like valeric acid, propionyl-CoA.[9][10][11][12] These products are then mineralized to carbon dioxide and water via the tricarboxylic acid (TCA) cycle.

Conclusion

References

Performance Showdown: A Comparative Guide to Lipases for Butyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and flavor industries, the efficient synthesis of esters like butyl valerate is of paramount importance. This guide offers a comparative analysis of various lipases used in the biocatalytic production of short-chain alkyl esters, with a specific focus on performance metrics relevant to this compound synthesis. While direct comparative studies on this compound are limited, this report leverages experimental data from the synthesis of structurally similar esters, such as butyl butyrate and butyl acetate, to provide valuable insights into enzyme selection and process optimization.

Lipase Performance: A Quantitative Comparison

The selection of an appropriate lipase is a critical factor influencing the yield and efficiency of ester synthesis. The following table summarizes the performance of several commercially available and laboratory-prepared lipases in the synthesis of short-chain esters, providing a strong predictive basis for their application in this compound production.

Lipase CatalystEster SynthesizedConversion Yield (%)Reaction Time (h)Optimal Temperature (°C)Substrate Molar Ratio (Alcohol:Acid)SolventReference
Novozym® 435 (immobilized Candida antarctica lipase B)Butyl butyrate>902483:1n-Hexane[1][2]
Novozym® 435 (immobilized Candida antarctica lipase B)Butyl acetate>902.5403:1-[3]
Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase)Butyl butyrate>902483:1n-Hexane[1][2]
Lipozyme® RM IM (immobilized Rhizomucor miehei lipase)Ethyl butyrate-----[4]
IMMCALB-T2-350 (Candida antarctica lipase B)Butyl butyrate>9524371:1Heptane[5]
PFL-octyl-silica (Pseudomonas fluorescens lipase)Butyl butyrate>9524371:1Heptane[5]
IMMAPF-T2-150 (Pseudomonas fluorescens lipase)Butyl butyrate>9524371:1Heptane[5]
IMMTLL-T2-150 (Thermomyces lanuginosus lipase)Butyl butyrate~9024371:1Heptane[5]
Surfactant coated Candida rugosa lipaseEthyl butyrate--<50-n-Hexane[6]

Note: The data presented is for the synthesis of esters structurally similar to this compound and serves as a predictive guide.

Experimental Protocols

The successful enzymatic synthesis of this compound is highly dependent on the experimental methodology. Below are detailed protocols derived from studies on similar short-chain ester syntheses.

General Esterification Protocol

This protocol outlines a typical batch reaction for the synthesis of short-chain esters using an immobilized lipase.

  • Reactant Preparation : Valeric acid and n-butanol are mixed in a sealed vessel, typically in a specific molar ratio (e.g., 1:1 or with an excess of the alcohol, such as 1:3).

  • Solvent Addition : An appropriate organic solvent, such as n-hexane or heptane, is added to the mixture.[1][2] Solvent-free systems are also a viable option.

  • Enzyme Addition : The selected immobilized lipase is added to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 15-40% w/w).[2][7]

  • Reaction Conditions : The reaction vessel is incubated in a shaker or stirred batch reactor at a controlled temperature (e.g., 37°C or 48°C) and agitation speed (e.g., 250 rpm).[5][7]

  • Monitoring : The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing the consumption of the acid or the formation of the ester, often by titration or gas chromatography.[5]

  • Product Recovery : Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration for potential reuse.[2] The final product, this compound, can then be purified from the solvent and any remaining reactants, for example, by distillation.

Visualizing the Process and Mechanism

To better understand the experimental and molecular processes involved in lipase-catalyzed this compound synthesis, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reactants Valeric Acid + n-Butanol Mix Mixing Reactants->Mix Solvent Organic Solvent (e.g., n-Hexane) Solvent->Mix Lipase Immobilized Lipase Reaction Incubation (Controlled Temp. & Agitation) Mix->Reaction Lipase->Reaction Monitoring Reaction Monitoring (e.g., GC) Reaction->Monitoring Separation Enzyme Separation (Filtration) Reaction->Separation Monitoring->Reaction Product This compound (Purification) Separation->Product Reuse Enzyme Reuse Separation->Reuse

Caption: General experimental workflow for lipase-catalyzed this compound synthesis.

The kinetics of lipase-catalyzed esterification reactions are often described by a Ping-Pong Bi-Bi mechanism.[6] This two-step process involves the formation of an acyl-enzyme intermediate.

G cluster_mechanism Ping-Pong Bi-Bi Mechanism E Lipase (E) EA E-Valeric Acid Complex (EA) E->EA A Valeric Acid (A) A->EA FP Acyl-Enzyme Intermediate (FP) EA->FP P Water (P) FP->P FPB FP-n-Butanol Complex (FPB) FP->FPB B n-Butanol (B) B->FPB FPB->E Q This compound (Q) Q->E

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

A Comparative Guide to Butyl Valerate Synthesis: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters like butyl valerate is a fundamental process with applications ranging from flavor and fragrance formulation to its use as a specialty solvent. This guide provides an objective comparison of various methods for synthesizing this compound, focusing on efficiency, reaction conditions, and experimental protocols. The primary routes discussed are the traditional Fischer esterification, enzymatic synthesis, transesterification, and the use of heterogeneous catalysts.

Comparison of this compound Synthesis Methods

The choice of synthesis method for this compound depends on several factors, including desired yield, reaction time, environmental impact, and cost. Below is a summary of quantitative data for different approaches, providing a clear comparison of their efficiencies.

Synthesis MethodCatalystSubstratesReaction TimeTemperature (°C)Yield (%)Reference
Fischer Esterification Sulfuric Acid (H₂SO₄)Valeric Acid, n-Butanol1 - 2 hours (reflux)~117-120Variable, often driven to >90% with excess reactant or water removal[1]
Fischer Esterification p-Toluenesulfonic acidValeric Acid, n-Butanol11 hoursHeating in BenzeneNot Specified[2]
Enzymatic Synthesis Immobilized Lipase (e.g., Novozym 435)Valeric Acid, n-Butanol2 - 24 hours30 - 60Generally high, often >90%[1]
Enzymatic Synthesis Rapeseed LipaseButyric Acid, n-Butanol48 hours2589%[3]
Transesterification Lipase (e.g., Lipozyme)Ethyl Valerate, n-ButanolNot Specified60Not Specified[4]
Heterogeneous Catalysis Polyvinylpolypyrrolidone supported Brønsted acidButyric Acid, Benzyl Alcohol4 hours130>90%[5]

Note: Data for some methods are inferred from the synthesis of similar esters (e.g., butyl butyrate) due to the limited availability of direct comparative studies on this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.

Fischer Esterification

This traditional method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7]

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid and an excess of n-butanol (e.g., a 2:1 molar ratio of alcohol to acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[1] The reaction temperature will be around the boiling point of n-butanol (~117°C).

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 185-187°C.

Enzymatic Synthesis

This "green" approach utilizes lipases as biocatalysts, offering high selectivity and milder reaction conditions.[1]

Materials:

  • Valeric acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

Procedure:

  • In a sealed flask, dissolve valeric acid and n-butanol in the chosen organic solvent (or mix them neat if solvent-free). A common molar ratio is 1:1, though an excess of one reactant can be used.[1]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • If desired, add molecular sieves to remove the water produced during the reaction, which can help drive the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 2-24 hours).[1]

  • Monitor the reaction progress by taking small samples and analyzing them using techniques like gas chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a fresh solvent and potentially reused.

  • The solvent can be removed from the filtrate by rotary evaporation to yield the this compound product. Further purification by distillation may be performed if necessary.

Transesterification

Transesterification involves the reaction of an ester with an alcohol to form a different ester. This can be catalyzed by acids, bases, or enzymes.[8][9]

Materials:

  • A valerate ester (e.g., methyl valerate or ethyl valerate)

  • n-Butanol

  • Catalyst (e.g., sodium methoxide, sulfuric acid, or a lipase)

  • Appropriate solvent (if necessary)

  • Reaction vessel with a distillation setup to remove the lower-boiling alcohol byproduct.

Procedure (Acid-Catalyzed Example):

  • Combine the starting valerate ester, a large excess of n-butanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask.

  • Heat the mixture to reflux.

  • The lower-boiling alcohol (e.g., methanol or ethanol) is formed as a byproduct. To drive the equilibrium towards the product, this alcohol can be removed by distillation as it is formed.

  • After the reaction is complete, the mixture is cooled and worked up similarly to the Fischer esterification to neutralize the acid catalyst and purify the this compound.

Heterogeneous Catalysis

This method employs a solid acid catalyst, which can be easily separated from the reaction mixture and potentially reused, offering environmental and economic advantages.[5]

Materials:

  • Valeric acid

  • n-Butanol

  • Solid acid catalyst (e.g., polyvinylpolypyrrolidone supported Brønsted acid, sulfated zirconia, or an ion-exchange resin like Amberlyst-15)

  • Reaction vessel with a stirrer and temperature control.

Procedure:

  • Charge the reaction vessel with valeric acid, n-butanol, and the solid acid catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 130°C for the polyvinylpolypyrrolidone supported catalyst) with vigorous stirring.[5]

  • Monitor the reaction progress by GC analysis of withdrawn samples.

  • Upon completion, the catalyst can be recovered by simple filtration.

  • The product mixture is then purified, typically by distillation.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and workflows of the described synthesis methods, the following diagrams are provided.

Synthesis_Comparison_Workflow Workflow for Comparing this compound Synthesis Methods cluster_methods Synthesis Methods cluster_parameters Key Comparison Parameters cluster_analysis Analysis & Outcome Fischer_Esterification Fischer Esterification Yield Yield (%) Fischer_Esterification->Yield Reaction_Time Reaction Time (h) Fischer_Esterification->Reaction_Time Temperature Temperature (°C) Fischer_Esterification->Temperature Catalyst Catalyst Type & Reusability Fischer_Esterification->Catalyst Environmental_Impact Environmental Impact Fischer_Esterification->Environmental_Impact Enzymatic_Synthesis Enzymatic Synthesis Enzymatic_Synthesis->Yield Enzymatic_Synthesis->Reaction_Time Enzymatic_Synthesis->Temperature Enzymatic_Synthesis->Catalyst Enzymatic_Synthesis->Environmental_Impact Transesterification Transesterification Transesterification->Yield Transesterification->Reaction_Time Transesterification->Temperature Transesterification->Catalyst Transesterification->Environmental_Impact Heterogeneous_Catalysis Heterogeneous Catalysis Heterogeneous_Catalysis->Yield Heterogeneous_Catalysis->Reaction_Time Heterogeneous_Catalysis->Temperature Heterogeneous_Catalysis->Catalyst Heterogeneous_Catalysis->Environmental_Impact Data_Table Comparative Data Table Yield->Data_Table Reaction_Time->Data_Table Temperature->Data_Table Catalyst->Data_Table Environmental_Impact->Data_Table Protocol_Selection Optimal Method Selection Data_Table->Protocol_Selection

Caption: Comparative workflow of this compound synthesis methods.

Fischer_vs_Enzymatic Key Differences: Fischer vs. Enzymatic Synthesis F_Catalyst Strong Acid (e.g., H₂SO₄) E_Catalyst Lipase (Enzyme) F_Temp High Temperature (Reflux) E_Temp Mild Temperature (30-60°C) F_Purity Requires Extensive Purification E_Purity High Product Purity F_Env Corrosive, High Energy E_Env Green, Low Energy, Reusable Catalyst Parameter Parameter Catalyst_Label Catalyst Temp_Label Temperature Purity_Label Product Purity Env_Label Environmental Impact

References

A Comparative Guide to Analytical Methods for Butyl Valerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile esters like butyl valerate is crucial for quality control, flavor and fragrance profiling, and ensuring product consistency. The selection of an appropriate analytical technique is a critical decision that impacts accuracy, sensitivity, and sample throughput. This guide provides an objective comparison of common chromatographic methods for the quantification of this compound, supported by typical performance data and detailed experimental protocols.

Comparative Performance of Analytical Methods

Gas Chromatography (GC) is the most prevalent and suitable technique for analyzing volatile compounds such as this compound. The two most common detectors used for this purpose are the Mass Spectrometer (MS) and the Flame Ionization Detector (FID). While both are robust, they offer different advantages regarding sensitivity, selectivity, and cost.[1] High-Performance Liquid Chromatography (HPLC) can also be adapted for short-chain esters but is generally less ideal for highly volatile, non-UV-absorbing compounds.

The table below summarizes the typical validation parameters for GC-MS and GC-FID in the analysis of volatile esters, providing a clear comparison of their quantitative performance.

Validation ParameterGC-MSGC-FIDAcceptance Criteria
Specificity High (Confirmed by mass spectrum)Moderate (Based on retention time)No interfering peaks at the analyte's retention time.[1]
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995.[2]
Limit of Detection (LOD) Lower (pg to low ng range)Higher (ng range)Typically S/N ratio > 3.[3]
Limit of Quantitation (LOQ) Lower (pg to low ng range)Higher (ng range)Typically S/N ratio > 10.[3]
Accuracy (% Recovery) 90 - 110%95 - 105%Typically within 80-120%.[2]
Precision (% RSD) < 5%< 2%Repeatability RSD < 2%; Intermediate Precision RSD < 3%.[1][3]
High-Performance Liquid Chromatography (HPLC) as an Alternative

HPLC is a powerful technique for a wide range of compounds, but it presents challenges for the analysis of this compound.[4] Since this compound lacks a strong chromophore, detection using a standard UV-Vis detector is difficult and results in poor sensitivity.[5] While derivatization to add a UV-active functional group is possible, this adds complexity and potential for error to the sample preparation process.[6] Furthermore, the high volatility of this compound is better suited to the gas-phase separation of GC.[7] Therefore, HPLC is not the recommended primary method for this application.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and GC-FID.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity, making it ideal for identifying and quantifying this compound, especially in complex matrices.

  • Chromatographic System: A gas chromatograph equipped with a mass selective detector and an autosampler.

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is commonly used.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injection: 1 µL injection volume with a split ratio of 20:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 85, 57, 103).[10] Full scan mode (e.g., m/z 40-300) can be used for initial identification.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is known for its robustness, high precision, and cost-effectiveness, making it a workhorse for routine quantitative analysis.[11]

  • Chromatographic System: A gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: Same as GC-MS (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl methyl siloxane).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Same as GC-MS method.

  • Detector Conditions:

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Protocol 3: Standard and Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable low-boiling solvent like hexane or ethyl acetate.[7]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • If using an internal standard (recommended for best accuracy), add a constant concentration of a suitable internal standard (e.g., undecane) to each calibration standard and sample.

  • Sample Preparation:

    • For liquid samples, accurately weigh the sample and dilute it with the chosen solvent to bring the analyte concentration within the calibration range.

    • For solid or semi-solid matrices, a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be required to isolate the volatile this compound.[12]

    • Filter the final extract through a 0.45 µm filter before injection.

Visualized Workflows

cluster_Plan Planning cluster_Method Method Development & Validation cluster_Routine Routine Analysis Define Define Analytical Requirements Develop Develop Method Define->Develop Validate Validate Method Develop->Validate Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Implement Implement for Routine Use Specificity->Implement Linearity->Implement Accuracy->Implement Precision->Implement LOD_LOQ->Implement Robustness->Implement

Caption: Analytical Method Validation Workflow.

cluster_Prep Sample Preparation cluster_Analysis GC Analysis cluster_Data Data Processing Sample Obtain Sample Extract Extract / Dilute (with Internal Standard) Sample->Extract Filter Filter Sample Extract->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS or FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Result Quantify->Report

Caption: General GC Analysis Workflow.

References

A Comparative Guide to Acquiring and Interpreting Spectroscopic Data for Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic techniques used to characterize butyl valerate (also known as butyl pentanoate), a common fragrance and flavor agent. Understanding the spectroscopic profile of this aliphatic ester is crucial for quality control, structural confirmation, and impurity analysis in various research and development settings. This document outlines the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and provides standardized protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the analysis of this compound. This data serves as a benchmark for comparison with experimentally acquired spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments in a molecule. For this compound (C₉H₁₈O₂), the spectrum is characterized by distinct signals for the protons on the butyl and valerate chains.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~4.06Triplet (t)2H~6.7-O-CH₂ -CH₂-CH₂-CH₃
~2.28Triplet (t)2H~7.5-CO-CH₂ -CH₂-CH₂-CH₃
~1.61Multiplet (m)4H--O-CH₂-CH₂ -CH₂-CH₃ & -CO-CH₂-CH₂ -CH₂-CH₃
~1.38Sextet2H~7.4-O-CH₂-CH₂-CH₂ -CH₃
~0.92Triplet (t)6H~7.4-O-CH₂-CH₂-CH₂-CH₃ & -CO-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~173.8C =O
~64.2-O-CH₂ -
~34.2-CO-CH₂ -
~30.7-O-CH₂-CH₂ -
~28.2-CO-CH₂-CH₂ -
~22.3-CO-CH₂-CH₂-CH₂ -
~19.2-O-CH₂-CH₂-CH₂ -
~13.8-O-CH₂-CH₂-CH₂-CH₃
~13.7-CO-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~2873StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1465MediumC-H bend (alkane)
~1175StrongC-O stretch (ester)

Note: Peak positions and intensities are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data for this compound (GC-MS with Electron Ionization) [1]

m/zRelative Intensity (%)Putative Fragment
85.099.99[CH₃(CH₂)₃CO]⁺
57.080.93[C₄H₉]⁺
56.081.47[C₄H₈]⁺
103.070.12[CH₃(CH₂)₃CO-O]⁺
41.056.15[C₃H₅]⁺

Note: The base peak is the most intense peak in the spectrum, assigned a relative intensity of 100% (or 99.99). Other peak intensities are relative to the base peak.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good quality spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

ATR-FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups in this compound.

Materials:

  • This compound sample (1-2 drops)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum. This will subtract the absorbance from the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any volatile impurities and to obtain its mass spectrum for molecular weight determination and fragmentation analysis.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or hexane)

  • GC vial with a septum cap

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

    • Transfer the solution to a GC vial and seal it with a septum cap.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

    • Set the injector temperature (e.g., 250 °C) and the carrier gas (e.g., helium) flow rate.

    • Set the MS parameters, including the ionization mode (Electron Ionization), mass range (e.g., m/z 35-300), and detector voltage.

  • Data Acquisition:

    • Inject a small volume of the sample (e.g., 1 µL) into the GC.

    • The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes from the column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the this compound peak.

    • Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The experimental spectrum can be compared to a library spectrum (e.g., from the NIST database) for confirmation.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Filter into NMR Tube Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire ATR-FTIR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire GC-MS Data Prep_MS->Acquire_MS Process_NMR Fourier Transform Phasing & Baseline Correction Calibration & Integration Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Process_MS Chromatogram Integration Mass Spectrum Extraction Acquire_MS->Process_MS Interpret_NMR Assign Chemical Shifts Analyze Coupling Constants Confirm Connectivity Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups (C=O, C-O, C-H) Process_IR->Interpret_IR Interpret_MS Determine Molecular Weight Analyze Fragmentation Pattern Process_MS->Interpret_MS Final_Analysis Structural Confirmation & Purity Assessment Interpret_NMR->Final_Analysis Interpret_IR->Final_Analysis Interpret_MS->Final_Analysis

References

A Comparative Analysis of Butyl Valerate Content in Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of volatile organic compounds like butyl valerate in natural sources is crucial for various applications, from flavor and fragrance development to the synthesis of bioactive molecules. This guide provides a comparative analysis of this compound content in several natural sources, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound

This compound, also known as butyl pentanoate, is an ester characterized by its fruity aroma, often described as reminiscent of apples and pineapples. It is found in a variety of fruits, plants, and fermented beverages. The following table summarizes the reported concentrations of this compound or related butyl esters in different natural sources. It is important to note that the concentration of volatile compounds can vary significantly based on the cultivar, ripeness, geographical origin, and processing methods.

Natural SourceCompoundConcentration RangeAnalytical MethodReference
Fruits
Apple (Malus domestica)Butyl acetate1.25 - 885.38 µg/kg FWHS-SPME-GC-MS[1][2]
Butyl butanoatePresent (quantification not specified)GC-MS[3]
Banana (Musa spp.)Butyl butyratePresent (quantification not specified)GC-O[4]
Butyl isovalerate10.6% of total volatiles in juiceGC-MS[5]
Plum (Prunus domestica)Butanoic acid, butyl esterPresent (quantification not specified)HS-SPME-GC-MS[6]
Butyl acetate3.8 mg/kgSDE-GC-MS[7][8]
Blackberry (Rubus spp.)Butyl acetatePresent (quantification not specified)GC-MS[9]
Plants
Valeriana officinalis (Valerian)Isobutyl isovalerate46.28% of essential oilHS-SPME-GC-MS[10]
Nepeta nepetellaNepetalactone (major component)76.5% of essential oilGC-MS[11]
Beverages & Other Sources
Whiskey/BourbonEthyl esters (major esters)VariesGC-MS[12][13]
Bourbon Vanilla (Vanilla planifolia)Various volatile compoundsTotal volatiles (excluding vanillin): 301 mg/kgGC-MS, GC-O[14][15]

Note: Direct quantitative data for this compound across all mentioned sources is limited in publicly available literature. The table includes data for closely related butyl esters to provide a comparative context. "Present" indicates that the compound was identified but not quantified in the cited study. FW denotes fresh weight.

Experimental Protocols

The analysis of this compound and other volatile esters from natural sources typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The two primary extraction methods detailed in the literature are Headspace Solid-Phase Microextraction (HS-SPME) for solid samples like fruits and plants, and Liquid-Liquid Extraction (LLE) or direct injection for liquid samples like alcoholic beverages.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Fruits and Plants

This method is widely used for the extraction of volatile and semi-volatile compounds from solid matrices.

1. Sample Preparation:

  • A known quantity of the fresh sample (e.g., 5-10 g of fruit pulp or powdered plant material) is placed in a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., 2-octanol or a deuterated analog of the analyte) is added to the sample for quantification purposes.

  • To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) may be added to increase the ionic strength of the aqueous phase.

2. HS-SPME Procedure:

  • The vial is sealed and equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined extraction time (e.g., 30-60 minutes).

3. GC-MS Analysis:

  • The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40 °C held for a few minutes, followed by a ramp (e.g., 5 °C/min) to a final temperature of 250-280 °C, held for several minutes.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400.

    • Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • Quantification: The concentration of each analyte is calculated based on the peak area relative to the internal standard.

Liquid-Liquid Extraction (LLE) or Direct Injection Coupled with GC-MS for Alcoholic Beverages

For liquid samples like whiskey and bourbon, a simple dilution or a liquid-liquid extraction can be employed.

1. Sample Preparation:

  • Direct Injection: The sample can be directly injected into the GC, sometimes after dilution with a suitable solvent (e.g., ethanol) and addition of an internal standard.

  • Liquid-Liquid Extraction:

    • A measured volume of the beverage is mixed with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

    • The mixture is shaken vigorously and then allowed to separate.

    • The organic layer, containing the extracted volatile compounds, is collected, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated if necessary.

    • An internal standard is added before injection into the GC-MS.

2. GC-MS Analysis:

  • The GC-MS conditions are generally similar to those described for the analysis of fruit and plant extracts. The choice of the GC column and temperature program may be optimized based on the complexity of the beverage's volatile profile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from natural sources using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Natural Source (e.g., Fruit, Plant) Homogenization Homogenization/ Grinding Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial InternalStd Addition of Internal Standard Vial->InternalStd Salt Addition of Salt Solution InternalStd->Salt Equilibration Equilibration (Heating & Agitation) Salt->Equilibration SPME HS-SPME Extraction Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis (Separation & Detection) Desorption->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification Result This compound Concentration Quantification->Result

General workflow for this compound analysis.

This guide provides a foundational understanding of the presence and analysis of this compound in various natural sources. For more specific quantitative data, researchers are encouraged to consult detailed analytical studies on the particular natural source of interest.

References

techno-economic analysis of different butyl valerate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and economic production of esters like butyl valerate is of significant interest. This compound, a fragrance and flavor agent, can be synthesized through several routes, primarily direct esterification and transesterification, each with distinct advantages and disadvantages. This guide provides a comparative techno-economic analysis of the primary synthesis pathways for this compound, supported by experimental data and detailed methodologies to inform process selection and optimization.

Key Synthesis Routes for this compound

The two predominant methods for synthesizing this compound are:

  • Direct Esterification (Fischer-Speier Esterification): This classic method involves the reaction of valeric acid with butanol in the presence of an acid catalyst.[1] The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is typically removed.

  • Transesterification: This process involves the conversion of one ester to another. For this compound synthesis, this could involve the reaction of a different valerate ester (e.g., methyl valerate or ethyl valerate) with butanol, or the reaction of a butyl ester with valeric acid. This can be catalyzed by acids, bases, or enzymes.

Comparative Techno-Economic Analysis

Table 1: Techno-Economic Comparison of this compound Synthesis Routes

ParameterDirect Esterification (Acid-Catalyzed)Enzymatic Esterification/Transesterification
Catalyst Strong mineral acids (e.g., H₂SO₄), solid acidsLipases (e.g., Candida antarctica lipase B)
Catalyst Cost Low initial costHigh initial cost, but can be offset by reuse
Reaction Temperature High (typically >100°C, reflux)[2]Mild (e.g., 30-60°C)[2]
Reaction Time Several hours[2]Typically 2 to 24 hours[2]
Yield Variable, can be driven to >90% with excess reactants and water removal, but often lower in practice (e.g., 41-47% for similar esters without optimization)[2]Generally high, often exceeding 90%[2]
Product Purity May require extensive purification to remove catalyst and byproductsHigh, due to enzyme specificity[2]
Byproducts Water, potential for side reactions like dehydration of the alcoholWater
Solvent Often excess alcohol or a non-polar organic solventOrganic solvents (e.g., n-hexane) or solvent-free systems
Environmental Impact Involves corrosive acids, high energy consumption, and potential for hazardous waste[2]Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly[2]
Catalyst Reusability Not typically reusableImmobilized enzymes can be reused multiple times

Experimental Protocols

Detailed methodologies for the key synthesis routes are crucial for reproducibility and process optimization.

Protocol 1: Acid-Catalyzed Direct Esterification of Valeric Acid with Butanol

This protocol is a generalized procedure for a laboratory-scale synthesis.

Materials:

  • Valeric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid and an excess of n-butanol (e.g., a 2:1 molar ratio of alcohol to acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like gas chromatography (GC) or titration of the unreacted acid.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess butanol and solvent by distillation.

  • The crude this compound can be further purified by fractional distillation.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol outlines a general procedure for enzymatic synthesis using an immobilized lipase.

Materials:

  • Valeric acid (for esterification) or methyl/ethyl valerate (for transesterification)

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

Procedure:

  • In a sealed flask, dissolve valeric acid (or methyl/ethyl valerate) and n-butanol in n-hexane. A common molar ratio is 1:1, though an excess of one reactant can be used.[2]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 5-10% w/w).[2]

  • If desired, add molecular sieves to remove the water produced during the reaction, which can help drive the equilibrium towards the product.[2]

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 2-24 hours).[2]

  • Monitor the reaction progress by taking small samples and analyzing them using techniques like GC.[2]

  • Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.[2]

  • The solvent can be removed from the filtrate by rotary evaporation to yield the this compound product. Further purification by distillation may be performed if necessary, though the product is often of high purity.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

ButylValerateSynthesis cluster_esterification Direct Esterification cluster_transesterification Enzymatic Transesterification VA Valeric Acid Mix1 Mixing & Acid Catalyst (H₂SO₄) VA->Mix1 BuOH1 n-Butanol BuOH1->Mix1 Reflux Reflux & Reaction Mix1->Reflux Purification1 Purification (Wash, Dry, Distill) Reflux->Purification1 BV1 This compound Purification1->BV1 MV Methyl Valerate Mix2 Mixing & Immobilized Lipase MV->Mix2 BuOH2 n-Butanol BuOH2->Mix2 Incubation Incubation & Reaction Mix2->Incubation Purification2 Purification (Filter, Evaporate) Incubation->Purification2 BV2 This compound Purification2->BV2

Caption: Comparative workflow for this compound synthesis.

Conclusion

The choice between direct esterification and enzymatic synthesis for this compound production depends on the specific priorities of the application. Chemical synthesis via Fischer esterification is a well-established method with a lower initial catalyst cost.[2] However, it often requires harsh reaction conditions, leading to higher energy consumption and potentially more complex purification steps.[2]

In contrast, enzymatic synthesis offers a "greener" and more selective alternative.[2] The use of lipases allows for reactions under mild conditions, which reduces energy consumption and minimizes the formation of byproducts, resulting in a purer product that is easier to isolate.[2] While the initial cost of the enzyme is higher, the ability to reuse the immobilized catalyst can make it an economically viable and environmentally responsible choice in the long run, particularly for applications where high purity and "natural" labeling are critical.[2] Further process optimization, such as the use of reactive distillation, could enhance the economic feasibility of both routes.[1][4]

References

A Comparative Guide to Butyl Valerate and Other Fruity Esters in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the fragrance industry, a detailed understanding of the performance of aroma chemicals is paramount. This guide provides an objective comparison of butyl valerate against other common fruity esters—ethyl butyrate, isoamyl acetate, and butyl acetate—with a focus on their application in fragrances. The selection of an appropriate ester is critical in achieving the desired olfactory profile, stability, and longevity of a fragrance. This document presents quantitative data, detailed experimental protocols, and visualizations to aid in the informed selection of these compounds.

Data Presentation: Comparative Analysis of Fruity Esters

The following table summarizes the key physicochemical and sensory properties of this compound and three other widely used fruity esters. This data facilitates a direct comparison of their odor characteristics and physical properties relevant to fragrance formulation.

PropertyThis compoundEthyl ButyrateIsoamyl AcetateButyl Acetate
CAS Number 591-68-4[1][2]105-54-4123-92-2[3]123-86-4[4]
Molecular Formula C₉H₁₈O₂[1][2]C₆H₁₂O₂C₇H₁₄O₂[3]C₆H₁₂O₂
Molecular Weight ( g/mol ) 158.24[1]116.16130.19[3]116.16
Odor Profile Fruity, apple, pineapple, green, sweet[1][5]Sweet, fruity, pineapple, banana[6]Banana, pear, sweet, fruity[7][8]Ethereal, fruity, banana-pineapple-pear[9]
Odor Detection Threshold (in water, ppb) ~1.5 (for ethyl valerate)[7]1Not FoundNot Found
Vapor Pressure (mmHg @ 25°C) ~0.47 (est.)[1]Not Found5.6[10][11]Not Found
Boiling Point (°C) 186-187[12]121142[3]126.1[9]
Solubility in Water Slightly soluble[1][5]Slightly solubleSlightly soluble (0.3g/100ml)[3]Slightly soluble (0.7g/100ml)[9]

Experimental Protocols

To ensure a standardized and objective comparison of fragrance esters, detailed experimental protocols are necessary. The following sections outline the methodologies for sensory and stability evaluation.

Sensory Evaluation Protocol: Odor Profile and Intensity

Objective: To characterize and compare the odor profile and intensity of this compound and other fruity esters using a trained sensory panel.

Materials:

  • This compound, ethyl butyrate, isoamyl acetate, and butyl acetate (high purity, fragrance grade)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials with PTFE-lined caps

  • Fragrance blotters (smelling strips)

  • Controlled environment sensory evaluation room (odor-free, controlled temperature and humidity)

Procedure:

  • Panel Selection and Training:

    • Select 10-15 panelists based on their olfactory acuity and ability to describe scents.

    • Train the panel over several sessions to identify and rate the intensity of various fruity and ester-like aroma standards.[13] Develop a consensus vocabulary (lexicon) to describe the observed scents.[13]

  • Sample Preparation:

    • Prepare 1% solutions of each ester in the chosen solvent.

    • Label the vials with random three-digit codes to blind the samples.

  • Evaluation:

    • Dip a fragrance blotter into each coded sample for 2 seconds, ensuring consistent saturation.

    • Present the blotters to the panelists in a randomized order.

    • Panelists will evaluate the odor profile of each sample immediately after dipping (top notes), after 15 minutes (heart notes), and after 1 hour (base notes).

    • For each time point, panelists will describe the scent using the established lexicon and rate the overall odor intensity on a 10-point scale (1 = very weak, 10 = very strong).

  • Data Analysis:

    • Compile the intensity ratings and descriptive terms for each ester.

    • Calculate the mean and standard deviation for the intensity ratings at each time point.

    • Generate an odor profile for each ester based on the frequency of the descriptive terms used by the panelists.

Stability Testing Protocol: Fragrance in a Model Cosmetic Lotion

Objective: To assess the chemical stability of this compound and other fruity esters in a standard oil-in-water lotion base under accelerated aging conditions.

Materials:

  • This compound, ethyl butyrate, isoamyl acetate, and butyl acetate

  • Model oil-in-water (O/W) lotion base (fragrance-free)

  • Glass jars with airtight lids

  • Stability chambers (controlled temperature and light)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • Prepare four batches of the model lotion, each containing 0.5% (w/w) of one of the test esters.

    • Ensure the ester is thoroughly incorporated into the lotion.

    • Package the lotions in the glass jars.

  • Accelerated Stability Study:

    • Store the samples under the following conditions for 12 weeks:[14][15]

      • Condition A: 40°C ± 2°C (elevated temperature)

      • Condition B: 4°C ± 2°C (refrigerated, as a control)

      • Condition C: 25°C ± 2°C with exposure to UV light (to assess photostability)

    • At time points 0, 4, 8, and 12 weeks, remove a sample from each condition for analysis.

  • Analytical Method (GC-MS):

    • Extraction: Extract the fragrance ester from the lotion matrix using a suitable solvent (e.g., hexane or methyl tert-butyl ether) via liquid-liquid extraction.[16]

    • GC-MS Analysis:

      • Inject the extract into the GC-MS system.

      • Use a suitable capillary column (e.g., DB-5ms) for separation.

      • Set the oven temperature program to effectively separate the ester from other matrix components.

      • Operate the mass spectrometer in scan mode to identify the ester and any potential degradation products.

      • Quantify the concentration of the ester at each time point using a previously established calibration curve.[16]

  • Data Analysis:

    • Calculate the percentage of the initial ester concentration remaining at each time point for each storage condition.

    • Plot the degradation curves for each ester under each condition.

    • Analyze the mass spectra for the appearance of new peaks that may indicate degradation products.

Mandatory Visualization

The following diagrams illustrate the relationships between the compared esters and a typical experimental workflow for their evaluation.

Fruity_Ester_Comparison cluster_valerates Valerates (Pentanoates) cluster_butyrates Butyrates (Butanoates) cluster_acetates Acetates (Ethanoates) This compound This compound Fruity, Apple, Pineapple Fruity, Apple, Pineapple This compound->Fruity, Apple, Pineapple Isoamyl Valerate Isoamyl Valerate Fruity, Apple Fruity, Apple Isoamyl Valerate->Fruity, Apple Ethyl Valerate Ethyl Valerate Fruity, Apple-like Fruity, Apple-like Ethyl Valerate->Fruity, Apple-like Ethyl Butyrate Ethyl Butyrate Fruity, Pineapple, Banana Fruity, Pineapple, Banana Ethyl Butyrate->Fruity, Pineapple, Banana Isoamyl Acetate Isoamyl Acetate Banana, Pear Banana, Pear Isoamyl Acetate->Banana, Pear Butyl Acetate Butyl Acetate Fruity, Banana-like Fruity, Banana-like Butyl Acetate->Fruity, Banana-like

Fig. 1: Structural and Scent Relationships of Fruity Esters

Fragrance_Evaluation_Workflow cluster_sensory Sensory Evaluation cluster_physicochemical Physicochemical & Stability Testing Panel_Training Panel_Training Sample_Preparation_Sensory Sample_Preparation_Sensory Panel_Training->Sample_Preparation_Sensory Odor_Profiling Odor_Profiling Sample_Preparation_Sensory->Odor_Profiling Intensity_Rating Intensity_Rating Odor_Profiling->Intensity_Rating Data_Analysis_Sensory Data_Analysis_Sensory Intensity_Rating->Data_Analysis_Sensory Final_Report Final_Report Data_Analysis_Sensory->Final_Report Ester_Selection Ester_Selection Formulation Formulation Ester_Selection->Formulation Accelerated_Stability Accelerated_Stability Formulation->Accelerated_Stability GC_MS_Analysis GC_MS_Analysis Accelerated_Stability->GC_MS_Analysis Data_Analysis_Stability Data_Analysis_Stability GC_MS_Analysis->Data_Analysis_Stability Data_Analysis_Stability->Final_Report

Fig. 2: Experimental Workflow for Fragrance Ester Comparison

References

Safety Operating Guide

Proper Disposal of Butyl Valerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Butyl valerate, a flammable liquid with a characteristic fruity odor, requires specific procedures for its proper disposal to mitigate risks and comply with regulations. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be aware of the immediate safety hazards associated with this compound. It is a flammable liquid and vapor, and its handling requires appropriate personal protective equipment (PPE).[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves. Butyl-rubber gloves with a thickness of 0.7 mm are recommended for splash contact.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[1] If there is a risk of splashing, a face shield is also recommended.

  • Skin and Body Protection: Wear flame-retardant antistatic protective clothing.

  • Respiratory Protection: If working in an area with inadequate ventilation or where vapors may be generated, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]

Handling and Storage:

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Use non-sparking tools and explosion-proof electrical equipment.[1][4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 67 °C (152.6 °F) - closed cup
Boiling Point 186 - 187 °C
Density 0.868 g/cm³ at 25 °C
Melting Point -92.8 °C
Water Solubility 83.87 mg/L at 25 °C

Source:[2][3][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in compliance with local, regional, and national regulations.[1][3]

1. Waste Collection:

  • Collect waste this compound in its original container or a suitable, labeled, and sealed container.[1][3]

  • Do not mix this compound waste with other chemical waste.[3]

  • Label the waste container clearly as "Hazardous Waste: this compound, Flammable Liquid."

2. Spill Response: In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area.[1][3]

  • Containment: For small spills, contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][3] For large spills, dike the material to prevent it from spreading.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][3]

  • Cleaning: Clean the spill area thoroughly with soap and water.[3] All cleaning materials used must also be disposed of as hazardous waste.

3. Final Disposal:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Dispose of the waste container and its contents in accordance with all applicable federal, state, and local regulations.[1]

  • Handle uncleaned, empty containers as you would the product itself.[3] They should be taken to an approved waste handling site for recycling or disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ButylValerateDisposal cluster_prep Preparation cluster_procedure Disposal & Spill Response A Assess Hazards (Flammable Liquid) B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B D Spill Occurs B->D C Collect Waste this compound in Labeled, Sealed Container G Store Waste in a Cool, Well-Ventilated Area C->G D->C No E Contain Spill with Non-Combustible Absorbent D->E Yes F Collect Absorbed Material in Labeled Container E->F F->G H Contact Licensed Disposal Company G->H I Dispose of Waste According to Regulations H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Butyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Butyl valerate.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is foundational to its safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C9H18O2[1]
Molar Mass 158.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Fruity (apple-raspberry)[4]
Boiling Point 186 - 187 °C[1]
Melting Point -92.8 °C[1]
Flash Point 67 °C (closed cup)[1]
Density 0.868 g/cm³ at 25 °C[1]
Water Solubility Limited solubility[3]
Vapor Pressure 0.608 mmHg at 25°C[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound. The following equipment should be used:

  • Eye and Face Protection : Wear safety glasses with side-shields that conform to EN166, or goggles.[1][5] A face shield may be necessary for splash hazards.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. Butyl rubber gloves are an excellent choice for handling esters like this compound.[6][7] Nitrile gloves can also be used.[8] Always inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing : Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[4][5] For larger quantities or increased risk of splashing, impervious clothing is recommended.[1]

  • Respiratory Protection : If engineering controls, such as a fume hood, are insufficient to maintain airborne concentrations below exposure limits, or if there is a risk of inhalation, an approved respirator must be worn.[5] A full-face respirator with appropriate cartridges (e.g., type ABEK) is recommended in such scenarios.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for minimizing risks associated with this compound.

Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Preventing Ignition : this compound is a flammable liquid.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[4][5] Use non-sparking tools and explosion-proof equipment.[4][5] Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

  • Personal Hygiene : Avoid contact with skin and eyes.[1] Do not breathe vapors or mist.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

  • Safe Transfer : When transferring the liquid, do so carefully to avoid splashes.

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1][5]

  • Keep containers tightly closed when not in use.[1][4][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate : Immediately evacuate personnel from the affected area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Control Ignition Sources : Remove all sources of ignition.[1][5]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

  • Absorption : Contain and collect the spillage with non-combustible absorbent materials such as sand, earth, or vermiculite.[1]

  • Collection and Disposal : Place the absorbed material into a suitable, closed container for disposal according to local regulations.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials through a licensed disposal company.[1]

  • Do not mix with other waste.[1]

  • Leave the chemical in its original container if possible.[1]

  • Uncleaned containers should be handled as if they contain the product itself.[1]

First Aid Measures

In case of exposure, immediate action is critical:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[1][5]

  • Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Chemical Spill Response Workflow

Spill_Response Chemical Spill Response Workflow for this compound spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain the Spill (Use non-combustible absorbent material) ppe->contain collect Collect Absorbed Material contain->collect disposal Place in a Labeled, Closed Container for Disposal collect->disposal decontaminate Decontaminate the Area disposal->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl valerate
Reactant of Route 2
Reactant of Route 2
Butyl valerate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。